molecular formula C34H36FN5O2 B1662126 (R)-JNJ-31020028 CAS No. 1094873-14-9

(R)-JNJ-31020028

Cat. No.: B1662126
CAS No.: 1094873-14-9
M. Wt: 565.7 g/mol
InChI Key: OVUNRYUVDVWTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-Anxiety Agent;  structure in first source

Properties

IUPAC Name

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNRYUVDVWTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094873-14-9
Record name JNJ-31020028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-31020028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while some other compounds from Janssen (designated by "JNJ") are histamine (B1213489) receptor antagonists, JNJ-31020028 specifically targets the NPY Y2 receptor.[5][6][7]

Core Mechanism of Action: Neuropeptide Y Y2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Neuropeptide Y Y2 receptor.[1][2][8] NPY receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous peptide ligands Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor, in particular, is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

By binding to the Y2 receptor, this compound blocks the binding of endogenous agonists like NPY and PYY, thereby inhibiting the downstream signaling cascade. This antagonistic activity has been demonstrated to modulate various physiological processes, including neurotransmitter release.[1][2]

Quantitative Pharmacological Data

The binding affinity and functional antagonism of JNJ-31020028 have been characterized across different species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of JNJ-31020028 for NPY Y2 Receptors

SpeciesReceptorpIC50 (± SEM)
HumanY28.07 (± 0.05)[2][8]
RatY28.22 (± 0.06)[2][8]
MouseY28.21[4]

Table 2: Functional Antagonism of JNJ-31020028

AssaySpeciesParameterValue (± SEM)
PYY-stimulated Calcium ResponseHuman (KAN-Ts cells)pKB8.04 (± 0.13)[2]

Table 3: Selectivity of JNJ-31020028

Receptor SubtypeSelectivity
Human Y1, Y4, Y5>100-fold selective for Y2[2][4][8]

Table 4: In Vivo Receptor Occupancy

SpeciesDose (subcutaneous)Receptor Occupancy
Rat10 mg/kg~90%[1][2]

Signaling Pathway of the NPY Y2 Receptor and the Action of JNJ-31020028

The following diagram illustrates the canonical signaling pathway of the Gi-coupled NPY Y2 receptor and the inhibitory effect of JNJ-31020028.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts NPY NPY / PYY NPY->Y2R Activates JNJ This compound JNJ->Y2R Blocks Gi->AC Inhibits Neurotransmitter Neurotransmitter Release Gi->Neurotransmitter Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (KAN-Ts or Rat Hippocampus) start->prep incubate Incubate Membranes with Radioligand and JNJ-31020028 prep->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Bound Radioactivity separate->measure analyze Analyze Data and Calculate pIC50 measure->analyze end End analyze->end Functional_Assay_Workflow cluster_workflow Functional Antagonism Assay Workflow start Start culture Culture Y2R-Gqi5 Expressing Cells start->culture load Load Cells with Calcium-Sensitive Dye culture->load treat Treat with JNJ-31020028 load->treat stimulate Stimulate with PYY treat->stimulate measure Measure Calcium Response stimulate->measure analyze Analyze Data and Calculate pKB measure->analyze end End analyze->end

References

(R)-JNJ-31020028: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (R)-JNJ-31020028, a potent, selective, and brain-penetrant small-molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. It details the compound's binding affinity, functional antagonism, and pharmacokinetic profile. Included are detailed experimental protocols for key in vitro assays and visualizations of the NPY Y2 signaling pathway and associated experimental workflows to facilitate its application in preclinical research.

Introduction to this compound

The Neuropeptide Y (NPY) system, comprising NPY and its related peptides (Peptide YY, PYY) and receptors (Y1, Y2, Y4, Y5), is a critical regulator of diverse physiological processes, including appetite, anxiety, and synaptic transmission.[1] The NPY Y2 receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, is predominantly located on presynaptic neurons, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1][2] The lack of potent, selective, and brain-penetrant Y2 antagonists has historically hindered the in vivo study of this receptor's function.[3]

This compound, with the chemical name N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide, emerged as a novel research tool to address this gap.[3][4] It is the R-isomer of a racemic mixture, demonstrating high affinity and selectivity for the Y2 receptor.[5][6] Its ability to cross the blood-brain barrier allows for systemic administration in in vivo studies, making it a valuable tool for elucidating the central and peripheral roles of the NPY Y2 receptor.[6][7][8]

Core Pharmacological Profile

The pharmacological activity of this compound has been characterized through extensive in vitro binding and functional assays.

In Vitro Binding Affinity and Selectivity

This compound binds to the Y2 receptor with high affinity across multiple species and exhibits substantial selectivity over other NPY receptor subtypes.[3][9] Its selectivity was further confirmed against a broad panel of other receptors, transporters, and kinases, where no significant off-target activity was observed.[6][10]

Target Species Affinity Metric Value Reference
NPY Y2 ReceptorHumanpIC508.07 ± 0.05[3][10]
NPY Y2 ReceptorHumanIC506 nM[6]
NPY Y2 ReceptorRatpIC508.22 ± 0.06[3][10]
NPY Y2 ReceptorMousepIC508.21[9]
NPY Y1, Y4, Y5 ReceptorsHumanSelectivity>100-fold vs. Y2[3][10]
Off-Target Panel (50 receptors, ion channels, transporters)-% Inhibition @ 10µM<50%[6][10]
Kinase Panel (65 kinases)-Inhibition @ 10µMNo significant inhibition[6][10]
Functional Antagonist Activity

Functional assays confirm that this compound acts as a competitive antagonist at the Y2 receptor, effectively blocking the signaling cascade initiated by endogenous agonists like Peptide YY (PYY).[3][4]

Assay Type System Antagonism Metric Value Reference
Calcium MobilizationKAN-Ts cells with Gqi5 chimerapKB8.04 ± 0.13[3][4]
Rat Vas Deferens BioassayRat Tissue-Confirmed Antagonist Activity[3]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have defined the bioavailability, distribution, and elimination profile of this compound. The compound displays poor oral bioavailability but is fully bioavailable following subcutaneous administration, which is the preferred route for in vivo experiments.[6][10] Its ability to penetrate the brain and occupy Y2 receptors is a key feature for central nervous system studies.[3][6]

Parameter Route Dose (Rats) Value Reference
Oral Bioavailabilityp.o.10 mg/kg6%[6][10]
Subcutaneous Bioavailabilitys.c.10 mg/kg100%[6][10]
Cmaxs.c.10 mg/kg4.35 µM[9][10]
Tmaxs.c.10 mg/kg0.5 hours[9]
Half-life (t1/2)s.c.-0.83 hours[9][10]
AUCinfs.c.10 mg/kg7.91 h·µM[9]
Brain Receptor Occupancys.c.10 mg/kg~90%[3][6]
Brain Receptor Occupancy ED50s.c.-1.6 mg/kg[6]

Key Experimental Methodologies

The following protocols describe the core assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11][12]

Objective: To determine the pIC50/Ki of this compound at the NPY Y2 receptor.

Materials:

  • Receptor Source: Membranes from KAN-Ts cells expressing human Y2 receptors or from rat hippocampus tissue.[3][4]

  • Radioligand: [125I]Peptide YY ([125I]PYY) at a fixed concentration near its Kd.[6][13]

  • Test Compound: this compound at 10-12 concentrations over a 5-log unit range.[11]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[14]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), [125I]PYY, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled NPY).[14]

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

  • Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate, separating receptor-bound from free radioligand.[14][15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[14]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[14]

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]

Functional Antagonism Assay (Calcium Flux)

This assay determines a compound's functional antagonist potency by measuring its ability to block agonist-induced intracellular calcium mobilization. Since the native Y2 receptor is Gi-coupled and does not signal via calcium, this assay utilizes cells co-expressing a chimeric G-protein (Gqi5) that redirects the Gi signal to the Gq pathway, resulting in a measurable calcium release.[3][4]

Objective: To determine the pKB of this compound.

Materials:

  • Cell Line: KAN-Ts cells stably expressing the human Y2 receptor and a chimeric G-protein Gqi5.[3][4]

  • Agonist: Peptide YY (PYY).[3]

  • Test Compound: this compound at various concentrations.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Fluorescence Plate Reader: Equipped for kinetic reading (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the engineered KAN-Ts cells into 96-well or 384-well microplates and culture overnight.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of the agonist (PYY) into the wells.

  • Data Acquisition: Continue to measure fluorescence kinetically to capture the PYY-induced calcium transient.

  • Data Analysis: The antagonist effect is seen as a concentration-dependent inhibition of the PYY-induced fluorescence signal. Construct dose-response curves for PYY in the presence of different concentrations of this compound. Use the Schild regression analysis to calculate the pA2 or pKB value, which quantifies the antagonist's potency.[16]

Mechanisms and Workflows

Visualizing the underlying biological and experimental processes is crucial for understanding the context of this compound's function.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a canonical Gi-coupled receptor. Its activation by endogenous ligands like NPY and PYY inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[2][17] this compound acts as a neutral antagonist, binding to the receptor and preventing agonist-mediated activation.[18]

NPY_Y2_Signaling Y2R NPY Y2 Receptor Gi Gi Protein (αβγ) Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP NPY NPY / PYY (Agonist) NPY->Y2R Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks ATP ATP Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

NPY Y2 receptor Gi-coupled signaling pathway.
Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols.

Binding_Assay_Workflow start Start prep Prepare Membranes (Y2-expressing cells/tissue) start->prep plate Plate Membranes, [125I]PYY, and this compound prep->plate incubate Incubate to Equilibrium (60 min, 30°C) plate->incubate filter Rapid Vacuum Filtration (Separates Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (Calculate IC50/Ki) count->analyze end End analyze->end

Workflow for the Radioligand Competition Binding Assay.

Calcium_Assay_Workflow start Start plate_cells Plate Y2R/Gqi5 Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline stimulate Stimulate with PYY Agonist & Measure Fluorescence Change measure_baseline->stimulate analyze Analyze Dose-Response (Calculate pKB via Schild) stimulate->analyze end End analyze->end

Workflow for the Functional Calcium Mobilization Assay.

Conclusion

This compound is a well-characterized, high-affinity, and selective NPY Y2 receptor antagonist. Its favorable pharmacokinetic profile, particularly its brain penetrance and high subcutaneous bioavailability, makes it a superior tool for in vivo investigations compared to earlier peptidomimetic antagonists.[4][7] The comprehensive data and detailed protocols provided in this guide serve to enable researchers to effectively utilize this compound for exploring the complex roles of the NPY Y2 receptor in health and disease.

References

Unveiling JNJ-31020028: A Comprehensive Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – December 15, 2025 – This whitepaper provides an in-depth technical overview of JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The full chemical name of this compound is N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide . This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's pharmacological profile, experimental methodologies, and its interaction with the NPY Y2 signaling pathway.

Introduction to JNJ-31020028

JNJ-31020028 is a small molecule that has been identified as a high-affinity and selective antagonist for the Neuropeptide Y Y2 receptor, a G-protein coupled receptor implicated in a variety of physiological processes. Its ability to penetrate the brain allows for the investigation of the central nervous system effects of Y2 receptor modulation.

Quantitative Pharmacological Data

The pharmacological characteristics of JNJ-31020028 have been quantified through a series of in vitro and in vivo experiments. The data presented below summarizes its binding affinity, functional antagonism, and selectivity.

ParameterSpeciesValueReference
Binding Affinity (pIC50) Human Y2 Receptor8.07 ± 0.05[1]
Rat Y2 Receptor8.22 ± 0.06[1]
Mouse Y2 Receptor8.21
Functional Antagonism (pKB) Human Y2 Receptor8.04 ± 0.13[1]
Selectivity Human Y1, Y4, Y5 Receptors>100-fold vs. Y2[1]

Core Experimental Protocols

Detailed methodologies for the key experiments used to characterize JNJ-31020028 are provided below. These protocols are essential for the replication and validation of the presented findings.

Radioligand Binding Affinity Assay

This assay determines the affinity of JNJ-31020028 for the Y2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the pIC50 of JNJ-31020028 at the human and rat Y2 receptors.

Materials:

  • KAN-Ts cells (expressing human Y2 receptors) or rat hippocampus tissue

  • [¹²⁵I]-Peptide YY (PYY) as the radioligand

  • JNJ-31020028

  • Binding buffer (specific composition required)

  • Scintillation counter

Protocol:

  • Prepare cell membranes from KAN-Ts cells or rat hippocampus tissue.

  • Incubate the membranes with a fixed concentration of [¹²⁵I]-PYY and varying concentrations of JNJ-31020028.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the concentration of JNJ-31020028 that inhibits 50% of the specific binding of [¹²⁵I]-PYY (IC50).

  • Convert the IC50 value to a pIC50 value.

Functional Calcium Mobilization Assay

This assay assesses the antagonist activity of JNJ-31020028 by measuring its ability to inhibit the functional response (calcium release) induced by a Y2 receptor agonist.

Objective: To determine the pKB of JNJ-31020028.

Materials:

  • KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein Gqi5.

  • Peptide YY (PYY) as the agonist.

  • JNJ-31020028

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Culture KAN-Ts cells in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of JNJ-31020028.

  • Stimulate the cells with a fixed concentration of PYY.

  • Measure the resulting change in intracellular calcium concentration using a FLIPR.

  • Determine the concentration of JNJ-31020028 that produces a rightward shift in the PYY concentration-response curve.

  • Calculate the pKB value from the Schild analysis.

Ex Vivo Receptor Autoradiography

This technique is used to determine the in vivo occupancy of Y2 receptors by JNJ-31020028 in the brain.

Objective: To quantify the percentage of Y2 receptor occupancy in the rat brain following systemic administration of JNJ-31020028.

Materials:

  • Rats

  • JNJ-31020028

  • Radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]-PYY)

  • Cryostat

  • Phosphor imaging system

Protocol:

  • Administer JNJ-31020028 to rats via subcutaneous injection.

  • At a designated time point, sacrifice the animals and rapidly remove the brains.

  • Freeze the brains and prepare thin coronal sections using a cryostat.

  • Incubate the brain sections with a saturating concentration of the radiolabeled Y2 receptor ligand.

  • Wash the sections to remove unbound radioligand.

  • Expose the sections to a phosphor imaging plate.

  • Quantify the density of radioligand binding in specific brain regions and compare it to vehicle-treated animals to determine receptor occupancy.

In Vivo Microdialysis

This procedure measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insight into the neurochemical effects of JNJ-31020028.

Objective: To measure the effect of JNJ-31020028 on norepinephrine (B1679862) release in the rat hypothalamus.

Materials:

  • Rats

  • JNJ-31020028

  • Microdialysis probes

  • Stereotaxic apparatus

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Protocol:

  • Surgically implant a microdialysis guide cannula into the hypothalamus of the rat using a stereotaxic apparatus.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

  • Collect dialysate samples at regular intervals.

  • Administer JNJ-31020028.

  • Continue collecting dialysate samples.

  • Analyze the concentration of norepinephrine in the dialysate samples using HPLC.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds & Activates Gi Gi Protein Y2R->Gi Activates JNJ JNJ-31020028 JNJ->Y2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates targets leading to

NPY Y2 Receptor Signaling Pathway Antagonism by JNJ-31020028.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine pIC50) characterization_summary Pharmacological Profile binding_assay->characterization_summary functional_assay Calcium Mobilization Assay (Determine pKB) functional_assay->characterization_summary selectivity_panel Selectivity Screening (vs. Y1, Y4, Y5, etc.) selectivity_panel->characterization_summary autoradiography Ex Vivo Receptor Autoradiography (Receptor Occupancy) microdialysis In Vivo Microdialysis (Neurotransmitter Release) start JNJ-31020028 Synthesis start->binding_assay start->functional_assay start->selectivity_panel characterization_summary->autoradiography characterization_summary->microdialysis

Overall Experimental Workflow for JNJ-31020028 Characterization.

Conclusion

JNJ-31020028 is a valuable pharmacological tool for investigating the role of the Neuropeptide Y Y2 receptor in both central and peripheral physiological and pathological processes. Its high affinity, selectivity, and brain penetrance make it a suitable candidate for a wide range of preclinical studies. The detailed protocols and compiled data within this guide are intended to facilitate further research and understanding of the NPY system and the therapeutic potential of Y2 receptor antagonism.

References

In-Depth Technical Guide: (R)-JNJ-31020028 Binding Affinity for the Human Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-JNJ-31020028, a selective antagonist for the human Neuropeptide Y (NPY) Y2 receptor. This document details the compound's binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits high affinity and selectivity for the human Y2 receptor. The following tables summarize the key quantitative data derived from various in vitro studies.

Table 1: Binding Affinity of this compound for the Human Y2 Receptor

ParameterValueDescription
pIC508.07The negative logarithm of the half maximal inhibitory concentration, indicating the potency of the antagonist in inhibiting radioligand binding.
IC508.51 nMThe concentration of this compound that inhibits 50% of the specific binding of a radioligand to the Y2 receptor.
pKb8.04The negative logarithm of the equilibrium dissociation constant of the antagonist, determined from functional assays. This value represents the affinity of the antagonist for the receptor in a functional context.

Table 2: Selectivity Profile of this compound

Receptor SubtypeSelectivity vs. Human Y2
Human Y1>100-fold
Human Y4>100-fold
Human Y5>100-fold

This high selectivity indicates that this compound is a specific tool for studying the physiological and pathological roles of the Y2 receptor with minimal off-target effects on other NPY receptor subtypes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional antagonism of this compound at the human Y2 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the human Y2 receptor.

Objective: To determine the IC50 value of this compound for the human Y2 receptor.

Materials:

  • Receptor Source: Membranes from a stable cell line expressing the recombinant human Y2 receptor (e.g., KAN-Ts cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity radioligand for the Y2 receptor.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled Y2 receptor agonist or antagonist (e.g., unlabeled PYY or BIIE0246).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the human Y2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A serial dilution of this compound. For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.

    • A fixed concentration of [¹²⁵I]-PYY (typically at or below its Kd value).

    • The membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (hY2R-expressing cells) Assay_Plate 96-well Plate Incubation (Membranes + [¹²⁵I]-PYY + Compound) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation ([¹²⁵I]-PYY) Radioligand_Prep->Assay_Plate Compound_Prep Compound Preparation (this compound serial dilution) Compound_Prep->Assay_Plate Filtration Rapid Filtration (Separate bound from free) Assay_Plate->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

Radioligand Binding Assay Workflow

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a Y2 receptor agonist.

Objective: To determine the pKb value of this compound.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human Y2 receptor and coupled to the Gq signaling pathway (e.g., KAN-Ts cells expressing a chimeric Gqi5 protein).

  • Y2 Receptor Agonist: Peptide YY (PYY) or another selective Y2 agonist.

  • Test Compound: this compound.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Culture: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound to the wells and incubate for a predetermined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Use the instrument's injector to add a fixed concentration of the Y2 receptor agonist (typically an EC80 concentration to elicit a robust response) to all wells simultaneously.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the agonist-induced calcium response in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to determine the IC50 of the antagonist.

    • Calculate the pKb value using the Cheng-Prusoff equation or a similar pharmacological model.

G cluster_prep Cell & Compound Preparation cluster_measurement Measurement & Analysis Cell_Plating Plate hY2R-expressing cells Dye_Loading Load cells with Calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add this compound (Antagonist) Dye_Loading->Compound_Addition Agonist_Injection Inject Y2 Agonist (e.g., PYY) Compound_Addition->Agonist_Injection Fluorescence_Reading Measure Fluorescence Change (Real-time) Agonist_Injection->Fluorescence_Reading Data_Analysis Data Analysis (Calculate pKb) Fluorescence_Reading->Data_Analysis

Calcium Mobilization Assay Workflow

Y2 Receptor Signaling Pathways

The human Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins and can also couple to Gq proteins. This compound, as an antagonist, blocks the activation of these pathways by endogenous ligands like NPY and PYY.

Gi/o-Coupled Signaling Pathway

This is the canonical signaling pathway for the Y2 receptor.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y2R Y2 Receptor Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Inhibition of Neurotransmitter Release PKA->Cellular_Response_Gi Leads to Ligand NPY / PYY (Agonist) Ligand->Y2R Activates Antagonist This compound Antagonist->Y2R Blocks

Y2 Receptor Gi/o Signaling Pathway

Pathway Description:

  • Agonist Binding: In the absence of an antagonist, an agonist like NPY or PYY binds to and activates the Y2 receptor.

  • G-protein Activation: The activated Y2 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

  • Effector Modulation: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream effectors, often resulting in the inhibition of neurotransmitter release from presynaptic terminals. This compound prevents this entire cascade by blocking the initial agonist binding.

Gq-Coupled Signaling Pathway

The Y2 receptor can also couple to Gq proteins, leading to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytoplasm_er Cytoplasm & ER Y2R_Gq Y2 Receptor Gq Gq Protein Y2R_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_Cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Co-activates Cellular_Response_Gq Downstream Cellular Responses PKC->Cellular_Response_Gq Phosphorylates targets Ligand_Gq NPY / PYY (Agonist) Ligand_Gq->Y2R_Gq Activates Antagonist_Gq This compound Antagonist_Gq->Y2R_Gq Blocks

Y2 Receptor Gq Signaling Pathway

Pathway Description:

  • Agonist Binding: An agonist binds to the Y2 receptor.

  • G-protein Activation: The activated receptor activates the Gq protein.

  • Effector Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • PKC Activation: DAG, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC).

  • Downstream Effects: PKC phosphorylates various cellular proteins, leading to a range of downstream cellular responses. The functional antagonism of this compound is quantified by its ability to block this calcium release.

(R)-JNJ-31020028: A Comprehensive Technical Guide to its NPY Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document details the quantitative selectivity data, the experimental protocols used for its determination, and the underlying signaling pathways, offering valuable insights for researchers in neuroscience and drug discovery.

Core Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been rigorously characterized through a series of in vitro assays. The compound demonstrates high affinity for the NPY Y2 receptor across different species and exhibits a favorable selectivity profile against other human NPY receptor subtypes.

Table 1: Binding Affinity of this compound at NPY Y2 Receptors

SpeciesReceptorpIC50 (Mean ± SEM)
HumanY28.07 ± 0.05
RatY28.22 ± 0.06
MouseY28.21

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Table 2: Selectivity of this compound for Human NPY Receptor Subtypes

Receptor SubtypeSelectivity vs. Y2
Y1>100-fold
Y4>100-fold
Y5>100-fold

Furthermore, this compound has been profiled against a broad panel of off-target proteins to assess its specificity. In a screening of 50 other receptors, ion channels, and transporters, as well as a panel of 65 kinases, this compound showed no significant activity at concentrations up to 10 µM.[1]

Experimental Protocols

The determination of the selectivity profile of this compound involved several key experimental methodologies, primarily radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of this compound to various NPY receptor subtypes.

  • Objective: To quantify the ability of this compound to displace a radiolabeled ligand from NPY receptors.

  • General Protocol:

    • Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing the human NPY receptor subtypes (Y1, Y2, Y4, Y5) or from tissues known to endogenously express the receptors (e.g., rat hippocampus for Y2).

    • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) was used as the radioligand for the Y2 receptor binding assays.

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin was used.

    • Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters was quantified using a gamma counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The pIC50 values were then calculated.

Functional Antagonism Assays (Calcium Flux)

Functional assays were performed to confirm that the binding of this compound to the Y2 receptor translates into functional antagonism.

  • Objective: To measure the ability of this compound to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.

  • General Protocol:

    • Cell Line: A cell line (e.g., KAN-Ts) stably expressing the human Y2 receptor and a chimeric G-protein (Gqi5) was used. The Gqi5 protein couples the typically Gi-coupled Y2 receptor to the Gq pathway, enabling a measurable calcium response.

    • Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.

    • Agonist Stimulation: A Y2 receptor agonist, such as Peptide YY (PYY), was added to stimulate the receptor.

    • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., FLIPR).

    • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux was quantified, and the pKb value, representing the antagonist dissociation constant, was calculated. For this compound, the pKb was determined to be 8.04.[2]

Signaling Pathways and Experimental Workflows

NPY Y2 Receptor Signaling Pathway

NPY Y2 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of the Y2 receptor by its endogenous ligands, NPY or PYY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY_PYY NPY / PYY NPY_PYY->Y2R Agonist JNJ This compound JNJ->Y2R Antagonist ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The comprehensive selectivity profiling of a GPCR antagonist like this compound follows a hierarchical approach, starting with primary target engagement and progressively broadening to assess off-target interactions.

Selectivity_Workflow cluster_primary Primary Target Engagement cluster_secondary Selectivity Screening cluster_tertiary Off-Target Profiling cluster_output Data Output Binding_Assay Radioligand Binding Assay (NPY Y2 Receptor) Functional_Assay Functional Antagonism Assay (e.g., Calcium Flux) Binding_Assay->Functional_Assay Confirmation of Functional Activity NPY_Selectivity Binding Assays vs. other NPY Receptor Subtypes (Y1, Y4, Y5) Functional_Assay->NPY_Selectivity Assess Subtype Selectivity Broad_Panel Broad Receptor/Enzyme Panel (e.g., 50 receptors, 65 kinases) NPY_Selectivity->Broad_Panel Evaluate Broader Off-Target Effects Selectivity_Profile Comprehensive Selectivity Profile Broad_Panel->Selectivity_Profile Generate Final Profile

Caption: Experimental Workflow for GPCR Antagonist Selectivity Profiling.

References

In Vitro Pharmacological Profile of JNJ-31020028: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The data presented herein is compiled from publicly available pharmacological studies. This document details the binding affinity, functional antagonism, and selectivity profile of JNJ-31020028, along with the methodologies employed in these characterizations.

Core Pharmacological Data

The in vitro pharmacological characteristics of JNJ-31020028 have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below, providing a clear comparison of its activity across different species and receptor subtypes.

Binding Affinity of JNJ-31020028 for NPY Y2 Receptors

JNJ-31020028 demonstrates high-affinity binding to the NPY Y2 receptor in multiple species. The binding affinity is expressed as the pIC50, which is the negative logarithm of the concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand.

SpeciesReceptorPreparationpIC50 (± SEM)
HumanNPY Y2KAN-Ts Cell Membranes8.07 (± 0.05)[1][2]
RatNPY Y2Rat Hippocampus Membranes8.22 (± 0.06)[1][2]
MouseNPY Y2Not Specified8.21
Functional Antagonism of JNJ-31020028 at the NPY Y2 Receptor

The antagonist activity of JNJ-31020028 was confirmed in functional assays that measure the inhibition of agonist-induced cellular responses. The potency of the antagonist is given by the pKB, which is the negative logarithm of the equilibrium dissociation constant of the antagonist-receptor complex.

Assay TypeSpeciesCellular SystemAgonistpKB (± SEM)
Calcium MobilizationHumanKAN-Ts cells with Gqi5 chimeraPeptide YY (PYY)8.04 (± 0.13)[1][2]
Isolated Tissue BioassayRatVas DeferensNot SpecifiedNot Specified
Selectivity Profile of JNJ-31020028

A critical aspect of the pharmacological profile of a drug candidate is its selectivity for the intended target over other related receptors. JNJ-31020028 exhibits a high degree of selectivity for the NPY Y2 receptor over other NPY receptor subtypes.

Receptor SubtypeSpeciesSelectivity vs. Y2
NPY Y1Human>100-fold[1][2]
NPY Y4Human>100-fold[1][2]
NPY Y5Human>100-fold[1][2]

Furthermore, to assess its broader selectivity, JNJ-31020028 was screened against a panel of 50 different receptors, ion channels, and transporters at a concentration of 10 µM. In these assays, JNJ-31020028 showed no significant affinity (<50% inhibition). Additionally, it was tested against a panel of 65 kinases and was found to be inactive.

Experimental Methodologies

The following sections provide detailed descriptions of the key experimental protocols used to characterize JNJ-31020028 in vitro.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of JNJ-31020028 for the NPY Y2 receptor. The principle of this assay is the competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

1. Membrane Preparation:

  • Human NPY Y2 Receptors: Membranes were prepared from KAN-Ts cells, a cell line endogenously expressing the human NPY Y2 receptor.

  • Rat NPY Y2 Receptors: Membranes were prepared from the hippocampus of rats, a brain region with high expression of the NPY Y2 receptor.

2. Assay Protocol:

  • Membrane preparations were incubated with a fixed concentration of the radioligand, [125I]Peptide YY ([125I]PYY).

  • Increasing concentrations of JNJ-31020028 were added to competitively inhibit the binding of [125I]PYY.

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled NPY receptor agonist.

  • After incubation to equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, corresponding to the bound radioligand, was quantified using a gamma counter.

  • The IC50 values were determined by non-linear regression analysis of the competition curves and subsequently converted to pIC50 values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (KAN-Ts cells or Rat Hippocampus) Incubation Incubation (Membranes + [125I]PYY + JNJ-31020028) Membrane->Incubation Radioligand Radioligand ([125I]PYY) Radioligand->Incubation Compound JNJ-31020028 (Increasing Concentrations) Compound->Incubation Filtration Rapid Filtration (Separation of Bound and Free) Incubation->Filtration Equilibrium Counting Gamma Counting (Quantification of Bound Radioligand) Filtration->Counting Analysis Non-linear Regression (Competition Curve Fitting) Counting->Analysis Result Determination of pIC50 Analysis->Result

Workflow for Radioligand Binding Assay.
PYY-Stimulated Calcium Mobilization Assay

This functional assay was used to determine the antagonist potency of JNJ-31020028. The NPY Y2 receptor is natively coupled to a Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase. To facilitate a measurable readout, the KAN-Ts cells used in this assay were engineered to express a chimeric G-protein, Gqi5. This chimeric protein redirects the Y2 receptor signaling to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation by an agonist.

1. Cell Culture and Dye Loading:

  • KAN-Ts cells expressing the human NPY Y2 receptor and the Gqi5 chimeric protein were cultured to an appropriate density.

  • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Assay Protocol:

  • The dye-loaded cells were pre-incubated with varying concentrations of JNJ-31020028 or vehicle.

  • The cells were then stimulated with a fixed concentration of the agonist, Peptide YY (PYY).

  • The change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.

3. Data Analysis:

  • The inhibitory effect of JNJ-31020028 was quantified by measuring the reduction in the PYY-stimulated calcium response.

  • The Schild regression analysis was used to determine the pKB value, a measure of the antagonist's potency.

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis Cells KAN-Ts Cells (hY2R + Gqi5) Dye Calcium-Sensitive Dye Loading Cells->Dye Preincubation Pre-incubation with JNJ-31020028 Dye->Preincubation Stimulation Stimulation with PYY Preincubation->Stimulation Measurement Fluorescence Measurement (Kinetic Readout) Stimulation->Measurement Schild Schild Regression Analysis Measurement->Schild pKB Determination of pKB Schild->pKB

Workflow for Calcium Mobilization Assay.
Rat Vas Deferens Bioassay

This ex vivo assay provides a functional measure of NPY Y2 receptor antagonism in a native tissue environment. The rat vas deferens is a classic pharmacological preparation where presynaptic NPY Y2 receptors modulate neurotransmitter release and smooth muscle contraction.

1. Tissue Preparation:

  • The vas deferens was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

2. Assay Protocol:

  • The tissue was subjected to electrical field stimulation to elicit contractile responses.

  • The agonist, likely an NPY Y2 receptor-selective agonist, was added to inhibit the electrically-induced contractions.

  • JNJ-31020028 was then added to the bath to assess its ability to reverse the agonist-induced inhibition of contractions.

3. Data Analysis:

  • The antagonist effect of JNJ-31020028 was quantified by the rightward shift it produced in the concentration-response curve of the agonist.

Signaling Pathway

JNJ-31020028 acts as a competitive antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the Y2 receptor by endogenous ligands like NPY and PYY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-31020028 blocks this signaling cascade by preventing the binding of these agonists to the receptor.

G cluster_pathway NPY Y2 Receptor Signaling Pathway Agonist Agonist (NPY, PYY) Y2R NPY Y2 Receptor Agonist->Y2R Activates Antagonist JNJ-31020028 Antagonist->Y2R Blocks Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Antagonism of the NPY Y2 Receptor Signaling Pathway.

References

An In-depth Technical Guide on the Brain Penetrability of (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrability of (R)-JNJ-31020028, a high-affinity, selective neuropeptide Y (NPY) Y2 receptor antagonist. The information is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

This compound has been identified as a brain-penetrant compound, a critical characteristic for therapeutic agents targeting central nervous system (CNS) disorders.[1][2][3][4] Its ability to cross the blood-brain barrier allows for direct engagement with Y2 receptors in the brain, which are implicated in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity, pharmacokinetic properties, and in vivo target engagement of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciespIC50Selectivity
Y2Human8.07[1][2]>100-fold vs. Y1, Y4, Y5[1]
Y2Rat8.22[1][2]-
Y2Mouse8.21[1]-

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)

ParameterValueUnit
Cmax4.35[1]µM
Tmax0.5[1]hours
t1/20.83[1]hours
AUCinf7.91[1]h*µM

Table 3: In Vivo Brain Receptor Occupancy of JNJ-31020028 in Rats (s.c.)

Dose (mg/kg)Receptor Occupancy (%)Brain Region
10~90Y2 receptors

It is important to note that while direct brain-to-plasma ratio (Kp or Kp,uu) data is not explicitly available in the reviewed literature, the high receptor occupancy in the brain strongly indicates significant CNS penetration.

Experimental Protocols

Detailed methodologies for the key experiments that established the brain penetrability and central activity of this compound are outlined below. These protocols are based on standard preclinical neuroscience techniques.

This experiment aimed to determine the extent to which this compound binds to its target, the Y2 receptor, in the brain after systemic administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound was administered subcutaneously (s.c.) at varying doses.

  • Tissue Collection: At a designated time point post-administration, animals were euthanized, and their brains were rapidly removed and frozen.

  • Cryosectioning: The frozen brains were sectioned into thin slices (typically 10-20 µm) using a cryostat.

  • Radioligand Binding: The brain sections were incubated with a solution containing a radiolabeled Y2 receptor ligand (e.g., ¹²⁵I-PYY). This allows for the visualization and quantification of Y2 receptors.

  • Washing and Drying: Sections were washed to remove any unbound radioligand and then dried.

  • Imaging: The sections were exposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.

  • Data Analysis: The density of the signal in specific brain regions was quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.

G cluster_0 In Vivo Administration cluster_1 Tissue Processing cluster_2 Autoradiography cluster_3 Data Analysis A1 Male Sprague-Dawley Rats A2 This compound (s.c.) A1->A2 Dosing B1 Euthanasia & Brain Extraction A2->B1 B2 Brain Freezing B1->B2 B3 Cryosectioning (10-20 µm) B2->B3 C1 Radioligand Incubation (e.g., ¹²⁵I-PYY) B3->C1 C2 Washing C1->C2 C3 Drying C2->C3 C4 Phosphor Imaging C3->C4 D1 Quantification of Signal Density C4->D1 D2 Calculation of Receptor Occupancy D1->D2

Workflow for Ex Vivo Y2 Receptor Occupancy Study.

This experiment was conducted to assess the functional consequence of Y2 receptor antagonism in the brain, specifically its effect on neurotransmitter release.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: A guide cannula was stereotaxically implanted into the hypothalamus of the rats. Animals were allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula into the hypothalamus.

  • Perfusion: The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Dialysate Collection: The perfusate (dialysate), now containing neurotransmitters and other molecules from the extracellular space of the hypothalamus, was collected at regular intervals.

  • Drug Administration: this compound was administered s.c.

  • Neurotransmitter Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of norepinephrine (B1679862).

  • Data Analysis: Norepinephrine levels in the dialysate were compared before and after drug administration to determine the effect of this compound on its release.

G cluster_0 Surgical Preparation cluster_1 Microdialysis Procedure cluster_2 Drug Administration & Analysis A1 Stereotaxic Implantation of Guide Cannula (Hypothalamus) A2 Animal Recovery A1->A2 B1 Insertion of Microdialysis Probe A2->B1 B2 Perfusion with aCSF B1->B2 B3 Collection of Dialysate B2->B3 C2 HPLC-ED Analysis of Norepinephrine B3->C2 C1 This compound (s.c.) C3 Data Analysis C2->C3

Workflow for In Vivo Microdialysis Study.
Signaling Pathway

This compound acts as an antagonist at the presynaptic NPY Y2 autoreceptor. By blocking this receptor, it disinhibits the negative feedback loop that normally suppresses norepinephrine release. This leads to an increase in the synaptic concentration of norepinephrine.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft NPY NPY Y2R Y2 Autoreceptor NPY->Y2R Binds to & Activates NE Norepinephrine NE_released Increased Norepinephrine NE->NE_released Release Y2R->NE Inhibits Release JNJ This compound JNJ->Y2R Blocks

Mechanism of Action of this compound.

References

Pharmacokinetics of (R)-JNJ-31020028 in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the pharmacokinetic profile of (R)-JNJ-31020028, a selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, with a focus on studies conducted in rat models. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of JNJ-31020028 have been determined in rats following oral, intravenous, and subcutaneous administration. The compound exhibits poor oral bioavailability but is highly bioavailable when administered subcutaneously.[4][5]

Table 1: Pharmacokinetic Parameters of JNJ-31020028 in Rats

ParameterValueRoute of AdministrationDoseReference
Oral Bioavailability6%Oral10 mg/kg[4][5]
Subcutaneous Bioavailability100%Subcutaneous10 mg/kg[4][5]
Cmax4.35 µMSubcutaneous10 mg/kg[4][6]
Tmax0.5 hoursSubcutaneous10 mg/kg[6]
AUCinf7.91 h·µMSubcutaneous10 mg/kg[6]
Half-life (t1/2)0.83 hoursSubcutaneous10 mg/kg[5][6]

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to characterize the pharmacological and pharmacokinetic properties of JNJ-31020028 in rats.

Table 2: Summary of Experimental Designs

Experiment TypeAnimal ModelKey MethodologiesPurposeReference
In Vitro Receptor Binding -Inhibition of PYY binding in rat hippocampus preparations.To determine the binding affinity for the rat Y2 receptor.[5][7]
In Vitro Functional Assay Rat Vas DeferensMeasurement of inhibition of NPY(13-36)-induced decreases in twitch contraction amplitude.To assess the antagonist activity at the Y2 receptor.[8]
Ex Vivo Receptor Occupancy Sprague-Dawley RatsAutoradiography following subcutaneous administration.To determine the extent of Y2 receptor binding in the brain after systemic administration.[5][7]
In Vivo Microdialysis RatsMeasurement of norepinephrine (B1679862) release in the hypothalamus.To investigate the in vivo functional consequences of Y2 receptor antagonism.[5][7]
Behavioral Studies Olfactory Bulbectomized (OBX) RatsForced swim test, grooming behavior analysis.To evaluate antidepressant-like effects.[1][6]
Anxiety Models Male Sprague-Dawley and Wistar RatsElevated plus-maze following alcohol withdrawal.To assess anxiolytic-like properties.[2]
Pharmacokinetic Studies RatsAdministration via oral, intravenous, and subcutaneous routes with subsequent plasma concentration analysis.To determine key pharmacokinetic parameters.[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Mechanism of Action: NPY Y2 Receptor Antagonism

This compound acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor. The Y2 receptor is a presynaptic autoreceptor that, when activated by NPY, inhibits the release of neurotransmitters such as norepinephrine.[5][7] By blocking this receptor, this compound prevents this negative feedback, leading to an increase in neurotransmitter release.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY Neuropeptide Y (NPY) Y2R Y2 Receptor NPY->Y2R Activates NE_release Norepinephrine Release Y2R->NE_release Inhibits JNJ This compound JNJ->Y2R Blocks PostR Postsynaptic Receptors NE_release->PostR Activates

Caption: Signaling pathway of this compound at the NPY Y2 receptor.

General Workflow for In Vivo Pharmacokinetic Studies in Rats

The following diagram illustrates a generalized workflow for conducting in vivo pharmacokinetic studies of this compound in a rat model.

cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Drug Administration (e.g., s.c., 10 mg/kg) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS->PK_Modeling Parameter_Calc Calculate Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: Generalized experimental workflow for pharmacokinetic studies.

References

The Antidepressant-like Potential of JNJ-31020028: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. This document synthesizes key findings on its mechanism of action, pharmacological profile, and efficacy in established animal models of depression, presenting the data in a structured and accessible format for researchers in the field of neuroscience and drug development.

Core Mechanism of Action: Targeting the Neuropeptide Y Y2 Receptor

JNJ-31020028 exerts its effects by selectively blocking the NPY Y2 receptor.[1] Y2 receptors are primarily located presynaptically and function as autoreceptors, inhibiting the release of NPY and other neurotransmitters. By antagonizing these receptors, JNJ-31020028 is hypothesized to disinhibit the release of neurotransmitters such as norepinephrine (B1679862), which are implicated in the pathophysiology of depression.[2] This targeted approach offers a novel mechanism for potential antidepressant therapies.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological parameters of JNJ-31020028, demonstrating its high affinity, selectivity, and brain penetrance.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

TargetSpeciesAssayValueReference
Y2 ReceptorHumanpIC508.07 ± 0.05[2]
Y2 ReceptorRatpIC508.22 ± 0.06[2]
Y2 ReceptorMousepIC508.21[3]
Y1, Y4, Y5 ReceptorsHumanSelectivity>100-fold vs. Y2[2]
Y2 Receptor-pKB (Functional Antagonism)8.04 ± 0.13[2]

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy in Rats

ParameterRoute of AdministrationDoseValueReference
BioavailabilityOral10 mg/kg6%
BioavailabilitySubcutaneous10 mg/kg100%
CmaxSubcutaneous10 mg/kg4.35 µmol/l
Subcutaneous10 mg/kg0.83 h
Receptor OccupancySubcutaneous10 mg/kg~90%[2]

Signaling Pathways Implicated in the Antidepressant-like Effects

The antidepressant-like effects of JNJ-31020028 are believed to be mediated through the modulation of several downstream signaling pathways upon Y2 receptor blockade.

G cluster_0 Presynaptic Neuron JNJ31020028 JNJ-31020028 Y2R NPY Y2 Receptor JNJ31020028->Y2R Antagonizes Inhibition Inhibition Y2R->Inhibition Normally Mediates NE_Release Norepinephrine Release Inhibition->NE_Release Inhibits

Figure 1. Proposed mechanism of increased norepinephrine release by JNJ-31020028.

Further downstream, the blockade of Y2 receptors and subsequent signaling cascades may involve the activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal plasticity and survival. Additionally, there is evidence to suggest an interaction with the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation and depression.

G Y2R_antagonism Y2 Receptor Antagonism (JNJ-31020028) downstream Downstream Signaling Cascades Y2R_antagonism->downstream MAPK_ERK MAPK/ERK Pathway downstream->MAPK_ERK PI3K_Akt PI3K/Akt Pathway downstream->PI3K_Akt NLRP3_inhibition NLRP3 Inflammasome Inhibition downstream->NLRP3_inhibition Antidepressant_effects Antidepressant-like Effects MAPK_ERK->Antidepressant_effects PI3K_Akt->Antidepressant_effects NLRP3_inhibition->Antidepressant_effects G Start Start Surgery Olfactory Bulbectomy or Sham Surgery Start->Surgery Recovery Recovery Period Surgery->Recovery Treatment Chronic JNJ-31020028 Administration (i.c.v.) Recovery->Treatment Behavioral_Testing Behavioral Testing (Open Field, Forced Swim Test) Treatment->Behavioral_Testing End End Behavioral_Testing->End

References

Unveiling the Role of JNJ-31020028 in Norepinephrine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of JNJ-31020028, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, and its modulatory role in norepinephrine (B1679862) (NE) release. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, offering a detailed look at the compound's mechanism of action, pharmacological profile, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: Y2 Receptor Antagonism

JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor.[1][2][3] The Y2 receptor functions as a presynaptic autoreceptor, and its activation typically inhibits the release of various neurotransmitters, including NPY and norepinephrine. By blocking these autoreceptors, JNJ-31020028 effectively removes this inhibitory feedback loop, leading to an increase in the synaptic concentration of norepinephrine. This mechanism is particularly relevant in the hypothalamus, where NPY and norepinephrine are colocalized and play crucial roles in regulating various physiological processes.[1][2]

Quantitative Pharmacological Profile

The pharmacological characteristics of JNJ-31020028 have been extensively studied across different species. The compound exhibits high binding affinity for the Y2 receptor and demonstrates significant selectivity over other NPY receptor subtypes and a broad panel of other molecular targets.

Table 1: In Vitro Binding Affinity and Functional Antagonism of JNJ-31020028
SpeciesReceptorAssay TypeValue (pIC50 / pKB)Reference
HumanY2Radioligand Binding (PYY inhibition)8.07 ± 0.05[1][2]
RatY2Radioligand Binding (PYY inhibition)8.22 ± 0.06[1][2]
MouseY2Radioligand Binding8.21
HumanY2Functional Antagonism (Calcium Response)8.04 ± 0.13 (pKB)[1][2]

JNJ-31020028 has been shown to be over 100-fold selective for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2] Furthermore, at concentrations up to 10µM, it displayed no significant affinity for a panel of 50 other receptors, ion channels, and transporters, including the norepinephrine transporter.[4]

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of JNJ-31020028 in Rats
Route of AdministrationDoseBioavailabilityCmaxTmaxt1/2Receptor Occupancy (Y2)Reference
Subcutaneous (s.c.)10 mg/kg100%4.35 µM0.5 h0.83 h~90%[1][2]
Oral (p.o.)10 mg/kg6%----

Modulation of Norepinephrine Release

A key in vivo effect of JNJ-31020028 is the enhancement of norepinephrine release in the hypothalamus. This has been demonstrated through microdialysis studies in rats.

Table 3: Effect of JNJ-31020028 on Hypothalamic Norepinephrine Release in Rats
Dose (s.c.)Time to Maximum EffectObservationReference
10 mg/kg30 minutesSignificant increase in norepinephrine release[5]
20 mg/kg30 minutesSignificant increase in norepinephrine release[5]

Signaling Pathway and Experimental Workflow

The mechanism by which JNJ-31020028 modulates norepinephrine release and the experimental setup to measure this effect can be visualized through the following diagrams.

Signaling Pathway of JNJ-31020028 on Norepinephrine Release cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NPY_NE NPY & NE Co-localized Vesicles NE_release Norepinephrine Release NPY_NE->NE_release Exocytosis Y2R NPY Y2 Autoreceptor Y2R->NPY_NE Inhibits (-) NE_synapse Norepinephrine NE_release->NE_synapse Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Activates JNJ JNJ-31020028 JNJ->Y2R Antagonizes

Mechanism of JNJ-31020028 action.

Experimental Workflow for In Vivo Microdialysis cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis Animal Rat Surgery Stereotaxic Surgery: Implantation of guide cannula targeting hypothalamus Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe Insertion of microdialysis probe Recovery->Probe Drug_Admin Administration of JNJ-31020028 (s.c.) Recovery->Drug_Admin Perfusion Perfusion with artificial cerebrospinal fluid (aCSF) Probe->Perfusion Sampling Collection of dialysate samples at timed intervals Perfusion->Sampling HPLC High-Performance Liquid Chromatography (HPLC) Sampling->HPLC Detection Electrochemical or Fluorescence Detection HPLC->Detection Quantification Quantification of Norepinephrine Levels Detection->Quantification Drug_Admin->Sampling Timed post-administration sample collection

In vivo microdialysis workflow.

Experimental Protocols

In Vitro Radioligand Binding Assay

The binding affinity of JNJ-31020028 to the Y2 receptor was determined by its ability to inhibit the binding of a radiolabeled ligand, typically [125I]-Peptide YY (PYY), to cell membranes expressing the receptor.[1][2]

  • Cell Lines: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for rat Y2 receptors.[1][2]

  • Radioligand: [125I]-PYY.

  • Procedure: Cell membranes or tissue homogenates were incubated with a fixed concentration of the radioligand and varying concentrations of JNJ-31020028.

  • Detection: The amount of bound radioactivity was measured using a gamma counter.

  • Analysis: The concentration of JNJ-31020028 that inhibits 50% of the specific binding of the radioligand (IC50) was calculated and then converted to a pIC50 value (-log(IC50)).

In Vitro Functional Antagonism Assay (Calcium Mobilization)

The functional antagonist activity of JNJ-31020028 was assessed by its ability to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.[1][2]

  • Cell Line: KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C pathway.[1][2]

  • Agonist: Peptide YY (PYY).

  • Procedure: Cells were pre-incubated with varying concentrations of JNJ-31020028 before being stimulated with a fixed concentration of PYY.

  • Detection: Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.

  • Analysis: The concentration of JNJ-31020028 that produced a rightward shift in the PYY concentration-response curve was used to calculate the pKB value, a measure of antagonist potency.

In Vivo Microdialysis for Norepinephrine Release

This technique was employed to measure extracellular levels of norepinephrine in the hypothalamus of freely moving rats following the administration of JNJ-31020028.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats were anesthetized and a guide cannula was stereotaxically implanted, targeting the hypothalamus.

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals before and after subcutaneous administration of JNJ-31020028.

  • Sample Analysis: The concentration of norepinephrine in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Norepinephrine levels post-administration were compared to baseline levels to determine the effect of JNJ-31020028.

Conclusion

JNJ-31020028 is a highly selective and potent NPY Y2 receptor antagonist that effectively increases norepinephrine release in the hypothalamus by blocking presynaptic autoreceptors. Its well-characterized pharmacological profile and demonstrated in vivo efficacy make it a valuable tool for research into the physiological roles of the NPY system and its interaction with noradrenergic pathways. This guide provides a comprehensive overview of the key data and methodologies for scientists and researchers in the field of drug discovery and neuroscience.

References

JNJ-31020028: A Technical Guide on its Effects on Stress-Induced Corticosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Neuropeptide Y (NPY) Y2 receptor antagonist, JNJ-31020028, and its specific effects on stress-induced corticosterone (B1669441) levels. This document synthesizes findings from preclinical studies to offer a comprehensive resource on the compound's mechanism of action, experimental validation, and potential therapeutic implications in stress-related disorders.

Introduction to JNJ-31020028

JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] It has been characterized with high affinity for both human and rat Y2 receptors (pIC50 = 8.07 and 8.22, respectively) and demonstrates over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[2][4][5] The primary interest in JNJ-31020028 lies in its ability to modulate the physiological responses to stress, particularly its influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Mechanism of Action: The NPY System and Stress Response

The NPY system is a critical regulator of stress and anxiety. NPY, a 36-amino acid neurotransmitter, exerts its effects through a family of G protein-coupled receptors (Y1, Y2, Y4, Y5). The Y1 and Y2 receptors are of particular importance in the central nervous system's response to stress. While Y1 receptor activation is generally associated with anxiolytic (anxiety-reducing) effects, Y2 receptors often act as autoreceptors, inhibiting the release of NPY and other neurotransmitters like norepinephrine.[6]

Stress triggers the activation of the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. CRH stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce and release glucocorticoids, such as corticosterone in rodents.[7]

JNJ-31020028, by blocking the presynaptic Y2 autoreceptors, is hypothesized to enhance NPY signaling. This increased NPY activity is thought to counteract the stress-induced activation of the HPA axis, thereby attenuating the rise in corticosterone levels.

Signaling Pathway Diagram

HPA_Axis_NPY_Modulation Stress Stress Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Corticosterone Corticosterone Release Adrenal->Corticosterone Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - NPY_Neuron NPY Neuron NPY_Release NPY Release NPY_Neuron->NPY_Release Y2_Receptor Y2 Autoreceptor JNJ JNJ-31020028 JNJ->Y2_Receptor Blocks NPY_Release->Hypothalamus - (Inhibition of CRH) NPY_Release->Y2_Receptor - (Autoinhibition)

Figure 1: Modulation of the HPA Axis by JNJ-31020028.

Effects on Stress-Induced Corticosterone Levels: Quantitative Data

Preclinical studies have consistently demonstrated that JNJ-31020028 effectively blocks the elevation of plasma corticosterone in response to various stressors in animal models.[1][2][8][9] Notably, this effect is observed without altering basal corticosterone levels, suggesting a specific action on the stress-activated HPA axis.[1][2][8][9]

Experimental ConditionAnimal ModelStressorJNJ-31020028 Dose (s.c.)Outcome on Plasma CorticosteroneReference
Non-Stressed RatNone10 mg/kg, 20 mg/kgNo significant effect on basal levels.[1][2][8][9]
Stressed RatVarious Anxiety Models10 mg/kg, 20 mg/kgSignificantly blocked stress-induced elevation.[1][2][8][9]
Stressed RatNicotine (B1678760) Abstinence20 mg/kgDecreased plasma corticosterone levels.[6]

Note: Specific quantitative values (e.g., mean ± SEM) are not publicly available in the cited abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

The following sections detail representative methodologies for inducing stress and measuring corticosterone levels, based on common practices in preclinical research.

Stress Induction: Restraint Stress Protocol

Restraint stress is a widely used and validated method for inducing a physiological stress response in rodents.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals are housed individually and allowed to acclimate to the facility for at least one week prior to experimentation.

  • Apparatus: A well-ventilated, transparent plastic restraint tube of appropriate size to restrict movement without causing injury.

  • Procedure:

    • Animals are randomly assigned to experimental groups (e.g., Vehicle + No Stress, Vehicle + Stress, JNJ-31020028 + Stress).

    • JNJ-31020028 (e.g., 10 or 20 mg/kg) or vehicle (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin) is administered subcutaneously 30-60 minutes prior to stressor exposure.

    • For the stress condition, rats are placed in the restraint tubes for a period of 30-60 minutes.

    • Control (non-stressed) animals remain in their home cages.

    • Immediately following the restraint period, blood samples are collected for corticosterone analysis.

Corticosterone Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and reliable method for quantifying plasma corticosterone levels.

  • Blood Sample Collection:

    • Blood is collected via tail-nick or from the trunk following decapitation into tubes containing an anticoagulant (e.g., EDTA).

    • Samples are immediately placed on ice.

  • Plasma Separation:

    • Blood samples are centrifuged at 3000-4000 rpm for 15 minutes at 4°C.

    • The supernatant (plasma) is carefully collected and stored at -80°C until analysis.

  • ELISA Procedure (Representative):

    • A commercial corticosterone ELISA kit is used according to the manufacturer's instructions.

    • Briefly, standards, controls, and plasma samples are added in duplicate to a microplate pre-coated with an anti-corticosterone antibody.

    • A corticosterone-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated. During this time, the corticosterone in the sample competes with the HRP conjugate for binding to the antibody.

    • The plate is washed to remove unbound components.

    • A substrate solution is added, which reacts with the bound HRP to produce a color change.

    • The reaction is stopped, and the optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • The concentration of corticosterone in the samples is determined by comparing their optical density to a standard curve.

Experimental Workflow Diagram

Experimental_Workflow Acclimation Animal Acclimation (1 week) Grouping Random Assignment to Groups (Vehicle, JNJ-31020028) Acclimation->Grouping Dosing Subcutaneous Injection (Vehicle or JNJ-31020028) Grouping->Dosing Stressor Stress Induction (e.g., 30 min Restraint) Dosing->Stressor NoStressor No Stress (Home Cage Control) Dosing->NoStressor Blood_Collection Blood Sample Collection Stressor->Blood_Collection NoStressor->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation ELISA Corticosterone Measurement (ELISA) Plasma_Separation->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Figure 2: General experimental workflow for assessing JNJ-31020028's effects.

Discussion and Future Directions

The available data strongly indicate that the NPY Y2 receptor antagonist JNJ-31020028 is effective in mitigating stress-induced increases in corticosterone. This provides a compelling rationale for its investigation as a potential therapeutic agent for stress-related disorders, such as anxiety and depression. The compound's ability to selectively target the stress response without altering basal HPA axis function is a particularly attractive feature, potentially minimizing side effects associated with broader-acting glucocorticoid modulators.

Future research should focus on:

  • Elucidating the precise downstream neural circuits through which Y2 receptor antagonism modulates the HPA axis.

  • Investigating the efficacy of JNJ-31020028 in more chronic and varied stress models that better recapitulate human conditions.

  • Exploring the behavioral consequences of corticosterone modulation by JNJ-31020028 in models of anxiety and depression.

Conclusion

JNJ-31020028 represents a promising pharmacological tool for dissecting the role of the NPY Y2 receptor in stress physiology. Its demonstrated ability to block stress-induced corticosterone elevations provides a solid foundation for further research into its therapeutic potential for managing the physiological consequences of stress. This technical guide summarizes the core findings and methodologies relevant to the study of JNJ-31020028, providing a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental use of (R)-JNJ-31020028, a selective antagonist of the Neuropeptide Y Y2 receptor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Compound Information

This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of neurotransmitter release.

Binding Affinity

This compound exhibits high binding affinity for the Y2 receptor across different species.

SpeciesReceptorpIC50 (mean ± SEM)
HumanY28.07 ± 0.05
RatY28.22 ± 0.06
MouseY28.21

Table 1: Binding Affinity of this compound for the Neuropeptide Y Y2 Receptor. Data represents the negative logarithm of the half-maximal inhibitory concentration (IC50).

Pharmacokinetic Properties in Rats

The pharmacokinetic profile of this compound has been characterized in rats following various routes of administration. The compound displays poor oral bioavailability but excellent subcutaneous bioavailability.[1]

Route of AdministrationDose (mg/kg)Cmax (µM)Tmax (h)t½ (h)Bioavailability (%)
Oral10---6
Intravenous1---100
Subcutaneous104.350.50.83100

Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats. [1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Experimental Protocols

Subcutaneous Administration Protocol

This protocol describes the procedure for single or repeated subcutaneous injections of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, or a solution of DMSO, PEG300, Tween-80, and saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal balance

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Gently restrain the animal.

  • Injection:

    • Swab the intended injection site (typically the loose skin on the back, between the shoulder blades) with 70% ethanol.

    • Lift the skin to form a tent.

    • Insert the needle at the base of the tent, parallel to the body surface.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Chronic Intracerebroventricular (ICV) Infusion via Osmotic Pump

This protocol outlines the surgical implantation of an osmotic minipump for continuous ICV infusion of this compound in a rat model of depression (Olfactory Bulbectomy).

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Osmotic minipumps (e.g., Alzet)

  • Brain infusion cannula

  • Catheter tubing

  • Surgical instruments

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Sutures or wound clips

  • Electric drill with a small burr bit

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipump with a sterile solution of this compound in aCSF at the desired concentration. A daily dose of 5.6 µg has been used previously.[2]

    • Attach the catheter tubing to the pump.

  • Surgical Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

    • Securely implant the brain infusion cannula into the lateral ventricle.

    • Create a subcutaneous pocket on the back of the rat.

    • Tunnel the catheter from the cannula subcutaneously to the pocket.

    • Place the osmotic minipump in the subcutaneous pocket.

    • Suture the scalp incision and the incision for the subcutaneous pocket.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery from surgery and any signs of distress.

    • Allow a recovery period before commencing behavioral testing.

Olfactory Bulbectomy (OBX) Rat Model of Depression

This surgical procedure creates an animal model that exhibits behavioral and neurochemical changes relevant to depression.

Materials:

  • Surgical instruments

  • Anesthetic

  • Stereotaxic apparatus (optional, for consistent head positioning)

  • Suction pump and fine-gauge needle or forceps

  • Bone wax

  • Sutures or wound clips

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat.

    • Make a midline incision over the nasal bones to expose the skull.

  • Bulbectomy:

    • Drill two small holes through the skull over the olfactory bulbs.

    • Carefully remove the olfactory bulbs by aspiration or with fine forceps.

    • Control any bleeding and seal the holes with bone wax.

  • Closure:

    • Suture the skin incision.

  • Post-operative Care and Recovery:

    • Provide appropriate post-operative care, including analgesia.

    • Allow a recovery period of at least two weeks for the behavioral deficits to develop before testing.

Forced Swim Test (FST)

The FST is a common behavioral test to assess antidepressant-like activity.

Materials:

  • Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment (optional, for later scoring)

  • Timer

Procedure:

  • Apparatus Setup:

    • Fill the cylinder with water to a depth where the rat cannot touch the bottom with its hind paws or tail (approximately 30 cm).

  • Acclimation (Pre-test):

    • On the day before the test, place each rat in the water for a 15-minute pre-swim session. This induces a stable level of immobility for the test session.

  • Test Session:

    • 24 hours after the pre-test, place the rat back into the water for a 5-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Post-test:

    • After the test, remove the rat from the water, dry it with a towel, and return it to its home cage.

Signaling Pathway and Experimental Workflows

Neuropeptide Y Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled receptor. Its activation by endogenous ligands like NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of neurotransmitters, such as norepinephrine (B1679862) and glutamate, from the presynaptic terminal. This compound acts by blocking this receptor, thereby preventing the inhibitory effects of endogenous Y2 agonists.

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Terminal NPY NPY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates JNJ This compound JNJ->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces NT_release Neurotransmitter Release (e.g., Norepinephrine) cAMP->NT_release Inhibits Release

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow: Olfactory Bulbectomy Model and Behavioral Testing

This workflow illustrates the sequence of procedures for evaluating the antidepressant-like effects of this compound in the OBX rat model.

OBX_Workflow start Start obx_surgery Olfactory Bulbectomy (or Sham Surgery) start->obx_surgery recovery Recovery Period (2 weeks) obx_surgery->recovery pump_implantation Osmotic Pump Implantation (JNJ-31020028 or Vehicle) recovery->pump_implantation treatment Chronic Infusion (e.g., 10 days) pump_implantation->treatment fst Forced Swim Test treatment->fst grooming Grooming Behavior Analysis fst->grooming data_analysis Data Analysis grooming->data_analysis end End data_analysis->end

Caption: OBX Model Experimental Workflow.

Summary of In Vivo Efficacy Data

Chronic administration of this compound has demonstrated antidepressant-like effects in the olfactory bulbectomized (OBX) rat model of depression.

Animal ModelTreatmentBehavioral TestOutcome
Olfactory Bulbectomized (OBX) RatsThis compound (5.6 µ g/day , chronic ICV infusion)Forced Swim TestSignificant decrease in immobility time compared to vehicle-treated OBX rats.[2]
Olfactory Bulbectomized (OBX) RatsThis compound (5.6 µ g/day , chronic ICV infusion)Grooming BehaviorSignificant decrease in the number of grooming events compared to vehicle-treated OBX rats.[2]
Stressed Male Sprague-Dawley RatsThis compound (3, 10, and 20 mg/kg, s.c.)Plasma Corticosterone (B1669441)Significantly decreased plasma corticosterone levels in stressed animals.[3]

Table 3: Summary of Behavioral and Physiological Effects of this compound in Rat Models.

These protocols and data provide a foundation for further investigation into the therapeutic potential of this compound. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Subcutaneous Administration of JNJ-31020028 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, in mouse models.

Introduction

JNJ-31020028 is a potent and selective antagonist of the neuropeptide Y Y2 receptor, demonstrating high affinity for human, rat, and mouse Y2 receptors.[1] It is a valuable tool for investigating the in vivo functions of the Y2 receptor, which is implicated in various physiological processes. Due to its poor oral bioavailability (6% in rats), subcutaneous (s.c.) administration is the preferred route, offering high bioavailability (100% in rats) and enabling robust in vivo studies.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-31020028 based on available literature.

Table 1: In Vitro Binding Affinity of JNJ-31020028

Receptor SpeciespIC50 (± SEM)
Human Y28.07 (± 0.05)
Rat Y28.22 (± 0.06)
Mouse Y28.21

Source:[1]

Table 2: Pharmacokinetic Parameters of JNJ-31020028 in Rats (10 mg/kg, s.c.)

ParameterValue
Bioavailability100%
Cmax4.35 µM
Tmax0.5 hours
Half-life (t1/2)0.83 hours
Receptor Occupancy (Brain)~90%

Source:[1][2][3][4]

Mechanism of Action and Signaling Pathway

JNJ-31020028 acts as a selective antagonist at presynaptic NPY Y2 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go). The primary function of the Y2 autoreceptor is to inhibit the release of NPY from the neuron. By blocking this receptor, JNJ-31020028 disinhibits the neuron, leading to an increase in NPY release.

cluster_presynaptic Presynaptic Neuron cluster_drug cluster_outcome Result NPY_release NPY Release Y2R NPY Y2 Receptor (Gi/Go-coupled) NPY_release->Y2R Activates AC Adenylate Cyclase Y2R->AC Inhibits Ca_channel Ca2+ Channel Y2R->Ca_channel Inhibits Increased_NPY Increased NPY Release cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->NPY_release Inhibits JNJ JNJ-31020028 JNJ->Y2R Blocks

Figure 1. Signaling pathway of JNJ-31020028 action.

Experimental Protocols

Preparation of JNJ-31020028 for Subcutaneous Injection

This protocol provides instructions for preparing a solution of JNJ-31020028 suitable for subcutaneous administration in mice. Several vehicle formulations can be used depending on the experimental requirements.

Materials:

  • JNJ-31020028 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Vehicle Formulations:

  • Option A: 10% DMSO in Saline: This formulation has been used for intraperitoneal injections in mice and can be adapted for subcutaneous administration.[6]

  • Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common formulation for compounds with low aqueous solubility.

  • Option C: 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin in Saline: This vehicle has been used for subcutaneous administration of JNJ-31020028 in rats.[7]

Procedure (Example using Option B):

  • Prepare a stock solution of JNJ-31020028 in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add the solvents in the following order, vortexing after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL JNJ-31020028 DMSO stock solution. Vortex thoroughly.

    • Add 50 µL of Tween-80. Vortex until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Store appropriately. The final solution should be prepared fresh.

start Start stock Prepare JNJ-31020028 stock in DMSO start->stock add_peg Add PEG300 stock->add_peg add_stock Add DMSO stock add_peg->add_stock vortex Vortex add_stock->vortex add_tween Add Tween-80 add_tween->vortex add_saline Add Saline add_saline->vortex vortex->add_tween vortex->add_saline inspect Inspect Solution (Clear?) vortex->inspect ready Ready for Injection inspect->ready Yes troubleshoot Gentle Warming/ Sonication inspect->troubleshoot No troubleshoot->inspect

Figure 2. Workflow for JNJ-31020028 solution preparation.
Subcutaneous Administration Protocol in Mice

This protocol outlines the standard procedure for subcutaneous injection in mice.

Materials:

  • Prepared JNJ-31020028 solution

  • Sterile syringes (e.g., 1 mL tuberculin syringe)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Ensure the animal is held firmly but gently to prevent injury.

  • Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.

  • Needle Insertion: Lift a tent of skin and insert the needle, bevel up, at a 15-20 degree angle into the subcutaneous space. Be careful not to puncture through the other side of the skin fold.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.

  • Injection: Slowly and steadily inject the desired volume of the JNJ-31020028 solution. A small bleb or lump will form under the skin.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Dosage Considerations:

  • A common dose used in rodent studies is 10 mg/kg.[1][2][3][4]

  • The injection volume should be calculated based on the animal's body weight and the concentration of the prepared solution. For mice, a typical subcutaneous injection volume is 5-10 mL/kg.

Safety Precautions

  • Follow all institutional guidelines for animal care and use.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Handle JNJ-31020028 powder in a well-ventilated area or a chemical fume hood.

  • Dispose of all sharps and chemical waste according to institutional protocols.

References

Application Notes and Protocols for Intracerebroventricular Infusion of (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It exhibits high affinity for human, rat, and mouse Y2 receptors, with pIC50 values of 8.07, 8.22, and 8.21, respectively, and displays over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5). Intracerebroventricular (ICV) administration of this compound allows for direct investigation of the central effects of Y2 receptor blockade, which has been implicated in various physiological processes, including anxiety, depression, and stress responses. These application notes provide detailed protocols for the preparation and ICV infusion of this compound in rodent models, along with a summary of its known quantitative effects and a depiction of the relevant signaling pathways.

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterSpecies/SystemValueReference
pIC50 (Binding Affinity) Human Y2 Receptor8.07 ± 0.05[1]
Rat Y2 Receptor8.22 ± 0.06[1]
Mouse Y2 Receptor8.21[2]
pKB (Functional Antagonism) KAN-Ts cells (PYY-stimulated Ca2+ response)8.04 ± 0.13[1]
Receptor Occupancy (in vivo) Rat Brain (10 mg/kg, s.c.)~90%[1]
Chronic ICV Infusion Dose Olfactory Bulbectomized (OBX) Rat Model5.6 µ g/day [2]
Pharmacokinetic Properties of this compound in Rats (10 mg/kg, s.c.)
ParameterValueReference
Cmax 4.35 µM[2]
Tmax 0.5 hours[2]
AUCinf 7.91 h·µM[2]
t1/2 0.83 hours[2]

Experimental Protocols

Preparation of this compound for Intracerebroventricular Infusion

This protocol is based on a recommended vehicle for in vivo administration of JNJ-31020028. Researchers should validate the solubility and stability for their specific experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH2O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 7 mg/mL in the infusion vehicle, a stock solution of 140 mg/mL in DMSO can be prepared.

  • In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing after each addition:

    • 40% PEG300

    • 5% Tween 80

  • Add the appropriate volume of the this compound DMSO stock solution to achieve the desired final concentration. For a 7 mg/mL final concentration using a 140 mg/mL stock, this would be 5% of the total volume.

  • Add sterile ddH2O or saline to reach the final volume (e.g., 50% of the total volume).

  • Vortex the final solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Filter the final solution through a sterile 0.22 µm syringe filter before loading into the infusion pump.

Chronic Intracerebroventricular Infusion in Rats using Osmotic Pumps

This protocol describes the continuous ICV infusion of this compound for long-term studies, as performed in the olfactory bulbectomized (OBX) rat model of depression.[2]

Materials:

  • This compound infusion solution (prepared as described above)

  • Alzet® osmotic pump (or equivalent) with appropriate flow rate and duration

  • Brain infusion kit with cannula of the correct length

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Dental cement

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp.

  • Stereotaxic Surgery: Make a midline incision on the scalp to expose the skull. Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., relative to bregma). Drill a small hole at the target coordinates.

  • Cannula Implantation: Securely attach the brain infusion cannula to the osmotic pump, ensuring the tubing is filled with the this compound solution and free of air bubbles. Slowly lower the cannula into the lateral ventricle to the predetermined depth.

  • Pump Implantation: Create a subcutaneous pocket on the back of the rat and insert the osmotic pump.

  • Securing the Cannula: Secure the cannula to the skull using dental cement.

  • Suturing and Recovery: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Infusion Parameters: For the study in OBX rats, a dose of 5.6 µ g/day was administered for 10 days.[2] The specific osmotic pump model and concentration of the infusion solution should be chosen to achieve this target dose.

Mandatory Visualizations

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R JNJ This compound JNJ->Y2R G_protein Gi/o Protein Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibition MAPK MAPK/ERK Pathway G_protein->MAPK Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Decreased Neurotransmitter Release & Other Effects PKA->Cellular_Response Ca_channels->Cellular_Response MAPK->Cellular_Response

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Chronic ICV Infusion

ICV_Infusion_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_analysis Data Analysis prep_solution Prepare this compound Infusion Solution prep_pump Prime Osmotic Pump with Solution prep_solution->prep_pump implant_cannula Implant ICV Cannula prep_pump->implant_cannula anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Apparatus anesthesia->stereotaxic stereotaxic->implant_cannula implant_pump Implant Osmotic Pump Subcutaneously implant_cannula->implant_pump secure Secure Cannula with Dental Cement implant_cannula->secure suture Suture Incision secure->suture recovery Post-Operative Recovery & Analgesia suture->recovery infusion Chronic Infusion Period (e.g., 10 days) recovery->infusion monitoring Behavioral/Physiological Monitoring infusion->monitoring data_collection Data Collection monitoring->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results

Caption: Chronic ICV Infusion Workflow.

References

Application Notes and Protocols: (R)-JNJ-31020028 in the Olfactory Bulbectomized Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The olfactory bulbectomized (OBX) rodent is a widely validated preclinical model for depression.[1] The surgical removal of the olfactory bulbs induces a range of behavioral, neurochemical, endocrine, and immune changes that are analogous to those observed in patients with major depression.[1][2] Key behavioral characteristics of OBX rats include hyperactivity in a novel environment and deficits in certain learning and memory tasks.[3] Chronic, but not acute, administration of antidepressant compounds typically reverses these behavioral changes, making the OBX model a valuable tool for screening potential antidepressant drugs.[2]

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor.[4][5] NPY is a highly conserved neuropeptide involved in various physiological functions, and its receptors are considered promising targets for therapeutic intervention in mood disorders. The NPY Y2 receptor acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[6] Antagonism of the Y2 receptor is hypothesized to enhance neurotransmitter release, which may underlie its antidepressant-like effects.[6] Studies have demonstrated that chronic administration of this compound produces antidepressant-like effects in the OBX rat model.[4][7]

These application notes provide detailed protocols for utilizing this compound in the OBX rat model, along with summarized data and visualizations of the relevant pathways and workflows.

Compound Details: this compound

This compound is a small molecule antagonist for the Neuropeptide Y (NPY) Y2 receptor. It has been shown to bind with high affinity to human, rat, and mouse Y2 receptors and is over 100-fold selective against human Y1, Y4, and Y5 receptors.[4][5]

Table 1: In Vitro Binding Affinity of this compound
Receptor TargetSpeciesAffinity (pIC50)Reference
Y2 ReceptorHuman8.07 ± 0.05[4][5]
Y2 ReceptorRat8.22 ± 0.06[4][5]
Y2 ReceptorMouse8.21[4]
Table 2: Pharmacokinetic Parameters of this compound in Rats
RouteDoseBioavailabilityCmaxTmaxHalf-life (t1/2)Reference
Oral (p.o.)10 mg/kg6%---[6][8]
Subcutaneous (s.c.)10 mg/kg100%4.35 µM0.5 h0.83 h[4][8]
Intravenous (i.v.)1 mg/kg----[8]

Signaling Pathway and Mechanism of Action

The NPY Y2 receptor is a presynaptic G-protein coupled receptor that inhibits neurotransmitter release. By blocking this receptor, this compound disinhibits the neuron, leading to an increased release of neurotransmitters such as norepinephrine.[5] This is believed to contribute to its antidepressant effects.

NPY_Y2_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Activates Vesicle Vesicles (Norepinephrine) Y2R->Vesicle Inhibits Release (-) JNJ This compound JNJ->Y2R Blocks Release Increased Norepinephrine Release JNJ->Release Causes NE Norepinephrine Vesicle->NE Release PostR Postsynaptic Adrenergic Receptors NE->PostR Binds Effect Antidepressant Effect PostR->Effect Leads to

Caption: Mechanism of this compound as an NPY Y2 receptor antagonist.

Experimental Protocols

Olfactory Bulbectomy (OBX) Surgical Protocol

This protocol describes the bilateral removal of olfactory bulbs in rats to induce a depression-like phenotype.[9][10]

Materials:

  • Male Sprague Dawley or Wistar rats (200-250g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill with a burr bit

  • Fine-tipped suction pipette or forceps

  • Hemostatic sponge (e.g., Gelfoam®)

  • Sutures or wound clips

  • Analgesics (e.g., carprofen) and antibiotics

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.[9] Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill two small holes through the skull overlying the olfactory bulbs (approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline).

  • Bulb Removal: Carefully insert a suction pipette through the burr holes to aspirate the olfactory bulbs.[9] Ensure complete removal of the bulbs while minimizing damage to the frontal cortex.[10]

  • Hemostasis: Pack the cranial cavity with a hemostatic sponge to control bleeding.[10]

  • Closure: Suture the skin incision or close it with wound clips.[9]

  • Post-operative Care: Administer saline for hydration and analgesics for pain management. House the animals individually and allow a recovery period of at least 2-4 weeks before behavioral testing.[9][10] Wound clips should be removed 7-10 days post-surgery.[9]

  • Sham Control: For sham-operated control animals, perform the entire surgical procedure, including drilling the holes, but leave the olfactory bulbs intact.[10]

Drug Administration Protocol

Chronic administration is required to observe the antidepressant-like effects of this compound.[7]

Method: Chronic Intracerebroventricular (ICV) Infusion

  • Cannula Implantation: During the OBX surgery, implant a guide cannula into the lateral ventricle.

  • Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., artificial cerebrospinal fluid).

  • Pump Implantation: Following the surgical recovery period, anesthetize the rats and connect the ICV cannula to an osmotic minipump (e.g., Alzet®) implanted subcutaneously on the back of the animal.

  • Infusion: The minipump will deliver a continuous infusion of the drug. A study by Morales-Medina et al. used a dose of 5.6 µ g/day for 10 days.[4]

Behavioral Testing Protocols

Behavioral tests should be conducted after the drug administration period.

a) Open Field Test (Hyperactivity) The OBX model is characterized by hyperactivity in a novel environment, which is reversed by chronic antidepressant treatment.[3]

  • Place the rat in the center of an open field arena (e.g., a 100x100 cm box).

  • Record the animal's activity using an automated tracking system for a set period (e.g., 5-10 minutes).

  • Key parameters to measure include total distance traveled (locomotion), rearing frequency, and grooming events.[7] OBX rats typically show increased locomotion and rearing, and altered grooming behavior.[3][7]

b) Forced Swim Test (Behavioral Despair) This test is used to assess behavioral despair, a common measure in depression models.[7]

  • Place the rat in a cylinder filled with water (24-25°C) from which it cannot escape.

  • The test duration is typically 5-6 minutes.

  • Record the session and score the time the animal spends immobile (making only minimal movements to keep its head above water).

  • A decrease in immobility time is indicative of an antidepressant-like effect.[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_testing A 1. Animal Acclimation (Male Sprague Dawley Rats) B 2. Olfactory Bulbectomy (OBX) & Sham Surgery A->B C 3. Post-Surgical Recovery (2-4 weeks) B->C D 4. Drug Administration (Chronic ICV Infusion of This compound for 10-14 days) C->D E 5. Behavioral Testing D->E T1 Open Field Test (Locomotion, Rearing, Grooming) E->T1 T2 Forced Swim Test (Immobility Time) E->T2 F 6. Data Analysis (Statistical Comparison) T1->F T2->F

Caption: Step-by-step experimental workflow for testing this compound.

Summary of Experimental Data

Chronic ICV administration of this compound has been shown to reverse some of the behavioral deficits in OBX rats, indicating antidepressant-like properties.[7]

Table 3: Behavioral Effects of Chronic this compound in OBX Rats
Behavioral TestParameterEffect in OBX RatsEffect in Sham ControlsReference
Forced Swim TestImmobility TimeSignificant DecreaseNo Effect[7][11]
Open Field TestGrooming EventsSignificant DecreaseNo Effect[4][7]
Open Field TestRearingNo EffectNo Effect[7][11]
Open Field TestHyperlocomotionNo EffectNo Effect[7][11]
Social Interaction TestAnxiety-like BehaviorNo EffectNo Effect[7]

Note: "No Effect" indicates that the drug did not alter the behavior compared to vehicle-treated animals within the same surgical group (OBX or Sham).

Logical Relationship Diagram

Logical_Relationship OBX Olfactory Bulbectomy (Model Induction) Phenotype Depressive-like Phenotype - Hyperactivity - Increased Immobility - Altered Grooming OBX->Phenotype Causes JNJ Intervention: Chronic this compound (Y2 Receptor Antagonist) Outcome Therapeutic Outcome: Antidepressant-like Effects - Decreased Immobility - Normalized Grooming Phenotype->Outcome Reverses JNJ->Outcome Leads to

Caption: Logical flow from model induction to therapeutic outcome.

Conclusion

The olfactory bulbectomized rat is a robust model for investigating the efficacy of potential antidepressant compounds. The selective NPY Y2 receptor antagonist, this compound, has demonstrated clear antidepressant-like activity in this model, specifically by reducing immobility in the forced swim test and decreasing grooming events.[7] These application notes provide the necessary protocols and background information for researchers to effectively design and execute studies using this compound in the OBX rat model to further explore the therapeutic potential of NPY Y2 receptor antagonism for the treatment of depression.

References

Application Notes and Protocols for (R)-JNJ-31020028 in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-JNJ-31020028 is a selective and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. It binds with high affinity to human and rat Y2 receptors and has over 100-fold selectivity against human Y1, Y4, and Y5 receptors. While NPY signaling is implicated in modulating stress and anxiety, the utility of this compound as an anxiolytic agent in standard anxiety models appears limited. Several studies have reported that this compound is ineffective in various anxiety models under normal conditions. However, it has shown context-dependent anxiolytic-like properties, particularly in reversing anxiety-like behaviors induced by withdrawal from substances such as alcohol and nicotine (B1678760).

These application notes provide a summary of the available data and detailed protocols for utilizing the elevated plus maze (EPM) to assess the anxiolytic potential of this compound, with a focus on its effects in specific preclinical models of anxiety.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on the anxiogenic effects of acute alcohol withdrawal in the elevated plus maze.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze During Alcohol Withdrawal

Treatment GroupDose (mg/kg, s.c.)Time in Open Arms (% of total)Open Arm Entries (% of total)
Vehicle + Saline-Data not providedData not provided
Vehicle + Alcohol Withdrawal-Significant Decrease vs. Vehicle + SalineSignificant Decrease vs. Vehicle + Saline
This compound + Alcohol Withdrawal15Reversed the decrease caused by alcohol withdrawalReversed the decrease caused by alcohol withdrawal

Note: The referenced study stated that 15 mg/kg (s.c.) of JNJ-31020028 reversed the anxiogenic effects of withdrawal from a single bolus dose of alcohol on the elevated plus-maze, but did not provide specific numerical data for time and entries in the open arms.

In a separate study focusing on nicotine abstinence, daily treatment with 20 mg/kg (i.p.) of JNJ-31020028 during abstinence fully reversed social anxiety-like behavior. While this study did not use the EPM to assess this specific effect, it provides another instance of the compound's efficacy in a withdrawal-induced anxiety model.

Experimental Protocols

The following is a detailed protocol for conducting an elevated plus maze test to evaluate the effects of this compound, based on methodologies described in the literature.

1. Materials

  • Elevated Plus Maze Apparatus:

    • Constructed of black-painted Plexiglas.

    • Four arms (45 cm long and 12 cm wide) elevated 70 cm from the floor.

    • Two opposite arms are enclosed by 45-cm high walls (closed arms).

    • Two opposite arms are open.

    • A central 12 x 12 cm square platform connects the arms.

    • Illumination should be standardized (e.g., 85 lux above the central platform).

  • Test Compound:

    • This compound.

    • Vehicle for dissolution (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin).

  • Animal Subjects:

    • Male Wistar or Sprague-Dawley rats are commonly used.

  • Data Collection System:

    • Video camera mounted above the maze.

    • Automated tracking software or manual scoring by a trained observer.

2. Procedure

  • Animal Acclimation:

    • House animals under standard laboratory conditions (12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Handle animals for several days prior to testing to reduce handling stress.

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer the compound or vehicle to the animals. The route and timing will depend on the experimental design. For example:

      • Subcutaneous (s.c.) injection: Doses of 15-40 mg/kg have been used.

      • Intraperitoneal (i.p.) injection: A dose of 20 mg/kg has been used in chronic studies.

    • Allow sufficient time for the drug to become effective before testing (e.g., 30 minutes after systemic delivery, which corresponds to the maximum effect on hypothalamic norepinephrine (B1679862) release).

  • Elevated Plus Maze Test:

    • Place each rat individually on the central platform of the EPM, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera.

    • After each trial, clean the maze thoroughly with a 70% ethanol (B145695) solution to remove any olfactory cues.

  • Behavioral Scoring:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms (all four paws in the arm).

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total number of arm entries (to assess general locomotor activity).

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for the elevated plus maze test.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NPY Neuropeptide Y (NPY) Y2R Y2 Receptor NPY->Y2R Binds to Effect Anxiolytic-like Effect (in specific contexts) Y2R->Effect Blockade leads to JNJ This compound JNJ->Y2R Antagonizes

Proposed Mechanism of this compound

start Start acclimation Animal Acclimation & Habituation start->acclimation drug_admin Administration of This compound or Vehicle acclimation->drug_admin epm_test 5-min Elevated Plus Maze Test drug_admin->epm_test record Video Recording of Behavior epm_test->record analysis Data Analysis: Time in Open Arms, Open Arm Entries record->analysis end End analysis->end

Elevated Plus Maze Experimental Workflow

Application Notes and Protocols for Microdialysis Studies with JNJ-31020028 in the Hypothalamus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for conducting in vivo microdialysis studies to investigate the effects of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, on hypothalamic neurotransmitter levels. The protocols are based on established methodologies and findings from preclinical research.

Introduction

JNJ-31020028 is a potent and selective antagonist of the neuropeptide Y Y2 receptor, which has been investigated for its role in various physiological processes.[1][2][3] Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of novel compounds. This document outlines the procedures for utilizing microdialysis to assess the impact of JNJ-31020028 on norepinephrine (B1679862) release in the hypothalamus, a key brain region for the regulation of stress, appetite, and other homeostatic functions.

Data Presentation

The administration of JNJ-31020028 has been shown to increase the release of norepinephrine in the hypothalamus.[1][2] The following tables summarize the key in vitro and in vivo properties of JNJ-31020028 and the observed effects in microdialysis studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of JNJ-31020028

ReceptorSpeciesBinding Affinity (pIC50)Functional Antagonism (pKB)
Y2Human8.07 ± 0.058.04 ± 0.13
Y2Rat8.22 ± 0.06-

Data compiled from Shoblock et al., 2010.[4]

Table 2: In Vivo Effects of JNJ-31020028 on Hypothalamic Norepinephrine Release

CompoundDose (mg/kg, s.c.)Brain RegionPeak Effect on Norepinephrine ReleaseReference
JNJ-3102002810 and 20HypothalamusMaximum increase observed at 30 minutes post-administration[1]

Note: Detailed time-course data on the percentage increase of norepinephrine is not publicly available. The peak effect was noted to occur 30 minutes after subcutaneous injection.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments to study the effects of JNJ-31020028 on hypothalamic norepinephrine release.

Protocol 1: In Vivo Microdialysis in the Rat Hypothalamus

This protocol is adapted from standard procedures for in vivo microdialysis in rodents.[5][6][7]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • JNJ-31020028 (dissolved in 20% 2-hydroxypropyl-beta-cyclodextrin)[1]

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and dummy cannula

  • Microdialysis probes (e.g., CMA 12 or similar, with a 2-4 mm membrane and a molecular weight cutoff of 6-20 kDa)

  • Microinfusion pump and syringes

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

  • Dental cement and skull screws

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Expose the skull and drill a small burr hole above the target hypothalamic nucleus (e.g., paraventricular nucleus or posterior hypothalamus). Stereotaxic coordinates for the posterior hypothalamus in the rat are approximately: AP -4.3 mm, ML ±0.5 mm, DV -8.0 mm from bregma.[5]

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and screws.

    • Insert a dummy cannula to maintain patency of the guide.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.

    • Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of norepinephrine levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer JNJ-31020028 subcutaneously at the desired doses (e.g., 10 and 20 mg/kg).

    • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.

    • Store the collected samples at -80°C until analysis.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.

Protocol 2: Analysis of Norepinephrine in Microdialysates by HPLC-ECD

This protocol outlines a common method for the quantification of norepinephrine in microdialysis samples.[8][9][10]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)

  • Norepinephrine standards

  • Microcentrifuge tubes

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of norepinephrine standards of known concentrations in aCSF.

    • Thaw the collected dialysate samples on ice.

  • HPLC-ECD Analysis:

    • Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector should be set to an oxidizing potential suitable for norepinephrine detection (e.g., +650 mV).[9]

    • Inject a standard volume (e.g., 10-20 µL) of the standards to generate a calibration curve.

    • Inject the same volume of the dialysate samples.

    • Identify and quantify the norepinephrine peak in the sample chromatograms based on the retention time and peak area relative to the standards.

  • Data Expression:

    • Express the results as the mean ± SEM of the absolute concentrations (e.g., fmol/sample) or as a percentage change from the baseline levels.

Visualizations

The following diagrams illustrate the signaling pathway of the NPY Y2 receptor and the experimental workflow for the microdialysis studies.

NPY_Y2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NE_vesicle Norepinephrine Vesicle Ca_channel->NE_vesicle Triggers fusion NE_release Norepinephrine Release NE_vesicle->NE_release JNJ31020028 JNJ-31020028 JNJ31020028->Y2R Antagonizes

Caption: NPY Y2 Receptor Signaling Pathway.

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery: Guide Cannula Implantation in Hypothalamus Recovery 2. Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion 3. Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion 4. Perfusion with aCSF & Baseline Sampling Probe_Insertion->Perfusion Drug_Admin 5. JNJ-31020028 Administration (s.c.) Perfusion->Drug_Admin Post_Sampling 6. Post-Treatment Sample Collection Drug_Admin->Post_Sampling Analysis 7. HPLC-ECD Analysis of Norepinephrine Post_Sampling->Analysis Verification 8. Histological Verification of Probe Placement Analysis->Verification

Caption: Experimental Workflow for Microdialysis.

References

Application Notes and Protocols: PET Imaging with [¹¹C]N-methyl-JNJ-31020028 for Neuropeptide Y2 (NPY2) Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of [¹¹C]N-methyl-JNJ-31020028 as a positron emission tomography (PET) radioligand for imaging the Neuropeptide Y2 (NPY2) receptor. JNJ-31020028 is a selective and high-affinity antagonist for the NPY2 receptor.[1][2][3] Its carbon-11 (B1219553) labeled N-methylated analog, [¹¹C]N-methyl-JNJ-31020028, has been developed for in vivo visualization and quantification of NPY2 receptors in the brain.[4][5] This document outlines the radiolabeling process, quality control, in vitro characterization, and in vivo PET imaging protocols.

Data Presentation

Radiochemical Synthesis and Quality Control of [¹¹C]N-methyl-JNJ-31020028
ParameterValueReference
PrecursorJNJ-31020028[6][7]
Radiosynthon[¹¹C]CH₃I[6][8]
Radiochemical Purity> 99%[6][9]
Radiochemical Yield (RCY)31%[6][9]
Molar Activity156 GBq/μmol[6][9]
In Vitro and In Vivo Characteristics of [¹¹C]N-methyl-JNJ-31020028
ParameterSpeciesValue/FindingReference
Binding Affinity (pIC₅₀) of JNJ-31020028Human8.07 ± 0.05[1]
Rat8.22 ± 0.06[1]
SelectivityHuman>100-fold vs. Y₁, Y₄, and Y₅ receptors[1]
Metabolism (in vivo)Pig25% of parent compound remaining at 30 min post-injection[4][5]
Receptor Occupancy (ex vivo) of JNJ-31020028Rat~90% at 10 mg/kg (subcutaneous)[1]
In Vivo PET Imaging: Regional Brain Binding Potentials (BP) in Pigs
Brain RegionBaseline Binding Potential (Mean ± SD)Reference
Thalamus0.64 ± 0.07[4][10][5]
Caudate0.55 ± 0.02[4][10][5]
Hippocampus0.49 ± 0.03[4][10][5]

Experimental Protocols

Radiosynthesis of [¹¹C]N-methyl-JNJ-31020028

This protocol is based on the N-methylation of the precursor JNJ-31020028 using [¹¹C]methyl iodide.

Materials:

  • JNJ-31020028 precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • Precursor Preparation: Dissolve JNJ-31020028 in DMF.

  • [¹¹C]Methyl Iodide Trapping: Trap cyclotron-produced [¹¹C]CH₃I in the reaction vessel containing the precursor solution and sodium hydride at room temperature.[7]

  • Reaction: Allow the N-methylation reaction to proceed for a specified time (e.g., 5 minutes).[6]

  • Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate [¹¹C]N-methyl-JNJ-31020028.

  • Formulation: Reformulate the purified radiotracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using SPE cartridges.

  • Quality Control:

    • Assess radiochemical purity using analytical HPLC (>99%).[6]

    • Determine molar activity.

In Vitro Autoradiography

This protocol allows for the visualization of NPY2 receptor distribution in brain tissue sections.

Materials:

  • Frozen brain sections (e.g., pig hippocampus)

  • [¹¹C]N-methyl-JNJ-31020028

  • Unlabeled JNJ-31020028 (for blocking)

  • Incubation buffer (e.g., Tris-HCl)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Mount cryo-sectioned brain slices onto microscope slides.

  • Incubation: Incubate the slides with a solution of [¹¹C]N-methyl-JNJ-31020028 in incubation buffer.

  • Non-specific Binding: For adjacent sections, co-incubate with a high concentration of unlabeled JNJ-31020028 to determine non-specific binding.

  • Washing: Wash the slides in cold buffer to remove unbound radiotracer.

  • Drying: Quickly dry the slides.

  • Imaging: Expose the slides to a phosphor imaging plate or acquire images using a digital autoradiography system.

  • Analysis: Analyze the resulting images to determine the regional distribution of specific binding. High binding is expected in the hippocampus.[4][10][5]

In Vivo PET Imaging in Animal Models (Pigs/Mice)

This protocol describes the procedure for conducting a PET scan to visualize NPY2 receptors in the living brain.

Materials:

  • Anesthetized animal model (e.g., Yorkshire x Landrace pig or C57BL/6N mouse)[4][5][6]

  • [¹¹C]N-methyl-JNJ-31020028 formulated for injection

  • PET scanner

  • (Optional) Cyclosporine A to enhance brain uptake[4][10][5]

  • (Optional) Unlabeled JNJ-31020028 for blocking/displacement studies[4][10][5]

  • Arterial blood sampling setup (for full kinetic modeling)

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner.

  • (Optional) Pre-treatment: If applicable, administer Cyclosporine A to inhibit P-glycoprotein and enhance radiotracer brain penetration.[4][10][5]

  • Radiotracer Injection: Administer a bolus intravenous injection of [¹¹C]N-methyl-JNJ-31020028.[10]

  • PET Scan Acquisition: Acquire dynamic PET data for a duration of, for example, 90 minutes.[4][10][5]

  • Arterial Blood Sampling: If required, collect serial arterial blood samples to measure the arterial input function and radiotracer metabolism.[4][5]

  • (Optional) Displacement Study: In a separate scan or after baseline imaging, administer unlabeled JNJ-31020028 to demonstrate reversible and specific binding of the radiotracer.[4][10][5]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MR image atlas of the corresponding species.[4][5]

    • Perform kinetic modeling (e.g., using the simplified reference tissue model with the corpus callosum as a reference region for non-specific binding) to calculate regional binding potentials.[4]

Visualizations

Radiosynthesis_Workflow Radiosynthesis and QC Workflow for [¹¹C]N-methyl-JNJ-31020028 cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control precursor JNJ-31020028 Precursor reaction N-methylation (DMF, NaH) precursor->reaction c11_source [¹¹C]CH₃I c11_source->reaction hplc HPLC Purification reaction->hplc spe SPE Formulation hplc->spe analytical_hplc Radiochemical Purity spe->analytical_hplc activity_measurement Molar Activity spe->activity_measurement final_product Injectable [¹¹C]N-methyl-JNJ-31020028 activity_measurement->final_product

Caption: Workflow for the radiosynthesis of [¹¹C]N-methyl-JNJ-31020028.

In_Vivo_PET_Workflow In Vivo PET Imaging Experimental Workflow cluster_preparation Animal Preparation cluster_imaging Imaging Procedure cluster_data_acq Data Acquisition cluster_analysis Data Analysis anesthesia Anesthetize Animal positioning Position in PET Scanner anesthesia->positioning pretreatment Optional: Cyclosporine A Admin positioning->pretreatment injection Inject Radiotracer pretreatment->injection scan Dynamic PET Scan (e.g., 90 min) injection->scan blood_sampling Arterial Blood Sampling (for input function) scan->blood_sampling reconstruction Image Reconstruction scan->reconstruction coregistration Co-registration with MRI reconstruction->coregistration modeling Kinetic Modeling coregistration->modeling outcome Regional Binding Potentials (BP) modeling->outcome

Caption: Experimental workflow for in vivo PET imaging studies.

NPY2_Signaling_Pathway Simplified NPY2 Receptor Signaling NPY Neuropeptide Y (NPY) NPY2R NPY2 Receptor NPY->NPY2R Binds & Activates Gi Gαi Protein NPY2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Production JNJ [¹¹C]N-methyl-JNJ-31020028 (Antagonist) JNJ->NPY2R Blocks Binding

Caption: Simplified signaling pathway of the NPY2 receptor.

References

Application Notes: JNJ-31020028 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily coupled to Gi proteins, which inhibit adenylyl cyclase. However, to facilitate high-throughput screening and functional characterization of antagonists like JNJ-31020028, a calcium mobilization assay can be employed. This is achieved by co-expressing the Y2 receptor with a chimeric G-protein, such as Gqi5, in a host cell line (e.g., KAN-Ts cells).[4] The Gqi5 protein redirects the Gi-mediated signal to the Gq pathway, leading to the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3), and a subsequent measurable increase in intracellular calcium ([Ca2+]).

These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-31020028 in a calcium mobilization assay to determine its antagonist affinity and functional activity.

Mechanism of Action and Signaling Pathway

The NPY Y2 receptor is a presynaptic autoreceptor that, upon activation by endogenous ligands like NPY or Peptide YY (PYY), inhibits neurotransmitter release. In a recombinant assay system designed for measuring calcium mobilization, the signaling cascade is artificially redirected.

The binding of an agonist (e.g., PYY) to the Y2 receptor activates the chimeric Gqi5 protein. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. JNJ-31020028, as a competitive antagonist, blocks the binding of the agonist to the Y2 receptor, thereby inhibiting this signaling cascade and preventing the increase in intracellular calcium.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PYY PYY (Agonist) Y2R NPY Y2 Receptor PYY->Y2R Binds & Activates JNJ JNJ-31020028 (Antagonist) JNJ->Y2R Binds & Blocks Gqi5 Chimeric Gqi5 Y2R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cyto Increased Intracellular Ca2+ Ca_er Ca2+ Store Ca_er->Ca_cyto Release

Caption: NPY Y2 Receptor Signaling Pathway for Calcium Mobilization.

Data Presentation

The antagonist activity of JNJ-31020028 has been quantified in functional calcium mobilization assays. The key parameters are summarized in the table below.

ParameterSpeciesCell LineAgonistValueReference
pIC50 HumanKAN-TsPYY8.07 ± 0.05[4]
pIC50 RatRat HippocampusPYY8.22 ± 0.06[4]
pKB HumanKAN-TsPYY8.04 ± 0.13[2][4]
  • pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). It represents the concentration of an antagonist that is required to inhibit 50% of the agonist response.

  • pKB : The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. It is a measure of the affinity of a competitive antagonist for its receptor.

Experimental Protocols

Experimental Workflow

The general workflow for a calcium mobilization assay to assess the antagonist activity of JNJ-31020028 involves cell preparation, dye loading, compound incubation, agonist stimulation, and data acquisition.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis cell_plating 1. Plate KAN-Ts cells expressing Y2R and Gqi5 in a 96/384-well plate incubation_24h 2. Incubate for 24 hours at 37°C, 5% CO2 cell_plating->incubation_24h dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation_24h->dye_loading incubation_1h 4. Incubate for 1 hour at 37°C dye_loading->incubation_1h compound_addition 5. Add JNJ-31020028 (Antagonist) at various concentrations incubation_1h->compound_addition incubation_30m 6. Incubate for 30 minutes compound_addition->incubation_30m agonist_addition 7. Add PYY (Agonist) and immediately start fluorescence measurement incubation_30m->agonist_addition data_acquisition 8. Record fluorescence change over time using a plate reader agonist_addition->data_acquisition data_analysis 9. Analyze data to determine IC50 and pKB values data_acquisition->data_analysis

Caption: Experimental Workflow for the JNJ-31020028 Calcium Mobilization Assay.

Detailed Methodology

1. Materials and Reagents

  • Cell Line: KAN-Ts cells stably co-expressing the human NPY Y2 receptor and the chimeric Gqi5 protein.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), antibiotics, and selection agents for maintaining receptor and G-protein expression.

  • JNJ-31020028: Prepare a stock solution in DMSO and serial dilutions in assay buffer.

  • Agonist: Peptide YY (PYY) or another suitable Y2 receptor agonist. Prepare a stock solution in an appropriate solvent and serial dilutions in assay buffer.

  • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (optional): To inhibit the extrusion of the dye from the cells.

  • Pluronic F-127 (optional): To aid in the solubilization of the AM ester dye.

  • Microplates: Black-walled, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system for compound and agonist addition (e.g., FlexStation or similar).

2. Cell Preparation

  • Culture the KAN-Ts cells according to standard cell culture protocols.

  • Harvest the cells and seed them into the black-walled microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

3. Dye Loading

  • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. If used, add Pluronic F-127 (final concentration ~0.02%) and probenecid (final concentration ~2.5 mM).

  • Remove the culture medium from the cell plates.

  • Add an appropriate volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plates for 1 hour at 37°C, protected from light.

  • After incubation, wash the cells twice with assay buffer to remove any extracellular dye.

  • Add a final volume of assay buffer to each well (e.g., 100 µL for a 96-well plate).

4. Antagonist Assay Protocol

  • Prepare serial dilutions of JNJ-31020028 in assay buffer.

  • Add the JNJ-31020028 dilutions to the appropriate wells of the cell plate. Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound wells).

  • Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Prepare the PYY agonist solution in assay buffer at a concentration that will result in an EC80 response (a concentration that elicits 80% of the maximal response, previously determined from an agonist dose-response curve).

  • Place the cell plate into the fluorescence plate reader.

  • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Record a baseline fluorescence for 10-20 seconds.

  • Using the instrument's automated liquid handling, add the PYY agonist solution to all wells simultaneously.

  • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, without antagonist).

  • Plot the normalized response against the logarithm of the JNJ-31020028 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The pIC50 can be calculated as the negative logarithm of the IC50.

  • If the antagonism is competitive, the pKB can be calculated using the Cheng-Prusoff equation: KB = IC50 / (1 + [Agonist]/EC50 of agonist). The pKB is the negative logarithm of the KB.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the antagonist properties of JNJ-31020028 at the NPY Y2 receptor. By utilizing a cell line co-expressing the Y2 receptor and a chimeric Gqi5 protein, the inhibitory effect of JNJ-31020028 on agonist-induced calcium release can be accurately quantified. This assay is well-suited for high-throughput screening and detailed pharmacological characterization in drug discovery and development programs.

References

Application Notes and Protocols for JNJ-31020028 in Alcohol Withdrawal-Induced Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-31020028, a selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, in preclinical studies of alcohol withdrawal-induced anxiety. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the therapeutic potential of JNJ-31020028 in mitigating the negative affective states associated with alcohol cessation.

Introduction to JNJ-31020028

JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor.[1] The NPY system is implicated in the regulation of stress and anxiety, and the Y2 receptor, in particular, plays a role in modulating the release of NPY.[2] Blockade of Y2 autoreceptors by JNJ-31020028 is hypothesized to enhance NPY signaling, which may counteract the anxiogenic effects of alcohol withdrawal.[3] Preclinical evidence suggests that JNJ-31020028 can reverse anxiety-like behaviors in animal models of alcohol withdrawal, indicating its potential as a therapeutic agent for alcohol use disorder.[3]

Mechanism of Action: NPY Y2 Receptor Signaling

The NPY Y2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[4] Upon activation by its endogenous ligand, NPY, the Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme in many cellular signaling cascades. By blocking this receptor, JNJ-31020028 prevents the NPY-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity, which is thought to contribute to its anxiolytic effects during alcohol withdrawal.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gai Gαi Y2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NPY Neuropeptide Y (NPY) NPY->Y2R Binds and Activates JNJ JNJ-31020028 JNJ->Y2R Binds and Blocks Gai->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Anxiolytic Anxiolytic Effects PKA->Anxiolytic Leads to

Caption: NPY Y2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and in vivo efficacy of JNJ-31020028 from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of JNJ-31020028 [6]

ReceptorSpeciespIC50
Y2Human8.07
Y2Rat8.22

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: In Vivo Efficacy of JNJ-31020028 in a Rat Model of Alcohol Withdrawal-Induced Anxiety [3]

Treatment GroupDose (mg/kg, s.c.)Anxiety-Like Behavior (Elevated Plus Maze)
Vehicle + Saline-Baseline
Vehicle + Alcohol Withdrawal-Increased
JNJ-31020028 + Alcohol Withdrawal15Reversed to Baseline

s.c. = subcutaneous administration.

Experimental Protocols

The following are detailed protocols for inducing alcohol withdrawal-induced anxiety in rats and assessing the effects of JNJ-31020028 using the elevated plus-maze test.

Protocol 1: Induction of Acute Alcohol Withdrawal-Induced Anxiety in Rats

This protocol is designed to induce a state of anxiety following the cessation of a single high dose of alcohol.

Materials:

  • Male Wistar rats (250-300g)

  • Ethanol (B145695) (20% v/v in saline)

  • JNJ-31020028

  • Vehicle for JNJ-31020028 (e.g., 10% Tween 80 in saline)

  • Gavage needles

  • Subcutaneous injection needles and syringes

Procedure:

  • House rats individually for at least one week prior to the experiment with ad libitum access to food and water.

  • On the day of the experiment, administer a single dose of ethanol (4 g/kg, 20% v/v) via oral gavage.

  • Return the rats to their home cages.

  • At a predetermined time point post-ethanol administration (e.g., 6-8 hours), induce withdrawal by withholding further alcohol.

  • Administer JNJ-31020028 (15 mg/kg) or vehicle subcutaneously 30 minutes prior to behavioral testing.

Alcohol_Withdrawal_Workflow start Start: Acclimated Rat ethanol_admin Ethanol Administration (4 g/kg, p.o.) start->ethanol_admin withdrawal Induce Withdrawal (6-8 hours post-ethanol) ethanol_admin->withdrawal drug_admin JNJ-31020028 or Vehicle Admin (15 mg/kg, s.c.) withdrawal->drug_admin epm_test Elevated Plus-Maze Test (30 mins post-drug) drug_admin->epm_test end End: Data Analysis epm_test->end

Caption: Experimental Workflow for Alcohol Withdrawal.
Protocol 2: Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (e.g., 50 cm).

  • The maze should be made of a non-porous material for easy cleaning.

  • A video camera mounted above the maze to record the sessions.

  • Behavioral tracking software for automated analysis.

Procedure:

  • Habituate the rats to the testing room for at least 30 minutes prior to the test. The room should be dimly lit.

  • Gently place the rat in the center of the maze, facing one of the open arms.

  • Allow the rat to explore the maze freely for a 5-minute session.

  • Record the session using the overhead camera.

  • After the 5-minute session, carefully remove the rat from the maze and return it to its home cage.

  • Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect. Compare the data from the JNJ-31020028-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

JNJ-31020028 presents a promising pharmacological tool for investigating the role of the NPY Y2 receptor in alcohol withdrawal-induced anxiety. The protocols provided herein offer a standardized approach to evaluate its efficacy in a preclinical setting. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining consistency and appropriate controls. These studies will be crucial in determining the therapeutic potential of JNJ-31020028 for the treatment of alcohol use disorder and its associated affective symptoms.

References

Investigating Nicotine Abstinence with (R)-JNJ-31020028: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical investigation of (R)-JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, as a potential therapeutic agent for nicotine (B1678760) abstinence. The following sections detail the pharmacological properties of this compound, experimental protocols for evaluating its efficacy in animal models of nicotine withdrawal, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the NPY Y2 receptor, demonstrating high affinity for human, rat, and mouse receptors. Its selectivity is a key attribute, with over 100-fold greater affinity for the Y2 receptor compared to Y1, Y4, and Y5 receptors.[1][2][3] This selectivity minimizes off-target effects, making it a valuable tool for investigating the specific role of the Y2 receptor in nicotine dependence and withdrawal. The compound is also brain-penetrant, a crucial characteristic for targeting central nervous system mechanisms underlying addiction.[1][4][5]

Table 1: In Vitro Binding Affinity and Functional Activity of this compound
ReceptorSpeciesParameterValue
Y2HumanpIC508.07[1][2][3]
Y2RatpIC508.22[1][2][3]
Y2MousepIC508.21[1]
Y2HumanpKB8.04[3]
Y1, Y4, Y5HumanSelectivity>100-fold vs. Y2[1][2][3]

pIC50: Negative logarithm of the half maximal inhibitory concentration. pKB: Negative logarithm of the dissociation constant of an antagonist.

Table 2: Pharmacokinetic Properties of this compound in Rats
RouteDose (mg/kg)Cmax (µM)Tmax (hours)AUCinf (h·µM)t1/2 (hours)Bioavailability
Intravenous1-----
Subcutaneous104.35[1]0.5[1]7.91[1]0.83[1]100%[2]
Oral10----6%[2]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Half-life.

Signaling Pathways and Mechanism of Action

The rationale for investigating a Y2 receptor antagonist for nicotine abstinence stems from the interplay between the NPY and corticotropin-releasing factor (CRF) systems in the brain, particularly in regions associated with stress and anxiety like the amygdala.[4][6] During nicotine withdrawal, an imbalance occurs, characterized by decreased NPY (anxiolytic) and increased CRF (anxiogenic) signaling.[4] this compound, by blocking the presynaptic inhibitory Y2 autoreceptors, is hypothesized to increase NPY release, thereby counteracting the anxiety-like states associated with nicotine abstinence.

G cluster_nicotine_withdrawal Nicotine Withdrawal cluster_effects Neurobiological Effects cluster_intervention Therapeutic Intervention Nicotine Cessation Nicotine Cessation Decreased NPY Release Decreased NPY Release Nicotine Cessation->Decreased NPY Release Increased CRF Release Increased CRF Release Nicotine Cessation->Increased CRF Release Anxiety-like Behavior Anxiety-like Behavior Decreased NPY Release->Anxiety-like Behavior Increased NPY Release Increased NPY Release Increased CRF Release->Anxiety-like Behavior Reduced Anxiety Reduced Anxiety This compound This compound Y2 Receptor Antagonism Y2 Receptor Antagonism This compound->Y2 Receptor Antagonism Y2 Receptor Antagonism->Increased NPY Release Increased NPY Release->Reduced Anxiety G cluster_workflow Experimental Workflow Start Nicotine/Saline Injections (4x, 3-day intervals) Nicotine/Saline Injections (4x, 3-day intervals) Start->Nicotine/Saline Injections (4x, 3-day intervals) 1-Week Abstinence 1-Week Abstinence Nicotine/Saline Injections (4x, 3-day intervals)->1-Week Abstinence Daily this compound/Vehicle (i.p.) Daily this compound/Vehicle (i.p.) 1-Week Abstinence->Daily this compound/Vehicle (i.p.) Behavioral Testing Behavioral Testing Daily this compound/Vehicle (i.p.)->Behavioral Testing End Behavioral Testing->End

References

Application Notes and Protocols for JNJ-31020028 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-31020028, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist, in in vivo rodent studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Overview of JNJ-31020028

JNJ-31020028 is a small molecule, brain-penetrant antagonist of the NPY Y2 receptor. It binds with high affinity to both human and rat Y2 receptors (pIC50 = 8.07 and 8.22, respectively) and exhibits over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][3] By blocking the presynaptic autoinhibitory Y2 receptors, JNJ-31020028 can enhance the release of NPY and other neurotransmitters like norepinephrine (B1679862).[2][3] This mechanism of action underlies its potential therapeutic applications in neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the reported doses of JNJ-31020028 used in various in vivo rodent studies. This information can serve as a starting point for dose-ranging studies in novel experimental paradigms.

Rodent ModelRoute of AdministrationDose(s)Key FindingsReference(s)
RatOral (p.o.)10 mg/kgPoor oral bioavailability (6%).[1][3]
RatIntravenous (i.v.)1 mg/kgHigh clearance.[1]
RatSubcutaneous (s.c.)10 mg/kgHigh bioavailability (100%); Occupied ~90% of Y2 receptors; Blocked stress-induced increases in plasma corticosterone (B1669441).[1][2][4]
RatSubcutaneous (s.c.)0-20 mg/kgDose-dependently decreased plasma corticosterone levels in stressed animals.[5]
Rat (Olfactory Bulbectomized)Intracerebroventricular (i.c.v.)5.6 µ g/day (chronic infusion)Induced antidepressant-like effects.[6][7]
RatIntraperitoneal (i.p.)20 mg/kgReversed nicotine (B1678760) abstinence-related social anxiety-like behavior.[8]

Signaling Pathway of JNJ-31020028

JNJ-31020028 acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor, which is a Gi-protein coupled receptor. Under normal physiological conditions, NPY binds to the presynaptic Y2 autoreceptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in the release of NPY and other co-localized neurotransmitters such as norepinephrine. By blocking this receptor, JNJ-31020028 prevents this negative feedback loop, resulting in an increased release of NPY and norepinephrine into the synaptic cleft. The elevated levels of NPY can then act on postsynaptic NPY receptors, such as the Y1 receptor, which is associated with anxiolytic and antidepressant effects.

JNJ_31020028_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NPY_Vesicle NPY & NE Vesicle Release Neurotransmitter Release NPY_Vesicle->Release Exocytosis Y2_Receptor NPY Y2 Receptor (Gi-coupled) AC_inhibit Adenylyl Cyclase Y2_Receptor->AC_inhibit Inhibits cAMP ↓ cAMP AC_inhibit->cAMP cAMP->Release Reduces NPY_Synapse NPY Release->NPY_Synapse NE_Synapse NE Release->NE_Synapse NPY_Synapse->Y2_Receptor Binds Y1_Receptor NPY Y1 Receptor NPY_Synapse->Y1_Receptor Activates NE_Receptor NE Receptor NE_Synapse->NE_Receptor Activates JNJ JNJ-31020028 JNJ->Y2_Receptor Blocks Effect Anxiolytic/ Antidepressant Effects Y1_Receptor->Effect NE_Receptor->Effect

Caption: Signaling pathway of JNJ-31020028.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Drug Preparation and Administration

Vehicle Preparation:

  • For Subcutaneous/Intraperitoneal Injection: JNJ-31020028 can be dissolved in 20% 2-hydroxypropyl-beta-cyclodextrin.[4]

  • For Intravenous/Oral Administration: A formulation of 50 μL of a 140 mg/mL DMSO stock solution added to 400 μL of PEG300, followed by the addition of 50 μL of Tween80 and 500 μL of ddH2O has been described.[1] It is crucial to ensure the solution is clear before administration.

Administration:

  • Subcutaneous (s.c.) Injection: Administer the prepared solution under the loose skin of the dorsal region.

  • Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity.

  • Oral (p.o.) Gavage: Administer the solution directly into the stomach using a gavage needle.

  • Intravenous (i.v.) Injection: Administer the solution into a tail vein.

  • Intracerebroventricular (i.c.v.) Infusion: This requires stereotaxic surgery to implant a cannula into the cerebral ventricles. JNJ-31020028 can then be chronically infused using an osmotic minipump.

Behavioral Assays

Forced Swim Test (Porsolt Test) for Antidepressant-like Effects:

  • Place individual rats in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Conduct a 15-minute pre-test session 24 hours before the 5-minute test session.

  • On the test day, administer JNJ-31020028 or vehicle at the desired time point before the test.

  • Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Social Interaction Test for Anxiolytic-like Effects:

  • Habituate rats to the testing arena (e.g., a brightly lit open field) for a specified period.

  • On the test day, administer JNJ-31020028 or vehicle.

  • Place pairs of unfamiliar rats in the arena and record their social interaction behaviors (e.g., sniffing, grooming, following) for a set duration (e.g., 10 minutes).

  • An increase in the duration of social interaction is indicative of an anxiolytic-like effect.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo rodent study investigating the effects of JNJ-31020028.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral/Physiological Testing cluster_analysis Data Analysis acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Treatment Groups acclimatization->randomization drug_prep JNJ-31020028 & Vehicle Preparation randomization->drug_prep administration Drug Administration (e.g., s.c., i.p.) drug_prep->administration behavioral Behavioral Assays (e.g., Forced Swim Test, Social Interaction) administration->behavioral physiological Physiological Measures (e.g., Blood Sampling for Corticosterone) administration->physiological data_collection Data Collection & Quantification behavioral->data_collection physiological->data_collection stats Statistical Analysis data_collection->stats results Interpretation of Results stats->results

Caption: Typical experimental workflow for in vivo rodent studies.

Conclusion

JNJ-31020028 is a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in various physiological and pathological processes. The information provided in these application notes, including dosing recommendations, detailed protocols, and pathway diagrams, should facilitate the design and implementation of robust in vivo rodent studies. Researchers are encouraged to perform dose-response studies and carefully consider the pharmacokinetic properties of the compound when designing their experiments.

References

Troubleshooting & Optimization

(R)-JNJ-31020028 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation for the selective neuropeptide Y Y2 receptor antagonist, (R)-JNJ-31020028.

Solubility Data

The solubility of this compound in various common solvents is summarized below. It is important to note that for optimal results, particularly with DMSO, using a fresh, anhydrous solvent is recommended as hygroscopic DMSO can negatively impact solubility[1].

SolventSolubilityConcentration (Molar)Notes
DMSO100 mg/mL[2]176.77 mM[2]Use of fresh, anhydrous DMSO is recommended.[1]
DMSO21.5 mg/mL[1]38.01 mM[1]Requires sonication and warming to achieve dissolution.[1]
WaterInsoluble-[2]
EthanolInsoluble-[2]

Vehicle Preparation for In Vivo Studies

Proper vehicle selection and preparation are critical for achieving accurate and reproducible results in preclinical studies. Below are detailed protocols for preparing various vehicles suitable for the administration of this compound.

Experimental Workflow for Vehicle Preparation

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Vehicle Components cluster_2 Step 3: Formulation cluster_3 Step 4: Final Preparation stock Dissolve this compound in 100% DMSO formulate Add stock solution to vehicle components sequentially with mixing stock->formulate Add dropwise while vortexing vehicle_prep Prepare aqueous and/or organic vehicle components vehicle_prep->formulate final_prep Adjust to final volume and ensure complete dissolution (sonicate if needed) formulate->final_prep

Caption: General workflow for preparing an administration vehicle for this compound.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.

Methodology:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is obtained.[1]

Protocol 2: DMSO/SBE-β-CD/Saline Vehicle

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.

Methodology:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until a clear solution is achieved, resulting in a final concentration of at least 2.5 mg/mL.[1]

Protocol 3: DMSO/Corn Oil Vehicle

This vehicle is an option for subcutaneous administration; however, it is advised to be used with caution for studies with a continuous dosing period longer than two weeks.[1]

Methodology:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.

  • Mix thoroughly until a uniform suspension is achieved. This will result in a final concentration of at least 2.5 mg/mL.[1]

Troubleshooting and FAQs

This section addresses common issues that may arise during the preparation of this compound solutions.

Q1: My this compound is not dissolving in DMSO.

A1: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2] If the compound is still not dissolving, gentle warming and sonication can be used to aid dissolution.[1]

Q2: The compound precipitates when I add the DMSO stock solution to my aqueous vehicle.

A2: This is a common issue with hydrophobic compounds. To mitigate this, try the following:

  • Slow Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous vehicle while continuously vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Component Order: Follow the specified order of solvent addition in the protocols. For the DMSO/PEG300/Tween-80/Saline vehicle, adding the DMSO stock to PEG300 before the aqueous saline is crucial.

Q3: How should I store my stock and prepared vehicle solutions?

A3:

  • Stock Solutions in DMSO: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[2]

  • Prepared Vehicles: It is highly recommended to use freshly prepared vehicle solutions for your experiments. The stability of this compound in aqueous-based vehicles for extended periods has not been widely reported. For the corn oil-based vehicle, it is recommended to use it with caution for dosing periods exceeding two weeks, suggesting potential long-term stability issues.[1]

Q4: Can I prepare a more concentrated solution in the aqueous vehicles?

A4: The provided protocols yield a clear solution of at least 2.5 mg/mL. Attempting to prepare a more concentrated solution may lead to precipitation. It is recommended to first test any new, more concentrated formulation on a small scale before preparing a large batch for your experiment.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Resolution start Compound Precipitation or Poor Solubility check_solvent Verify Solvent Quality (Anhydrous DMSO?) start->check_solvent check_technique Review Dilution Technique (Slow addition? Mixing?) start->check_technique optimize_vehicle Try Alternative Vehicle (e.g., with Cyclodextrin) check_solvent->optimize_vehicle If issue persists adjust_concentration Lower Final Concentration check_solvent->adjust_concentration If applicable check_technique->optimize_vehicle If issue persists solution Clear, Stable Solution optimize_vehicle->solution adjust_concentration->solution

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of JNJ-31020028, a selective neuropeptide Y Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and why is its oral bioavailability a concern?

A1: JNJ-31020028 is a selective and brain-penetrant antagonist of the neuropeptide Y Y2 receptor.[1][2] Studies in rats have shown that it has poor oral bioavailability, estimated at only 6%, while its subcutaneous bioavailability is high (100%). This significant difference suggests that the compound is not well absorbed from the gastrointestinal tract, which is a major hurdle for developing it as an oral therapeutic.

Q2: What are the known physicochemical properties of JNJ-31020028?

A2: Key physicochemical properties of JNJ-31020028 are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₃₆FN₅O₂MedChemExpress
Molecular Weight 565.68 g/mol MedChemExpress
Appearance Light yellow solidFisher Scientific
Solubility Soluble in DMSOFisher Scientific
Water Solubility Limited/PoorEvitaChem, BOC Sciences

Q3: What is the likely cause of JNJ-31020028's poor oral bioavailability?

A3: The primary cause is likely its poor aqueous solubility. While a definitive Biopharmaceutics Classification System (BCS) classification is not publicly available, an analysis based on Lipinski's Rule of Five suggests that permeability might also be a contributing factor.

Lipinski's Rule of Five Analysis for JNJ-31020028:

RuleGuidelineJNJ-31020028Violation?
Molecular Weight ≤ 500 g/mol 565.68 g/mol Yes
LogP ≤ 5~5.8 (Predicted)Yes
Hydrogen Bond Donors ≤ 51No
Hydrogen Bond Acceptors ≤ 107No

The violations in molecular weight and predicted LogP, coupled with its known poor water solubility, suggest that JNJ-31020028 is likely a BCS Class IV compound (low solubility, low permeability). Therefore, strategies to improve oral bioavailability should aim to address both of these issues.

Troubleshooting Guide: Enhancing Oral Bioavailability

This guide provides a structured approach to troubleshooting and overcoming the poor oral bioavailability of JNJ-31020028.

Problem: Low and Variable In Vivo Exposure After Oral Dosing

The logical workflow for addressing this issue is outlined below.

Troubleshooting_Workflow start Start: Low/Variable Oral Exposure solubility Is solubility the primary issue? start->solubility permeability Is permeability also a concern? solubility->permeability No formulation Select Formulation Strategy solubility->formulation Yes permeability->formulation Yes permeability->formulation No solid_dispersion Solid Dispersion formulation->solid_dispersion micronization Micronization/Nanonization formulation->micronization sedds Lipid-Based (SEDDS/SMEDDS) formulation->sedds evaluation In Vitro/In Vivo Evaluation solid_dispersion->evaluation micronization->evaluation sedds->evaluation

Caption: Troubleshooting workflow for low oral bioavailability.

Question: How can I improve the dissolution rate of JNJ-31020028?

Answer: Improving the dissolution rate is a critical first step. Two common approaches are particle size reduction and creating amorphous solid dispersions.

Option 1: Particle Size Reduction (Micronization/Nanonization)

Principle: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Experimental Protocol: Wet-Milling for Nanosuspension Preparation

  • Preparation of Milling Media:

    • Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188, Tween 80) in deionized water.

    • Add JNJ-31020028 to the stabilizer solution to create a pre-suspension at a concentration of 1-5% (w/v).

  • Milling Process:

    • Transfer the pre-suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). Monitor the temperature to avoid degradation of the compound.

  • Particle Size Analysis:

    • At regular intervals, withdraw a small aliquot of the suspension and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Continue milling until the desired particle size (e.g., <200 nm for a nanosuspension) is achieved.

  • Downstream Processing:

    • The resulting nanosuspension can be used directly for in vivo studies or can be further processed into a solid dosage form by lyophilization or spray drying.

Expected Outcome: A significant reduction in particle size, leading to an increased dissolution rate in vitro.

Option 2: Amorphous Solid Dispersions

Principle: Converting the crystalline form of JNJ-31020028 to a higher-energy amorphous state within a hydrophilic polymer matrix can enhance its apparent solubility and dissolution rate.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

  • Polymer and Solvent Selection:

  • Preparation of the Solid Dispersion:

    • Dissolve JNJ-31020028 and the selected polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Remove the solvent under vacuum using a rotary evaporator. Ensure the temperature is kept low to minimize degradation.

  • Drying and Milling:

    • Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug.

Expected Outcome: An amorphous dispersion of JNJ-31020028 that exhibits a significantly faster and higher extent of dissolution in aqueous media compared to the crystalline drug.

Question: How can I address both the low solubility and potentially low permeability of JNJ-31020028?

Answer: For a likely BCS Class IV compound like JNJ-31020028, a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS) is a promising strategy.

Lipid-Based Formulations: SEDDS/SMEDDS

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This pre-dissolved state of the drug can bypass the dissolution step and may also enhance permeation.

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Solubility Screening:

    • Determine the solubility of JNJ-31020028 in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that show the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.

    • Identify the regions in the phase diagram that form stable microemulsions (clear or slightly bluish, transparent liquids).

  • Formulation Optimization:

    • Prepare several SEDDS formulations with high drug loading within the optimal microemulsion region.

    • Characterize the formulations for self-emulsification time, droplet size, and stability upon dilution. Aim for a droplet size of <200 nm for SMEDDS.

  • In Vitro Dissolution and Permeability:

    • Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess drug release from the SEDDS.

    • Evaluate the potential for permeability enhancement using an in vitro model such as the Caco-2 cell monolayer assay.

Expected Outcome: A stable SEDDS formulation that, upon oral administration, forms a microemulsion in the GI tract, leading to enhanced solubility, and potentially improved permeability and overall bioavailability.

The signaling pathway of the Y2 receptor, which JNJ-31020028 antagonizes, is depicted below.

Y2_Receptor_Signaling NPY NPY/PYY Y2R Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi Activates JNJ JNJ-31020028 JNJ->Y2R Blocks AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates

Caption: Neuropeptide Y Y2 receptor signaling pathway.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can develop a rational approach to overcoming the poor oral bioavailability of JNJ-31020028 and advance its potential as a therapeutic agent.

References

Technical Support Center: (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-JNJ-31020028. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of this compound?

A1: this compound is a high-affinity neuropeptide Y (NPY) Y2 receptor antagonist and has demonstrated a highly selective binding profile. In comprehensive screening panels, it showed greater than 100-fold selectivity for the Y2 receptor over the human Y1, Y4, and Y5 receptors.[1][2] Furthermore, at a concentration of 10 μM, JNJ-31020028 was tested against a broad panel of 50 other receptors, ion channels, and transporters and showed no significant binding. It also did not inhibit a panel of 65 kinases. This indicates a very clean off-target profile in these standard safety panels.

Data Presentation: Selectivity Profile of this compound

Table 1: Binding Affinity for NPY Receptor Subtypes

Receptor Subtype Species pIC₅₀ (mean ± SEM) Selectivity vs. hY2
Y2 Human 8.07 ± 0.05 -
Y2 Rat 8.22 ± 0.06 -
Y2 Mouse 8.21 -
Y1 Human < 6.0 > 100-fold
Y4 Human < 6.0 > 100-fold
Y5 Human < 6.0 > 100-fold

Data sourced from multiple studies.[1][3]

Table 2: Broad Off-Target Screening Panel Summary

Panel Type Number of Targets Compound Concentration Result
Receptors, Ion Channels, Transporters 50 10 µM No significant binding

| Kinases | 65 | 10 µM | No significant inhibition |

Q2: I am observing an unexpected physiological response in my model. Could this be an off-target effect?

A2: While broad screening suggests a low probability of off-target effects at typical experimental concentrations, it's important to consider several factors. The observed response could be a downstream consequence of on-target Y2 receptor antagonism. For example, antagonism of Y2 receptors has been shown to increase norepinephrine (B1679862) release in the hypothalamus and block stress-induced elevations in plasma corticosterone (B1669441) without altering basal levels.[1][2][4] Before concluding an off-target effect, we recommend following the troubleshooting guide below.

Q3: What is the functional activity of this compound?

A3: this compound is a functional antagonist of the Y2 receptor. In a functional assay measuring PYY-stimulated calcium responses in KAN-Ts cells, it demonstrated antagonist activity with a pK(B) of 8.04 ± 0.13.[1][2]

Troubleshooting Guides

Issue: My experimental results with this compound are unexpected and suggest a potential off-target effect.

This guide provides a logical workflow to determine if your observations are due to a true off-target effect or other confounding factors.

G cluster_0 Initial Observation cluster_1 Step 1: Verify On-Target Activity cluster_2 Step 2: Review Known Physiology cluster_3 Step 3: Control for Experimental Artifacts cluster_4 Step 4: Investigate Novel Off-Target Effect A Unexpected Experimental Result B Confirm Y2 Receptor Expression in your system (e.g., qPCR, IHC) A->B C Perform Y2 functional assay (e.g., calcium flux, cAMP) to confirm antagonism B->C D Is the result explainable by known downstream effects of Y2 antagonism? C->D E Consider effects on Norepinephrine and Corticosterone levels D->E If Yes F Check Compound Integrity (Purity, Stability, Proper Storage) D->F If No G Run Vehicle Control (Solvent effects, e.g., DMSO) F->G H Test a structurally distinct Y2 antagonist. Does it phenocopy the effect? G->H I Hypothesize potential off-target(s) H->I J Perform binding/functional assays for hypothesized target(s) I->J K Consider broad screening panels (Receptor & Kinase panels) J->K G cluster_0 Presynaptic Neuron cluster_1 Systemic Effect NPY NPY Y2R Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi JNJ This compound JNJ->Y2R Antagonizes HPA_Axis HPA Axis Activation JNJ->HPA_Axis Blocks stress- induced activation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Stress Stress Stress->HPA_Axis CORT ↑ Corticosterone HPA_Axis->CORT G A Hypothesized Off-Target (e.g., Receptor X) B Radioligand Competition Binding Assay A->B D Functional Assay for Receptor X (e.g., Calcium flux, Reporter gene) A->D C Determine Ki of this compound for Receptor X B->C F Cell-based model expressing Receptor X but not Y2R C->F E Determine functional IC50/EC50 D->E E->F G Confirm physiological effect is mediated by Receptor X F->G H In Vivo Confirmation G->H

References

Technical Support Center: JNJ-31020028 and its Performance in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anxiolytic potential of JNJ-31020028. The information provided is based on available preclinical data.

I. Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and what is its primary mechanism of action?

A1: JNJ-31020028 is a selective and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2] It binds with high affinity to human and rat Y2 receptors and has over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[2] The primary mechanism of action is the blockade of Y2 receptors, which are presynaptic autoreceptors that inhibit the release of NPY and other co-localized neurotransmitters.

Q2: I am not observing an anxiolytic effect with JNJ-31020028 in my anxiety model. Is this expected?

A2: Yes, this is a documented finding. Published preclinical studies have shown that JNJ-31020028 is ineffective in a variety of standard rodent anxiety models.[1][2][3] This lack of anxiolytic-like activity is observed despite the compound demonstrating good brain penetration and high receptor occupancy.[2]

Q3: In which specific anxiety models has JNJ-31020028 been reported to be ineffective?

A3: JNJ-31020028 has been found to be ineffective in several classical anxiety paradigms, including the elevated plus-maze, the Vogel conflict test, and the stress-induced hyperthermia test. Additionally, it has been shown to have no effect in the social interaction test in both control and olfactory bulbectomized (OBX) rats, a model with a depressive-like phenotype.[4]

Q4: Are there any conditions under which JNJ-31020028 has shown anxiolytic-like effects?

A4: Interestingly, yes. While ineffective in standard anxiety models, JNJ-31020028 has been shown to reverse anxiety-like behaviors associated with withdrawal from substances of abuse. Specifically, it has demonstrated efficacy in reducing the anxiogenic effects of withdrawal from alcohol and nicotine.

Q5: Does JNJ-31020028 have any other observable in vivo effects besides its lack of anxiolytic activity in certain models?

A5: Yes. Despite its ineffectiveness in producing an anxiolytic-like behavioral phenotype in standard tests, JNJ-31020028 has been shown to have clear physiological effects. It can block stress-induced increases in plasma corticosterone (B1669441) levels without affecting basal levels.[1][2][3] It also normalizes food intake in stressed animals without altering baseline food consumption.[1] Furthermore, it has been observed to increase the release of norepinephrine (B1679862) in the hypothalamus.[2][3]

Q6: What is the proposed explanation for the discrepancy between the physiological effects of JNJ-31020028 and its lack of efficacy in certain anxiety models?

A6: The current hypothesis is that NPY Y2 receptors may not be critical for mediating acute anxiety-like behaviors in rodents under standard laboratory conditions.[2][3] Instead, they might play a more modulatory role in stress responses, which becomes more apparent under specific conditions, such as substance withdrawal. The dissociation between the blockade of stress-induced corticosterone release and the lack of effect on anxiety-like behavior suggests that these two processes may be regulated by different neural pathways.

II. Troubleshooting Guide

Issue: No observable anxiolytic effect of JNJ-31020028 in the elevated plus-maze, Vogel conflict test, or stress-induced hyperthermia test.

  • Root Cause Analysis: This is the expected outcome based on published literature. The lack of an anxiolytic signal in these models is a known characteristic of JNJ-31020028.

  • Recommendation 1: Re-evaluate the experimental paradigm. If the goal is to observe an anxiolytic effect of a Y2 receptor antagonist, consider using a model where this mechanism has shown efficacy, such as an anxiety model based on substance withdrawal (e.g., alcohol or nicotine).

  • Recommendation 2: Confirm target engagement. Although behavior may be unaffected, it is crucial to confirm that the drug is reaching its target. This can be done through ex vivo receptor occupancy studies or by measuring downstream physiological markers that are known to be affected by JNJ-31020028, such as stress-induced corticosterone levels. A subcutaneous dose of 10 mg/kg in rats has been shown to result in approximately 90% Y2 receptor occupancy.[2]

  • Recommendation 3: Include appropriate positive controls. To ensure the validity of your anxiety models, always include a well-characterized anxiolytic compound (e.g., a benzodiazepine (B76468) like diazepam) as a positive control. This will confirm that your experimental setup can detect an anxiolytic signal.

III. Data Presentation

The following tables summarize the expected outcomes of JNJ-31020028 in various preclinical anxiety models based on available literature. Please note that specific quantitative data from the primary studies are not publicly available; therefore, the tables reflect the qualitative findings.

Table 1: Summary of JNJ-31020028 Efficacy in Rodent Anxiety Models

ModelSpeciesJNJ-31020028 Effect on Anxiety-Like BehaviorReference
Elevated Plus-MazeRatNo significant effectShoblock et al., 2010
Vogel Conflict TestRatNo significant effectShoblock et al., 2010
Stress-Induced HyperthermiaMouse/RatNo significant effectShoblock et al., 2010
Social Interaction TestRatNo significant effectMorales-Medina et al., 2012

Table 2: Summary of JNJ-31020028 Effects on Physiological Parameters

ParameterSpeciesJNJ-31020028 EffectReference
Stress-Induced Plasma CorticosteroneRatBlocks elevationShoblock et al., 2010
Basal Plasma CorticosteroneRatNo effectShoblock et al., 2010
Food Intake in Stressed AnimalsRatNormalizes intakeShoblock et al., 2010
Basal Food IntakeRatNo effectShoblock et al., 2010
Hypothalamic Norepinephrine ReleaseRatIncreasedShoblock et al., 2010

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols and should be adapted to specific laboratory conditions and ethical guidelines.

Elevated Plus-Maze (EPM)
  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls. The dimensions for rats are often around 50 cm long and 10 cm wide for each arm, elevated 50-70 cm. For mice, the dimensions are smaller.

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for the number of entries into and the time spent in the open and closed arms.

  • Key Parameters Measured:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100

    • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100

    • Total arm entries (as a measure of locomotor activity).

Vogel Conflict Test
  • Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is typically a grid that can also deliver a mild foot shock.

  • Procedure:

    • Water-deprive the animals for a period of 24-48 hours before the test.

    • Place the animal in the operant chamber.

    • Allow a period of adaptation where the animal can drink from the spout without receiving a shock.

    • During the test session, every 20th lick (or after a set number of licks) at the drinking spout triggers a mild, brief electric shock.

    • Administer JNJ-31020028 or a vehicle control prior to the test session.

    • Record the number of shocks received during a set period (e.g., 3-5 minutes).

  • Key Parameter Measured:

    • Number of shocks taken: Anxiolytic compounds typically increase the number of shocks the animal is willing to take to drink.

Stress-Induced Hyperthermia (SIH)
  • Apparatus: A rectal thermometer for measuring core body temperature.

  • Procedure:

    • House the animals individually for at least 24 hours before the test.

    • Administer JNJ-31020028 or a vehicle control.

    • After a set period (e.g., 60 minutes), measure the baseline rectal temperature (T1).

    • The stressor is the handling and the temperature measurement itself.

    • Return the animal to its home cage.

    • 10-15 minutes after the first measurement, measure the rectal temperature again (T2).

  • Key Parameter Measured:

    • Change in body temperature (ΔT): ΔT = T2 - T1. Anxiolytic drugs are expected to reduce the stress-induced rise in temperature.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_housing Animal Acclimation dosing Vehicle or JNJ-31020028 (e.g., 10 mg/kg, s.c.) animal_housing->dosing drug_prep JNJ-31020028 Preparation drug_prep->dosing epm Elevated Plus-Maze dosing->epm Pre-treatment vogel Vogel Conflict Test dosing->vogel Pre-treatment sih Stress-Induced Hyperthermia dosing->sih Pre-treatment data_collection Video Tracking & Parameter Measurement epm->data_collection vogel->data_collection sih->data_collection stats Statistical Analysis data_collection->stats

Caption: Experimental workflow for assessing the anxiolytic potential of JNJ-31020028.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron npy NPY vesicle Vesicle npy_released NPY vesicle->npy_released Release y2_receptor Y2 Autoreceptor jnj JNJ-31020028 jnj->y2_receptor Antagonizes npy_released->y2_receptor Binds & Inhibits Further Release postsynaptic_receptors Postsynaptic NPY Receptors npy_released->postsynaptic_receptors Activates

Caption: Proposed mechanism of action of JNJ-31020028 at the NPY Y2 autoreceptor.

logical_relationship start JNJ-31020028 Administration receptor_block NPY Y2 Receptor Blockade start->receptor_block phys_effect Physiological Effects (e.g., Corticosterone Blockade) receptor_block->phys_effect Observed no_anxiety_effect Ineffectiveness in Standard Anxiety Models receptor_block->no_anxiety_effect Observed context_dependent_effect Efficacy in Specific Contexts (e.g., Substance Withdrawal) receptor_block->context_dependent_effect Observed conclusion Conclusion: Y2 receptors may have a modulatory, context-dependent role in anxiety. phys_effect->conclusion no_anxiety_effect->conclusion context_dependent_effect->conclusion

Caption: Logical relationship of JNJ-31020028's effects leading to current hypotheses.

References

Technical Support Center: JNJ-31020028 Dosage Optimization for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of JNJ-31020028 for rodent behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and what is its primary mechanism of action?

JNJ-31020028 is a selective and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2] It exhibits high binding affinity for both human and rat Y2 receptors (pIC50 = 8.07 and 8.22, respectively) and has over 100-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 receptors.[3][4] By blocking the presynaptic Y2 autoreceptors, JNJ-31020028 is thought to increase the release of endogenous NPY, which can then act on other NPY receptors, like the Y1 receptor, to mediate its effects.[5]

Q2: What are the key pharmacokinetic properties of JNJ-31020028 in rodents?

JNJ-31020028 has poor oral bioavailability (6%) in rats.[3][5] However, it demonstrates high subcutaneous bioavailability (100%) with a maximum plasma concentration (Cmax) of 4.35 μmol/l and a short half-life of approximately 0.83 hours.[3][5] Due to these properties, subcutaneous (s.c.) administration is the preferred route for in vivo studies.[3]

Q3: What behavioral effects have been observed with JNJ-31020028 in preclinical studies?

JNJ-31020028 has been investigated in various behavioral models, demonstrating:

  • Anxiolytic-like effects: It has been shown to reverse the anxiogenic effects of alcohol withdrawal.[6]

  • Antidepressant-like effects: Chronic intracerebroventricular (i.c.v.) administration has been shown to have antidepressant-like effects in the olfactory bulbectomized rat model of depression.[7][8]

  • Regulation of stress responses: It can block stress-induced increases in plasma corticosterone (B1669441) and normalize food intake in stressed animals without affecting basal levels.[3][4]

  • Reversal of nicotine-induced behaviors: It has been found to reverse nicotine-induced social anxiety-like behavior in rats.[2]

It is important to note that JNJ-31020028 was found to be ineffective in some standard anxiety models, suggesting its effects may be specific to certain conditions or states.[3][4]

Troubleshooting Guide

Issue: Inconsistent or no behavioral effect observed after JNJ-31020028 administration.

Possible Cause Troubleshooting Step
Inappropriate Dosage The effective dose of JNJ-31020028 can vary depending on the behavioral paradigm and animal model. Refer to the Dosage Summary Table below for reported effective doses in different studies. Consider conducting a dose-response study to determine the optimal dose for your specific experimental conditions.
Incorrect Route of Administration JNJ-31020028 has poor oral bioavailability.[3][5] Ensure you are using a route with high bioavailability, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Timing of Administration Given its short half-life of ~0.83 hours in rats, the timing of drug administration relative to the behavioral test is critical.[3] The maximum effect on hypothalamic norepinephrine (B1679862) release was observed 30 minutes after systemic delivery.[9] Adjust the pre-treatment time accordingly.
Compound Stability and Solubility Ensure the compound is properly stored and the vehicle for injection is appropriate. A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[10] The solution should be clear and freshly prepared.
Animal Strain and Stress Levels The behavioral effects of JNJ-31020028 may be more pronounced in animals under stress or in specific disease models.[4] Consider the baseline anxiety and stress levels of your animals.

Data and Protocols

Dosage Summary for JNJ-31020028 in Rodent Behavioral Studies
Animal Model Dose Route of Administration Behavioral Test Observed Effect Reference
Sprague-Dawley Rats10, 20 mg/kgs.c.Stress-induced hyperthermia, social interactionBlocked stress-induced corticosterone elevation, normalized food intake[1][3]
Sprague-Dawley Rats15, 30, 40 mg/kgs.c.Operant alcohol self-administration, elevated plus-mazeReversed anxiogenic effects of alcohol withdrawal (15 mg/kg)[6]
Wistar Rats20 mg/kgi.p.Social interaction testReversed nicotine-induced social anxiety-like behavior[2][9]
Olfactory Bulbectomized Rats5.6 µ g/day (10 nmol)i.c.v.Forced swim testDecreased immobility time (antidepressant-like effect)[7][8]
Sprague-Dawley Rats10 mg/kgs.c.Receptor Occupancy~90% Y2 receptor occupancy in the brain[4]
Experimental Protocols

Protocol 1: Preparation and Administration of JNJ-31020028 for Subcutaneous Injection

  • Calculate the required amount of JNJ-31020028: Based on the desired dose (e.g., 10 mg/kg), the average weight of the animals, and the total number of animals plus a small excess.

  • Prepare the vehicle solution: A commonly used vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[10]

  • Dissolve JNJ-31020028:

    • Weigh the calculated amount of JNJ-31020028 powder.

    • Dissolve the powder in the required volume of DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add the sterile saline to reach the final desired concentration and volume.

  • Administration:

    • Administer the solution subcutaneously (s.c.) to the animals. The injection volume is typically 1-5 ml/kg, depending on the final concentration.

    • Administer the drug 30-60 minutes before the behavioral test, considering its short half-life.[3]

Protocol 2: General Procedure for a Dose-Response Study

  • Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups: Vehicle control and at least three doses of JNJ-31020028 (e.g., 5, 10, 20 mg/kg, s.c.).

  • Drug Administration: Prepare and administer the vehicle or JNJ-31020028 solutions as described in Protocol 1 at a fixed time before the behavioral test.

  • Behavioral Testing: Conduct the chosen behavioral test (e.g., elevated plus-maze, social interaction test) at the predetermined time post-injection.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses with the vehicle control.

Visualizations

NPY_Y2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Vesicle Synaptic Vesicle NPY->Vesicle Packaging Synaptic Cleft Vesicle->Synaptic Cleft Release Y2R NPY Y2 Receptor (Autoreceptor) Gi Gαi Y2R->Gi Activates Ca_channel Ca²⁺ Channel JNJ JNJ-3102002... JNJ->Y2R Antagonizes Y1R NPY Y1 Receptor Synaptic Cleft->Y1R NPY Binds AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_channel Modulates Gq Gαq Y1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Behavioral_Effect Behavioral Effect Ca_release->Behavioral_Effect

Caption: Signaling pathway of the NPY Y2 receptor and the antagonistic action of JNJ-31020028.

Experimental_Workflow start Start: Define Behavioral Paradigm lit_review Literature Review: - Existing dosage data - PK/PD information start->lit_review dose_selection Preliminary Dose Selection (e.g., 5, 10, 20 mg/kg) lit_review->dose_selection pilot_study Pilot Study: - Assess tolerability - Confirm target engagement (optional) dose_selection->pilot_study dose_response Dose-Response Study: - Vehicle + multiple doses - Evaluate behavioral endpoint pilot_study->dose_response data_analysis Statistical Analysis (e.g., ANOVA) dose_response->data_analysis optimal_dose Determine Optimal Dose (Lowest dose with significant effect) data_analysis->optimal_dose Significant Effect troubleshoot Troubleshoot: - Adjust dose range - Check administration route/timing data_analysis->troubleshoot No/Inconsistent Effect main_study Proceed with Main Behavioral Study optimal_dose->main_study end End main_study->end troubleshoot->dose_selection

Caption: A generalized experimental workflow for optimizing JNJ-31020028 dosage in vivo.

References

Technical Support Center: JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective neuropeptide Y Y2 receptor antagonist, JNJ-31020028, in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for JNJ-31020028?

A1: For long-term stability, JNJ-31020028 should be stored as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1]

Q2: What is the recommended solvent for preparing stock solutions of JNJ-31020028?

A2: The recommended solvent for preparing stock solutions of JNJ-31020028 is high-purity, anhydrous DMSO. It is crucial to use fresh, moisture-free DMSO, as the presence of water can reduce the solubility of the compound.[1]

Q3: I observed precipitation when diluting my JNJ-31020028 DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve this?

A3: This is a common issue known as "precipitation upon dilution." JNJ-31020028 has low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can crash out of solution. To mitigate this, it is recommended to make intermediate dilutions in a co-solvent or to slowly add the DMSO stock to the vigorously stirring aqueous buffer. Ensuring the final DMSO concentration in the experimental medium is low (typically below 0.5%) can also help maintain solubility.

Q4: How should I prepare JNJ-31020028 for in vivo studies?

A4: For in vivo administration, JNJ-31020028 can be formulated in various ways depending on the route of administration. One suggested formulation involves dissolving the compound in a vehicle such as 20% 2-hydroxypropyl-beta-cyclodextrin.[2] It is recommended to prepare these formulations fresh on the day of use to ensure stability and prevent precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of JNJ-31020028: The compound may have degraded due to improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). 2. Precipitation in media: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration.1. Use a fresh aliquot of the JNJ-31020028 stock solution. Ensure stock solutions are stored correctly at -80°C in single-use aliquots. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration or using a solubilizing agent if precipitation is observed.
Variability in experimental results between different batches of stock solution. Inaccurate concentration: This could be due to weighing errors during initial powder handling or solvent evaporation from the stock solution vial.Re-dissolve a fresh vial of JNJ-31020028 powder to prepare a new stock solution, ensuring accurate weighing and proper sealing of the vial to prevent solvent evaporation.
Difficulty dissolving JNJ-31020028 powder. Low solubility in the chosen solvent: JNJ-31020028 is practically insoluble in water and ethanol.[1]Use anhydrous DMSO as the primary solvent. Gentle warming (up to 37°C) and sonication can aid in dissolution.

Stability Data in Solution

The stability of JNJ-31020028 in solution is critical for obtaining reliable and reproducible experimental results. The following tables summarize the expected stability of JNJ-31020028 in commonly used solvents under various storage conditions. These data are representative and based on general knowledge of small molecule stability.

Table 1: Stability of JNJ-31020028 in DMSO (10 mM Stock Solution)

Storage TemperatureTime PointPurity (%) by HPLC
-80°C 0 Months>99
6 Months>99
12 Months>98
-20°C 0 Months>99
1 Month>98
3 Months~95
4°C 0 Hours>99
24 Hours~97
72 Hours~92
Room Temperature (~22°C) 0 Hours>99
8 Hours~95
24 Hours~88

Table 2: Stability of JNJ-31020028 in Aqueous Buffer (PBS, pH 7.4) with 0.1% DMSO

Storage TemperatureTime PointRemaining Compound (%)
4°C 0 Hours100
2 Hours>95
8 Hours~90
Room Temperature (~22°C) 0 Hours100
2 Hours~90
8 Hours~80

Note: Data in the tables are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Determination of JNJ-31020028 Stability in Solution by HPLC-UV

This protocol describes a general method for assessing the stability of JNJ-31020028 in a given solution over time.

1. Materials:

  • JNJ-31020028 powder
  • HPLC-grade DMSO (anhydrous)
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Formic acid
  • Phosphate-buffered saline (PBS), pH 7.4
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of JNJ-31020028 powder and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.
  • Working Solution (100 µM): Prepare the working solution by diluting the stock solution in the desired test buffer (e.g., PBS with a final DMSO concentration of 0.1%).

3. Stability Study:

  • Aliquot the working solution into several vials for different time points.
  • Store the vials at the desired temperature conditions (e.g., 4°C and room temperature).
  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to ensure separation of the parent compound from potential degradants (e.g., start with 95% A and ramp to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • The stability of JNJ-31020028 is determined by measuring the peak area of the parent compound at each time point relative to the initial time point (t=0).
  • The percentage of remaining JNJ-31020028 is calculated as: (Peak Area at time t / Peak Area at time 0) * 100.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Prepare 100 µM Working Solution in Test Buffer prep_stock->prep_work storage Store Aliquots at Different Temperatures prep_work->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis and Quantification hplc->data signaling_pathway NPY Y2 Receptor Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Y2R NPY Y2 Receptor Gi Gi Protein Activation Y2R->Gi NPY Neuropeptide Y (NPY) NPY->Y2R Binds and Activates JNJ JNJ-31020028 JNJ->Y2R Binds and Inhibits AC Adenylyl Cyclase Inhibition Gi->AC Ca Modulation of Ca2+ Channels Gi->Ca cAMP Decreased cAMP AC->cAMP Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Response Ca->Response

References

Technical Support Center: JNJ-31020028 In Vivo Half-Life Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers working with JNJ-31020028, a selective antagonist of the Neuropeptide Y Y2 receptor. It includes pharmacokinetic data, a detailed experimental protocol for in vivo half-life determination, a troubleshooting guide, and a diagram of the associated signaling pathway.

JNJ-31020028 Pharmacokinetic Profile

JNJ-31020028 is characterized by its rapid absorption and short half-life following subcutaneous administration in rats. Due to its poor oral bioavailability, subcutaneous dosing is the recommended route for achieving systemic exposure in preclinical models.

Quantitative Data Summary

ParameterSpeciesDosageRoute of AdministrationValueReference
Half-life (t½)Rat10 mg/kgSubcutaneous0.83 h
CmaxRat10 mg/kgSubcutaneous4.35 µM
BioavailabilityRat10 mg/kgOral6%
BioavailabilityRat10 mg/kgSubcutaneous100%
Receptor OccupancyRat10 mg/kgSubcutaneous~90% in brain

Experimental Protocol: In Vivo Half-Life Determination in Rats

This protocol outlines a standard procedure for determining the pharmacokinetic profile of JNJ-31020028 in rats following subcutaneous administration.

1. Animal Models

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the experiment.

2. Formulation and Dosing

  • Vehicle Formulation: A common vehicle for JNJ-31020028 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dosing Solution Preparation:

    • Dissolve JNJ-31020028 in DMSO to create a stock solution.

    • Add PEG300 and Tween-80 and mix thoroughly.

    • Add saline to the final volume and vortex until a clear solution is obtained.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Dose Administration: Administer a single 10 mg/kg dose via subcutaneous injection in the dorsal region.

3. Blood Sampling

  • Route: Jugular vein or saphenous vein.

  • Time Points: Collect blood samples at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.

  • Sample Collection: Collect approximately 100-200 µL of whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and selective quantification of JNJ-31020028 in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding acetonitrile (B52724) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for JNJ-31020028 and an internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known JNJ-31020028 concentrations in blank plasma.

    • Determine the concentration of JNJ-31020028 in the unknown samples by interpolating from the calibration curve.

    • Calculate pharmacokinetic parameters, including half-life (t½), Cmax, and AUC, using appropriate software.

Troubleshooting Guide & FAQs

Q1: I am having trouble dissolving JNJ-31020028 in the recommended vehicle. What should I do?

A1: JNJ-31020028 has low aqueous solubility. Ensure you are following the formulation protocol precisely. First, dissolve the compound completely in DMSO before adding the other components of the vehicle. Gentle warming and vortexing can aid in dissolution. If precipitation still occurs, you may need to prepare a fresh batch of the vehicle and ensure all components are of high purity.

Q2: My plasma concentrations of JNJ-31020028 are lower than expected. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected plasma concentrations:

  • Dosing Inaccuracy: Verify the concentration of your dosing solution and the accuracy of your injection volume.

  • Subcutaneous Depot Effect: The compound may be forming a depot at the injection site, leading to slower absorption. Ensure proper injection technique.

  • Sample Degradation: JNJ-31020028 may be unstable in plasma. Ensure blood samples are processed promptly and plasma is stored at -80°C. Perform stability tests of the compound in plasma at various conditions.

  • Metabolism: Rapid metabolism in the rat could lead to lower parent drug concentrations. Consider analyzing for major metabolites if your assay allows.

Q3: I am observing high variability in the pharmacokinetic data between my study animals. How can I reduce this?

A3: In vivo studies can have inherent variability. To minimize this:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and blood collection, are performed consistently across all animals.

  • Animal Health: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.

  • Fasting: Consider fasting the animals overnight before dosing, as food can sometimes affect drug absorption, though this is less common for subcutaneous administration.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variability on the overall results.

Q4: What is the mechanism of action of JNJ-31020028?

A4: JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (Gi). Activation of the Y2 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, JNJ-31020028 prevents the inhibitory effects of NPY.

Visualizations

Signaling Pathway of the NPY Y2 Receptor

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates JNJ JNJ-31020028 JNJ->Y2R Antagonizes

Caption: NPY Y2 Receptor Signaling Pathway

Experimental Workflow for Half-Life Determination

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Acclimatize Rats Dosing Prepare Dosing Solution (10 mg/kg) Animal->Dosing Administer Subcutaneous Administration Dosing->Administer Blood Serial Blood Sampling Administer->Blood Plasma Plasma Separation Blood->Plasma Extraction Protein Precipitation Extraction Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Concentration Calculate Plasma Concentrations Analysis->Concentration PK Determine Pharmacokinetic Parameters (t½, Cmax) Concentration->PK

Caption: Experimental Workflow for Pharmacokinetic Analysis

Potential toxic effects of chronic JNJ-31020028 administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research professionals and is based on publicly available preclinical data. There is a notable lack of published studies on the potential toxic effects of chronic administration of JNJ-31020028. The information provided herein is for guidance and troubleshooting in a research context and should not be interpreted as a comprehensive toxicological profile.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and what is its primary mechanism of action?

JNJ-31020028 is a selective and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3] It exhibits high affinity for both human and rat Y2 receptors and has over 100-fold selectivity against other NPY receptors (Y1, Y4, and Y5).[2][4] Its primary mechanism is to block the presynaptic Y2 autoreceptors, which normally inhibit the release of NPY and other neurotransmitters like norepinephrine.[2][5] By antagonizing these receptors, JNJ-31020028 can increase the local concentration of NPY.[5]

Q2: What are the known in-vivo effects of JNJ-31020028 in preclinical models?

In preclinical studies, JNJ-31020028 has been shown to have antidepressant-like effects in the olfactory bulbectomized rat model after chronic intracerebroventricular administration.[1] It has also been observed to block stress-induced increases in plasma corticosterone (B1669441) and normalize food intake in stressed animals without affecting their basal levels.[2] However, it was found to be ineffective in several anxiety models.[2]

Q3: Is there any information on the potential toxic effects of chronic JNJ-31020028 administration?

Based on a comprehensive review of publicly available literature, there are no dedicated studies on the chronic toxicity or long-term safety of JNJ-31020028. One study involving "chronic administration" referred to a 10-day intracerebroventricular infusion to assess behavioral effects, not toxicology.[1] Researchers should be aware of this data gap when designing long-term experiments.

Q4: Are there any known class-specific toxicities for NPY Y2 receptor antagonists?

There is no well-established toxicological profile for NPY Y2 receptor antagonists as a class. It has been suggested that these antagonists might not have severe mechanism-based toxicity due to the mild phenotype of Y2 receptor knockout mice.[5] However, a study with another Y2 receptor antagonist, BIIE0246, showed that its chronic peripheral administration could lead to weight gain and metabolic disturbances in mice, particularly those on a high-fat diet.[6] This suggests that metabolic parameters should be carefully monitored during chronic studies with Y2 receptor antagonists.

Troubleshooting Guides

Issue 1: Unexpected Metabolic Changes in Long-Term Studies
  • Problem: Researchers observe significant weight gain, altered glucose levels, or other metabolic disturbances in animals receiving chronic administration of JNJ-31020028.

  • Potential Cause: While not directly reported for JNJ-31020028, other Y2 receptor antagonists have been shown to induce metabolic changes.[6] The Y2 receptor is involved in energy homeostasis, and its long-term blockade might disrupt this balance.

  • Troubleshooting Steps:

    • Monitor Metabolic Parameters: Proactively measure body weight, food and water intake, fasting glucose, and insulin (B600854) levels at baseline and regular intervals throughout the study.

    • Control for Diet: Be aware that diet can significantly impact the metabolic effects of Y2 receptor antagonism. Ensure that the diet of the control and treatment groups is consistent and reported.[6]

    • Dose-Response Assessment: If metabolic effects are observed, consider performing a dose-response study to identify a potential therapeutic window with minimal metabolic side effects.

    • Pair-Feeding Studies: To distinguish between direct metabolic effects and those secondary to changes in food intake, a pair-feeding study could be implemented.

Issue 2: Lack of Expected Anxiolytic Effect
  • Problem: JNJ-31020028 does not produce an anxiolytic effect in a specific behavioral paradigm.

  • Potential Cause: JNJ-31020028 has been reported to be ineffective in a variety of anxiety models, although it can block stress-induced corticosterone elevation.[2] The role of Y2 receptors in anxiety is complex and may be context-dependent.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Ensure that the administered dose is sufficient to occupy the Y2 receptors in the brain. Ex vivo receptor occupancy studies can be performed to confirm this.[2]

    • Select Appropriate Models: The anxiolytic-like effects of Y2 receptor antagonists may only be apparent under specific stress conditions. Consider models that involve a significant stress component.

    • Measure Physiological Correlates of Stress: In addition to behavioral readouts, measure physiological markers of stress, such as plasma corticosterone, where JNJ-31020028 has shown an effect.[2]

Quantitative Data

Table 1: In Vitro Receptor Binding Affinity and Functional Activity
ReceptorSpeciesAssay TypeValue
Y2HumanBinding Affinity (pIC50)8.07 ± 0.05
Y2RatBinding Affinity (pIC50)8.22 ± 0.06
Y2HumanFunctional Antagonism (pKB)8.04 ± 0.13

Data sourced from Shoblock et al., 2009.[2]

Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg, s.c.)
ParameterValueUnit
Cmax4.35µmol/l
Tmax0.5hours
Half-life0.83hours
Bioavailability (s.c.)100%
Bioavailability (oral)6%

Data sourced from Selleck Chemicals product information, referencing Shoblock et al., 2009.[4]

Experimental Protocols

Protocol 1: In Vitro Y2 Receptor Binding Assay
  • Objective: To determine the binding affinity of JNJ-31020028 for the Y2 receptor.

  • Methodology:

    • Cell Culture: Use KAN-Ts cells endogenously expressing human Y2 receptors or membrane preparations from rat hippocampus for rat Y2 receptors.

    • Radioligand: Utilize [125I]-PYY (Peptide YY) as the radioligand.

    • Assay: Perform competitive binding assays by incubating cell membranes with a fixed concentration of [125I]-PYY and varying concentrations of JNJ-31020028.

    • Detection: After incubation, separate bound from free radioligand by filtration and measure radioactivity using a gamma counter.

    • Analysis: Calculate the IC50 value (the concentration of JNJ-31020028 that inhibits 50% of specific [125I]-PYY binding) and convert it to a pIC50 value (-log(IC50)).

  • This protocol is based on the methodology described by Shoblock et al., 2009.[2]

Protocol 2: In Vivo Assessment of Stress-Induced Corticosterone Release
  • Objective: To evaluate the effect of JNJ-31020028 on the physiological stress response.

  • Methodology:

    • Animals: Use male Wistar rats.

    • Drug Administration: Administer JNJ-31020028 or vehicle subcutaneously (s.c.) at desired doses (e.g., 1-10 mg/kg).

    • Stress Induction: Subject the animals to a stressor (e.g., forced swim test or restraint stress) at a specific time point after drug administration.

    • Blood Sampling: Collect blood samples (e.g., via tail-nick or cardiac puncture) at baseline and after the stressor.

    • Hormone Analysis: Centrifuge the blood to separate plasma and measure corticosterone levels using a commercially available ELISA or RIA kit.

    • Analysis: Compare the corticosterone levels between vehicle-treated and JNJ-31020028-treated groups in both stressed and non-stressed conditions.

  • This protocol is based on the in-vivo experiments described by Shoblock et al., 2009.[2]

Visualizations

NPY_Y2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NPY NPY Y2R Y2 Autoreceptor NPY->Y2R Binds NE Norepinephrine Vesicle Synaptic Vesicle Release Neurotransmitter Release Vesicle->Release Exocytosis Gi Gi Protein Y2R->Gi Activates JNJ JNJ-31020028 JNJ->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Gi->Release Inhibits cAMP ↓ cAMP AC->cAMP NPY_cleft NPY

Caption: NPY Y2 receptor signaling pathway and mechanism of JNJ-31020028 action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding Receptor Binding Assay (Affinity & Selectivity) functional Functional Assay (Antagonist Activity) binding->functional pk Pharmacokinetics (Dose, Route, Brain Penetration) functional->pk ro Receptor Occupancy (Target Engagement) pk->ro behavior Behavioral Models (Efficacy Assessment) ro->behavior safety Chronic Administration (Potential Toxicity - DATA GAP) behavior->safety analysis Analyze Results (Efficacy vs. Side Effects) safety->analysis

Caption: General experimental workflow for preclinical evaluation of a Y2 antagonist.

References

Technical Support Center: Interpreting Negative Results with JNJ-31020028 in Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anxiolytic potential of JNJ-31020028. Negative or inconclusive results in preclinical anxiety models can be challenging to interpret. This resource aims to provide a structured approach to understanding such outcomes.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and what is its mechanism of action?

JNJ-31020028 is a selective and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor.[1] It binds with high affinity to human and rat Y2 receptors and has over 100-fold selectivity against human Y1, Y4, and Y5 receptors.[1][2] The Y2 receptor is primarily a presynaptic autoreceptor that inhibits the release of NPY and other neurotransmitters like glutamate (B1630785) and GABA.[3] By antagonizing this receptor, JNJ-31020028 is hypothesized to increase NPY release, which is generally considered to have anxiolytic effects through its action on Y1 receptors.[4]

Q2: Has JNJ-31020028 shown efficacy in preclinical models of anxiety?

While the antagonism of Y2 receptors is a promising strategy for anxiolytic drug development, JNJ-31020028 has been found to be largely ineffective in a variety of standard unconditioned anxiety models in rodents that have not been previously exposed to significant stressors.[1][2][5] However, it has demonstrated anxiolytic-like properties in specific contexts, such as reversing the anxiogenic effects of alcohol withdrawal and nicotine-induced social anxiety-like behavior.[4][6][7]

Q3: What are the pharmacokinetic properties of JNJ-31020028?

JNJ-31020028 has poor oral bioavailability (around 6% in rats) but high subcutaneous bioavailability (100%).[2] Following subcutaneous administration, it effectively penetrates the brain and has been shown to occupy approximately 90% of Y2 receptors at a dose of 10 mg/kg in rats.[1][2]

Troubleshooting Negative Results

Encountering negative results with JNJ-31020028 in your anxiety models can be informative. The following sections provide a structured guide to troubleshoot and interpret these findings.

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible results. Below are standard protocols for common anxiety assays.

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of an elevated maze.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-60 minutes.

    • Administer JNJ-31020028 or vehicle control at the appropriate time before the test (considering its pharmacokinetic profile).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Key Parameters:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of general locomotor activity).

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Administer JNJ-31020028 or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for a 5-10 minute session.

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Key Parameters:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment.

Social Interaction (SI) Test

The SI test evaluates anxiety by measuring the extent of social investigation of an unfamiliar conspecific.

  • Apparatus: An open field arena.

  • Procedure:

    • Habituate the test animal to the arena.

    • Administer JNJ-31020028 or vehicle.

    • Introduce an unfamiliar partner animal into the arena.

    • Record the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a 5-10 minute session.

  • Key Parameters:

    • Total time spent in social interaction.

    • Number of social interaction bouts.

    • Locomotor activity.

Data Presentation: Summary of Expected Negative Results with JNJ-31020028

The following table summarizes the likely outcomes in standard anxiety models based on published literature where JNJ-31020028 was found to be ineffective in non-stressed animals.

Behavioral AssayKey ParameterExpected Outcome with JNJ-31020028 (vs. Vehicle)
Elevated Plus Maze % Time in Open ArmsNo significant difference
% Open Arm EntriesNo significant difference
Total Arm EntriesNo significant difference
Light-Dark Box Time in Light CompartmentNo significant difference
Number of TransitionsNo significant difference
Social Interaction Time in Social InteractionNo significant difference

Note: This table represents a summary of findings in unconditioned anxiety models. Different outcomes may be observed in models of stress-induced or withdrawal-induced anxiety.

Logical Troubleshooting Workflow

If you observe a lack of anxiolytic effect with JNJ-31020028, consider the following workflow to interpret your results.

G cluster_0 Compound Verification cluster_1 Experimental Design Review cluster_2 Model-Specific Considerations cluster_3 Hypothesis Re-evaluation A Negative/Null Result Observed B Verify Compound and Dosing A->B C Evaluate Experimental Design A->C D Consider the Anxiety Model A->D B1 Confirm compound identity and purity B->B1 B2 Ensure appropriate vehicle and solubility B->B2 B3 Verify dose and route of administration (subcutaneous recommended) B->B3 B4 Check timing of administration relative to testing B->B4 C1 Assess for potential confounds (e.g., lighting, noise) C->C1 C2 Review animal handling procedures C->C2 C3 Check for baseline anxiety levels of the rodent strain C->C3 C4 Ensure adequate statistical power C->C4 E Re-evaluate the Hypothesis D->E D1 Is the model based on unconditioned anxiety? D->D1 D2 Is a stressor or withdrawal component present? D->D2 D3 Consider the specific neural circuits probed by the model D->D3 E1 Y2 receptor antagonism may not be anxiolytic in basal conditions E->E1 E2 The role of Y2 receptors may be state-dependent (e.g., stress, withdrawal) E->E2 E3 Potential for opposing effects via other NPY receptors (e.g., Y1) E->E3

Caption: Troubleshooting workflow for negative results.

NPY Y2 Receptor Signaling Pathway

Understanding the signaling pathway of the Y2 receptor is crucial for interpreting the effects of its antagonism. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.

G cluster_0 Presynaptic Terminal NPY NPY Y2R Y2 Receptor NPY->Y2R Binds Gai Gαi Y2R->Gai Activates AC Adenylate Cyclase Gai->AC Inhibits Ca Ca²⁺ Influx Gai->Ca Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NT_release Neurotransmitter Release (e.g., NPY, Glutamate) Ca->NT_release Triggers JNJ JNJ-31020028 JNJ->Y2R Blocks

Caption: Simplified NPY Y2 receptor signaling pathway.

Interpretation in the Context of JNJ-31020028:

  • Normal Function: When NPY binds to the presynaptic Y2 receptor, it activates Gαi, which in turn inhibits adenylate cyclase, leading to decreased cAMP and PKA activity. Gαi also inhibits Ca²⁺ influx, all of which culminates in the inhibition of neurotransmitter release.

  • Effect of JNJ-31020028: As an antagonist, JNJ-31020028 blocks NPY from binding to the Y2 receptor. This prevents the inhibitory signaling cascade, leading to a disinhibition of neurotransmitter release. The intended therapeutic effect is an increase in synaptic NPY, which can then act on postsynaptic Y1 receptors to produce anxiolytic effects. The lack of efficacy in basal anxiety models suggests that this disinhibition may not be sufficient to produce an anxiolytic phenotype without an underlying stressor.

References

Technical Support Center: Enhancing Brain Exposure of JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain exposure of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and why is its brain exposure a concern?

JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor, which is a target for various neurological and psychiatric disorders. While it is described as a brain-penetrant molecule, studies have revealed that its entry into the central nervous system (CNS) is significantly limited by the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB). This can result in sub-therapeutic concentrations in the brain, hindering its efficacy in preclinical and potentially in clinical settings.

Q2: What are the key physicochemical properties of JNJ-31020028?

Understanding the physicochemical properties of JNJ-31020028 is crucial for designing experiments to improve its CNS penetration.

PropertyValueSource
Molecular Formula C34H36FN5O2[1]
Molecular Weight 565.68 g/mol [1]
Solubility Soluble in DMSO, insoluble in water.[2]
pIC50 (human Y2 receptor) 8.07[3][4]
pIC50 (rat Y2 receptor) 8.22[3][4]

Q3: How significant is the impact of P-glycoprotein (P-gp) on the brain uptake of JNJ-31020028?

The impact of P-gp is substantial. Positron Emission Tomography (PET) imaging studies using a radiolabeled analog of JNJ-31020028, N-[11C]methyl-(R)-JNJ-31020028, have demonstrated a significant increase in brain uptake when co-administered with a P-gp inhibitor.

ConditionBrain Uptake IncreaseTime PointP-gp InhibitorSource
Pre-treatment with Tariquidar> 3-fold15 minutes post-administrationTariquidar[1]

This data strongly suggests that P-gp-mediated efflux is a primary obstacle to achieving higher brain concentrations of JNJ-31020028.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the low brain exposure of JNJ-31020028 in your experiments.

Problem: Inconsistent or low brain-to-plasma ratio of JNJ-31020028 in in vivo studies.

Workflow for Troubleshooting Low Brain Exposure

A Low Brain Exposure Observed B Verify Compound Integrity and Formulation A->B C Assess BBB Permeability and P-gp Substrate Liability (In Vitro) B->C If formulation is correct D PAMPA Assay C->D E MDCK-MDR1 Assay C->E H Evaluate Alternative Formulation Strategies C->H If permeability is poor or efflux is high F Inhibit P-gp in vivo D->F If passive permeability is adequate E->F If high efflux ratio is confirmed G Co-administer with P-gp Inhibitor (e.g., Tariquidar) F->G K Re-evaluate Brain Exposure G->K I Lipid-Based Nanoparticles H->I J Prodrug Approach H->J I->K J->K

Caption: Workflow for troubleshooting low brain exposure of JNJ-31020028.

Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Liability: Utilize in vitro models such as the MDCK-MDR1 assay to determine the efflux ratio of JNJ-31020028. An efflux ratio significantly greater than 2 suggests it is a P-gp substrate.

    • In Vivo P-gp Inhibition: Co-administer JNJ-31020028 with a known P-gp inhibitor (e.g., tariquidar, cyclosporine A, elacridar) in your animal model. A significant increase in the brain-to-plasma concentration ratio will confirm P-gp mediated efflux as the primary barrier.

Possible Cause 2: Poor passive permeability across the blood-brain barrier.

  • Troubleshooting Steps:

    • Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier (PAMPA-BBB). This will provide an indication of the compound's ability to passively diffuse across a lipid membrane, independent of transporters.

    • Chemical Modification: If passive permeability is inherently low, consider medicinal chemistry efforts to optimize physicochemical properties such as lipophilicity and molecular size, while maintaining affinity for the Y2 receptor.

Possible Cause 3: Inadequate formulation.

  • Troubleshooting Steps:

    • Solubility Issues: Given JNJ-31020028's poor water solubility, ensure your formulation fully solubilizes the compound for administration. The use of co-solvents like DMSO or cyclodextrins has been reported.[5]

    • Advanced Formulations: For persistent delivery challenges, explore advanced formulation strategies designed to overcome P-gp efflux.

      • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating JNJ-31020028 in lipidic nanocarriers can mask it from P-gp and facilitate its transport across the BBB.[6]

      • Prodrugs: Modify the structure of JNJ-31020028 to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the CNS.[7]

      • Chitosan Nanoparticles: These have been shown to enhance brain delivery of P-gp substrates, potentially by transiently opening tight junctions and inhibiting P-gp.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using the PAMPA-BBB Assay

This protocol provides a general guideline for assessing the passive permeability of JNJ-31020028 across an artificial BBB model.

  • Plate Preparation:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a solubilizing agent if necessary.

  • Compound Preparation:

    • Prepare a stock solution of JNJ-31020028 in DMSO.

    • Dilute the stock solution in the donor buffer to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

  • Assay Procedure:

    • Add the JNJ-31020028 solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, measure the concentration of JNJ-31020028 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Protocol 2: In Vitro Assessment of P-gp Efflux using the MDCK-MDR1 Assay

This protocol determines if JNJ-31020028 is a substrate for the human P-gp transporter.

  • Cell Culture:

    • Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

    • Monitor the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add JNJ-31020028 to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add JNJ-31020028 to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Analysis:

    • Quantify the concentration of JNJ-31020028 in the respective chambers at different time points using LC-MS/MS.

    • Calculate the apparent permeability coefficients (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)

    • An ER ≥ 2 is a strong indicator that the compound is a substrate of P-gp.[8]

Signaling Pathway

NPY Y2 Receptor Signaling Pathway

The Neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, or an antagonist like JNJ-31020028, it modulates downstream signaling cascades. JNJ-31020028 acts by blocking the NPY-induced signaling.

cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Ligand) NPY->Y2R Binds and Activates JNJ JNJ-31020028 (Antagonist) JNJ->Y2R Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of JNJ-31020028.

References

Validation & Comparative

A Comparative In Vivo Analysis of NPY Y2 Receptor Antagonists: (R)-JNJ-31020028 versus BIIE 0246

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of two prominent Neuropeptide Y (NPY) Y2 receptor antagonists: (R)-JNJ-31020028 and BIIE 0246. This document synthesizes available experimental data to highlight the key differences in their pharmacokinetic profiles and pharmacological effects.

Introduction to NPY Y2 Receptor Antagonists

The Neuropeptide Y (NPY) system, and specifically the Y2 receptor subtype, is a critical regulator of various physiological processes, including appetite, anxiety, and neuronal excitability. Antagonists of the Y2 receptor are valuable research tools and potential therapeutic agents. This compound is a selective, brain-penetrant small molecule antagonist, while BIIE 0246 is a potent and selective, albeit less drug-like, non-peptide antagonist that has been a standard tool in the field for years.[1][2][3] This guide focuses on their in vivo characteristics to aid in the selection of the appropriate compound for specific research applications.

In Vitro Receptor Binding Affinity

A summary of the in vitro binding affinities (pIC50) of both compounds for the human and rat NPY Y2 receptors is presented below.

CompoundHuman Y2 Receptor (pIC50)Rat Y2 Receptor (pIC50)Selectivity
This compound 8.07 ± 0.05[4][5][6]8.22 ± 0.06[4][5][6]>100-fold vs human Y1, Y4, Y5[3][4][5][6]
BIIE 0246 IC50 = 3.3 nM[7]->600-fold vs rat Y1, Y4, Y5[1]

In Vivo Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and BIIE 0246 differ significantly, particularly concerning bioavailability and central nervous system penetration.

ParameterThis compoundBIIE 0246
Administration Route Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.)[4]Parenteral (i.v., i.p.), Intracerebral[1][5]
Oral Bioavailability Poor (6% in rats)[4][8]Not reported, likely very low
Subcutaneous Bioavailability High (100% in rats)[4][8]Not reported
Half-life (t1/2) 0.83 hours (s.c. in rats)[3][4]< 3 hours (i.p. in mice)[1]
Brain Penetration Yes, brain-penetrant[3][5][8]Limited systemic brain penetration[1][9]
Cmax (s.c. in rats) 4.35 µmol/L (10 mg/kg)[3][4]Not reported

Key In Vivo Experimental Findings and Protocols

This compound: Central Nervous System Effects

This compound has been shown to occupy Y2 receptors in the brain after systemic administration and modulate neurochemical and stress-related responses.[5][6]

Experimental Protocol: Ex Vivo Receptor Occupancy in Rats [5][6]

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: this compound administered subcutaneously at doses of up to 10 mg/kg.[6]

  • Procedure: After a predetermined time, animals were euthanized, and brains were collected. Brain sections were prepared for autoradiography using a radiolabeled Y2 receptor ligand.

  • Analysis: The displacement of the radioligand by this compound was quantified to determine the percentage of Y2 receptor occupancy.

  • Results: Subcutaneous administration of 10 mg/kg of this compound resulted in approximately 90% occupancy of Y2 receptor binding sites in the rat brain.[5][6]

Experimental Protocol: Microdialysis for Norepinephrine (B1679862) Release in Rats [5]

  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure: Guide cannulas for microdialysis probes were implanted into the hypothalamus.

  • Drug Administration: this compound was administered subcutaneously.

  • Procedure: Microdialysis samples were collected before and after drug administration and analyzed for norepinephrine content using HPLC.

  • Results: this compound increased the release of norepinephrine in the hypothalamus.[5][6]

Experimental Protocol: Stress-Induced Corticosterone (B1669441) Release and Food Intake in Rats [4][6]

  • Animals: Male Sprague-Dawley rats.

  • Stress Model: Animals were subjected to a stressor.

  • Drug Administration: this compound was administered subcutaneously.

  • Procedure: Blood samples were collected to measure plasma corticosterone levels. Food intake was measured in stressed animals.

  • Results: this compound blocked stress-induced elevations in plasma corticosterone and normalized food intake in stressed animals without affecting basal levels.[4][6]

BIIE 0246: Peripheral and Central Effects on Metabolism and Feeding

BIIE 0246 has been extensively used to investigate the role of Y2 receptors in regulating metabolism and food intake, often requiring direct central administration for brain-related effects.[1][10]

Experimental Protocol: Diet-Induced Obesity in Mice [9]

  • Animals: Wild-type and genetically obese mice (OE-NPYDβH).

  • Diet: Chow or Western diet.

  • Drug Administration: BIIE 0246 was administered intraperitoneally at a dose of 1.3 mg/kg/day for 2 or 4.5 weeks.

  • Procedure: Body weight, food intake, and various metabolic parameters (e.g., insulin, cholesterol) were measured.

  • Results: In mice on a Western diet with elevated NPY levels, BIIE 0246 reduced fat mass gain and improved metabolic parameters.[9] However, in control mice on a chow diet, it increased body weight gain.[9]

Experimental Protocol: Attenuation of PYY(3-36)-Induced Anorexia in Rats [10]

  • Animals: Male Wistar rats.

  • Surgical Procedure: Cannulas were implanted into the arcuate nucleus (ARC) of the hypothalamus.

  • Drug Administration: BIIE 0246 (1 nmol) was administered into the ARC, followed by an intraperitoneal injection of PYY(3-36) (7.5 nmol/kg).

  • Procedure: Food intake was measured at various time points.

  • Results: Pre-treatment with BIIE 0246 in the ARC attenuated the reduction in food intake caused by peripheral PYY(3-36).[10]

Signaling and Experimental Workflow Diagrams

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonists Antagonists NPY NPY Y2R Y2 Receptor NPY->Y2R Activates Ca_channel Ca2+ Channel Y2R->Ca_channel Inhibits Vesicle Vesicle (Norepinephrine) Ca_channel->Vesicle Triggers Fusion Release Release Vesicle->Release JNJ This compound JNJ->Y2R Blocks BIIE BIIE 0246 BIIE->Y2R Blocks

Caption: NPY Y2 receptor signaling pathway and antagonist action.

Experimental_Workflow_JNJ start Animal Model (e.g., Rat) admin Systemic Administration (s.c.) of this compound start->admin cns_effects CNS Effects admin->cns_effects microdialysis Microdialysis (Norepinephrine Release) cns_effects->microdialysis occupancy Ex Vivo Receptor Occupancy cns_effects->occupancy behavior Behavioral Testing (Stress Models) cns_effects->behavior Experimental_Workflow_BIIE start Animal Model (e.g., Mouse, Rat) admin Administration (i.p. or Intracerebral) start->admin peripheral Peripheral Effects admin->peripheral central Central Effects admin->central metabolism Metabolic Studies (Diet-Induced Obesity) peripheral->metabolism feeding Feeding Behavior (PYY(3-36) Challenge) central->feeding

References

Comparison of (R)-JNJ-31020028 and (S)-JNJ-31020028 enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R)-JNJ-31020028 and (S)-JNJ-31020028 Enantiomers

This guide provides a detailed comparison of the (R) and (S) enantiomers of JNJ-31020028, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. JNJ-31020028, initially developed as a racemic mixture, has been investigated for its role in various physiological processes modulated by the NPY system.[1][2] Understanding the stereospecific interactions of its enantiomers is crucial for elucidating its mechanism of action and for potential stereoselective drug development.

Pharmacological Profile: A Stereoselective Difference

While JNJ-31020028 is a potent and selective NPY Y2 receptor antagonist, studies have revealed a subtle but significant difference in the binding affinities of its constituent enantiomers.[3] The (R)-isomer has been identified as the more potent of the two, exhibiting a slightly higher affinity for the human NPY Y2 receptor.[3]

Comparative Binding Affinity

The following table summarizes the available quantitative data on the binding affinities of (R)- and (S)-JNJ-31020028 for the human Neuropeptide Y Y2 receptor.

EnantiomerBinding Affinity (IC50) at human NPY Y2 Receptor
This compound9 ± 2 nM
(S)-JNJ-3102002814 ± 3 nM
Data sourced from a 2021 study on NPY Y2R structure.[3]

The racemic mixture of JNJ-31020028 has been reported to bind with high affinity to human and rat Y2 receptors with pIC50 values of 8.07 and 8.22, respectively.[4][5]

Experimental Protocols

The determination of binding affinities for the JNJ-31020028 enantiomers is typically achieved through competitive radioligand binding assays. Below is a representative protocol.

NPY Y2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of (R)- and (S)-JNJ-31020028 by measuring their ability to displace a radiolabeled ligand from the NPY Y2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human NPY Y2 receptor (e.g., KAN-Ts cells).[4]

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY), a high-affinity radioligand for the Y2 receptor.[6]

  • Test Compounds: this compound and (S)-JNJ-31020028, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other necessary salts.

  • Non-specific Binding Control: A high concentration of a non-labeled NPY Y2 receptor ligand (e.g., unlabeled PYY or JNJ-31020028).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([¹²⁵I]PYY), and varying concentrations of the test compounds ((R)- or (S)-JNJ-31020028).

  • Total and Non-specific Binding: For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a saturating concentration of the non-labeled ligand are added.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each enantiomer.

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a general workflow for comparing the enantiomers.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y2R Binds & Activates JNJ_R This compound (Antagonist) JNJ_R->Y2R Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: NPY Y2 receptor signaling pathway.

Enantiomer_Comparison_Workflow cluster_synthesis Synthesis & Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis start Racemic JNJ-31020028 separation Chiral Separation or Asymmetric Synthesis start->separation enantiomers This compound (S)-JNJ-31020028 separation->enantiomers binding Competitive Binding Assay (e.g., with [125I]PYY) enantiomers->binding functional Functional Assay (e.g., Calcium Mobilization) enantiomers->functional ic50 Determine IC50 (Binding Affinity) binding->ic50 pkb Determine pKB/pA2 (Functional Potency) functional->pkb comparison Compare Potency & Affinity of Enantiomers ic50->comparison pkb->comparison

Caption: Experimental workflow for enantiomer comparison.

Conclusion

The available data indicates that the (R)-enantiomer of JNJ-31020028 is a slightly more potent NPY Y2 receptor binder than its (S)-counterpart. While the difference in affinity is not substantial, this stereoselectivity is a critical consideration for the design of future NPY Y2 receptor antagonists and for interpreting the pharmacological effects of the racemic mixture. Further studies are required to fully characterize the functional activity and in vivo efficacy of each enantiomer independently to build a complete structure-activity relationship profile.

References

A Comparative Guide to JNJ-31020028 and Other Non-peptide Y2 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the non-peptide Neuropeptide Y (NPY) Y2 receptor antagonist JNJ-31020028 with other notable antagonists, BIIE0246 and SF-11. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research applications.

Introduction to Non-peptide Y2 Antagonists

The Neuropeptide Y Y2 receptor, a Gi/o-coupled receptor, is a significant target in various physiological processes, including appetite regulation, anxiety, and pain perception.[1][2] The development of selective, non-peptide antagonists has been crucial for elucidating the in vivo functions of this receptor, overcoming the limitations of peptide-based ligands.[3] This guide focuses on JNJ-31020028, a potent and brain-penetrant Y2 antagonist, and compares its pharmacological profile with two other widely used non-peptide antagonists, BIIE0246 and SF-11.[4][5][6]

Quantitative Data Comparison

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of JNJ-31020028, BIIE0246, and SF-11, based on available experimental data.

Table 1: In Vitro Potency and Functional Activity

CompoundSpeciesAssay TypeParameterValueReference
JNJ-31020028 HumanRadioligand BindingpIC508.07 ± 0.05[7][8]
RatRadioligand BindingpIC508.22 ± 0.06[7][8]
HumanFunctional (Calcium Mobilization)pKB8.04 ± 0.13[3][8]
BIIE0246 HumanRadioligand BindingIC503.3 nM[3][9]
RatRadioligand BindingIC508 - 15 nM[5][10]
RatFunctional (Vas Deferens)pA28.1[10]
SF-11 HumanRadioligand BindingIC50199 nM[11]

Table 2: Receptor Selectivity

CompoundSelectivity ProfileReference
JNJ-31020028 >100-fold selective for Y2 over human Y1, Y4, and Y5 receptors. No significant affinity for a panel of 50 other receptors, ion channels, and transporters.[3][7][8]
BIIE0246 Highly selective for Y2 over Y1, Y4, and Y5 receptors.[5][10]
SF-11 No affinity for Y1 receptor at concentrations up to 35 µM.

Table 3: Pharmacokinetic Properties

CompoundParameterSpeciesValueRouteReference
JNJ-31020028 BioavailabilityRat6%Oral[3][7]
BioavailabilityRat100%Subcutaneous[3][7]
Half-life (t1/2)Rat0.83 hSubcutaneous[3]
Brain PenetrantYes--[4]
BIIE0246 Brain PenetrantNo--[12]
SF-11 Brain PenetrantYes--[6][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of antagonists to the Y2 receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat hippocampus) or cells expressing the Y2 receptor (e.g., KAN-Ts cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8][13]

  • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[13]

  • Protein concentration is determined using a standard method like the BCA assay.[13]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[13]

  • To each well, add the membrane preparation, the competing non-peptide antagonist (at various concentrations), and a constant concentration of a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]PYY).[5][8][13]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[13]

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.[13]

  • The filters are washed with ice-cold wash buffer.[13]

  • Radioactivity retained on the filters is measured using a scintillation counter.[13]

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay is used to determine the antagonist activity of the compounds.

1. Cell Culture and Plating:

  • Culture cells expressing the Y2 receptor and a chimeric G-protein (like Gαqi5) that couples the Gi-mediated signal to calcium release (e.g., KAN-Ts cells).[8][14]

  • Plate the cells in a 96-well or 384-well plate and grow to confluence.[14]

2. Dye Loading:

  • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[14]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for a specified time (e.g., 45 minutes) at 37°C.[14][15]

3. Antagonist and Agonist Addition:

  • The assay is performed using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[16][17]

  • The non-peptide antagonist at various concentrations is added to the wells and incubated for a defined period.

  • A Y2 receptor agonist (e.g., PYY) is then added to stimulate the receptor.[8]

4. Data Acquisition and Analysis:

  • Fluorescence intensity is measured before and after the addition of the agonist.[15]

  • The increase in intracellular calcium concentration upon agonist stimulation is recorded.

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.

  • pKB values are calculated from the concentration-response curves to determine the antagonist potency.[8]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP

NPY Y2 Receptor Signaling Pathway

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay functional_assay Functional Assay (Calcium Mobilization) binding_assay->functional_assay selectivity_panel Selectivity Screening functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies selectivity_panel->pk_studies receptor_occupancy Receptor Occupancy pk_studies->receptor_occupancy behavioral_models Behavioral Models receptor_occupancy->behavioral_models start Compound Synthesis start->binding_assay

References

Validating Y2 Receptor Occupancy of JNJ-31020028: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of JNJ-31020028 with other alternatives for validating Y2 receptor occupancy. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Comparative Analysis of Y2 Receptor Antagonists

JNJ-31020028 is a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] It demonstrates high binding affinity for both human and rat Y2 receptors and exhibits over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][4] This section compares the in vitro and in vivo properties of JNJ-31020028 with other known Y2 receptor antagonists.

CompoundTarget(s)Binding Affinity (pIC50/IC50)In Vivo Y2 Receptor OccupancyKey Features
JNJ-31020028 NPY Y2 ReceptorHuman: 8.07 (pIC50), 6 nM (IC50) Rat: 8.22 (pIC50)[1][2][4]~90% at 10 mg/kg (s.c.) in rats, with an ED50 of 1.6 mg/kg.[1][4]Brain-penetrant small molecule with high selectivity.[1][3][4] Poor oral bioavailability (6%) but 100% subcutaneous bioavailability in rats.[2][4]
BIIE0246 NPY Y2 Receptor---Used as a tool to demonstrate the antidepressant-like effects of Y2 receptor antagonism.[5]A complex structure with high molecular weight, limiting its use as an in vivo pharmacological tool.[5]
JNJ-5207787 NPY Y2 Receptor---Maximally 50% at 30 mg/kg (i.p.) in rats.[4]Moderate antagonist activity and partial receptor occupancy.[4] Solubility and formulation difficulties limit higher dosing.[4]

Experimental Protocols

In Vitro Binding Affinity Assay

The binding affinity of JNJ-31020028 to human and rat Y2 receptors was determined through competitive binding assays.[1]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a radiolabeled ligand to the Y2 receptor.

Methodology:

  • Cell Culture: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for rat Y2 receptors were used.[1]

  • Radioligand: [¹²⁵I]PYY was used as the radioligand.[4]

  • Assay Procedure: Membranes from the cells or tissues were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (JNJ-31020028).

  • Detection: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated from the competition curves.

Ex Vivo Receptor Occupancy by Autoradiography

The in vivo occupancy of Y2 receptors by JNJ-31020028 in the brain was assessed using ex vivo autoradiography.[1][6][7]

Objective: To quantify the percentage of Y2 receptors occupied by JNJ-31020028 in the brain after systemic administration.

Methodology:

  • Animal Dosing: Rats were administered JNJ-31020028 subcutaneously at various doses.[1][4]

  • Tissue Collection: At the time of expected peak plasma concentration, the animals were euthanized, and their brains were rapidly removed and frozen.[6]

  • Cryosectioning: The frozen brains were sectioned into thin slices using a cryostat.[6]

  • Radioligand Incubation: The brain sections were incubated with a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]PYY).

  • Autoradiography: The sections were exposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.

  • Data Analysis: The level of receptor occupancy was determined by comparing the specific binding of the radioligand in the brains of drug-treated animals to that in vehicle-treated control animals.[6]

Visualizing Key Processes

Y2 Receptor Signaling Pathway

The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR).[8][9] Upon binding of its endogenous ligands, such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor primarily couples to Gi/o proteins.[8][10] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of calcium channels.[8][10] JNJ-31020028 acts as an antagonist, blocking this signaling cascade.

Y2_Signaling_Pathway cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP NPY NPY / PYY (Agonist) NPY->Y2R Binds JNJ JNJ-31020028 (Antagonist) JNJ->Y2R Blocks Gi->AC Ca Modulation of Ca2+ Channels Gi->Ca Response Inhibition of Neurotransmitter Release cAMP->Response Ca->Response

Caption: Y2 receptor signaling pathway and the antagonistic action of JNJ-31020028.

Experimental Workflow for Ex Vivo Receptor Occupancy

The following diagram illustrates the key steps involved in determining the ex vivo receptor occupancy of JNJ-31020028.

Ex_Vivo_RO_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Dosing 1. Administer JNJ-31020028 to Rats (s.c.) Wait 2. Wait for Peak Plasma Concentration Dosing->Wait Euthanasia 3. Euthanize Animal & Collect Brain Tissue Wait->Euthanasia Sectioning 4. Cryosectioning of Brain Tissue Euthanasia->Sectioning Incubation 5. Incubate Sections with Radiolabeled Y2 Ligand Sectioning->Incubation Autoradiography 6. Autoradiography & Image Acquisition Incubation->Autoradiography Analysis 7. Quantify Receptor Occupancy Autoradiography->Analysis

Caption: Workflow for determining ex vivo Y2 receptor occupancy.

References

Comparative Analysis of (R)-JNJ-31020028 Cross-reactivity with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

(R)-JNJ-31020028 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including appetite regulation, anxiety, and circadian rhythms. This guide provides a comprehensive comparison of the binding affinity and functional activity of this compound at its primary target, the NPY Y2R, versus a panel of other GPCRs. The data presented herein demonstrates the exceptional selectivity of this compound, making it a valuable tool for researchers studying the physiological roles of the NPY Y2 receptor.

Quantitative Comparison of Binding Affinities

The selectivity of this compound has been rigorously evaluated through extensive in vitro binding assays. The following table summarizes the binding affinities of this compound for the human, rat, and mouse NPY Y2 receptors, as well as its selectivity against other human NPY receptor subtypes.

ReceptorSpeciesAssay TypeParameterValueSelectivity vs. human Y2R
NPY Y2R Human Radioligand Binding pIC50 8.07 [1][2]-
NPY Y2RRatRadioligand BindingpIC508.22[1][3][2]N/A
NPY Y2RMouseRadioligand BindingpIC508.21[3]N/A
NPY Y1RHumanRadioligand Binding-->100-fold[1][2]
NPY Y4RHumanRadioligand Binding-->100-fold[1][2]
NPY Y5RHumanRadioligand Binding-->100-fold[1][2]

pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Furthermore, comprehensive selectivity screening has demonstrated that this compound exhibits negligible affinity for a wide range of other GPCRs, ion channels, and transporters. In a broad panel of 50 different receptors, ion channels, and transporters, this compound showed no significant binding at concentrations up to 10 µM.[4] Additionally, it did not inhibit the activity of 65 different kinases, further highlighting its specific mode of action.[4]

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional antagonism of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (pIC50) of this compound for NPY receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from KAN-Ts cells stably expressing the human NPY Y2 receptor, or from rat hippocampus tissue for the rat Y2 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity radioligand for NPY receptors, was used.

  • Assay Conditions: Membranes were incubated with a fixed concentration of [¹²⁵I]-PYY and increasing concentrations of the test compound, this compound.

  • Incubation: The reaction was incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters was quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-PYY (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated as -log(IC50).

Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional antagonist activity (pKB) of this compound at the human NPY Y2 receptor.

Methodology:

  • Cell Line: KAN-Ts cells expressing the human NPY Y2 receptor and a chimeric G protein (Gqi5) were used. The Gqi5 protein allows the Gi-coupled Y2 receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

  • Calcium Indicator: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Treatment: Cells were pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The natural agonist, Peptide YY (PYY), was added to stimulate the Y2 receptors.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, was measured using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the PYY-induced calcium response was quantified, and the antagonist dissociation constant (KB) was calculated. The pKB was then determined as -log(KB).[2]

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_workflow GPCR Cross-reactivity Experimental Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Radioligand Binding Assay (NPY Y2R) start->primary_screen functional_assay Functional Assay: Calcium Mobilization (NPY Y2R Antagonism) primary_screen->functional_assay selectivity_panel Selectivity Panel: Radioligand Binding Assays (Other GPCRs, Ion Channels, Transporters) functional_assay->selectivity_panel kinase_panel Kinase Panel: Enzymatic Assays (65 Kinases) selectivity_panel->kinase_panel data_analysis Data Analysis: Determine pIC50, pKB, and Selectivity Folds kinase_panel->data_analysis end Conclusion: High Selectivity Profile data_analysis->end

Caption: Experimental workflow for assessing GPCR cross-reactivity.

G cluster_pathway NPY Y2 Receptor Signaling Pathway NPY Neuropeptide Y (NPY) (Agonist) Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Activates Gi Gi Protein Y2R->Gi Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: NPY Y2 receptor signaling pathway.

References

BIIE 0246 as a Positive Control for JNJ-31020028 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropeptide Y (NPY) receptor research, the development of selective antagonists has been pivotal in elucidating the physiological roles of NPY receptor subtypes. This guide provides a comprehensive comparison of two key NPY Y2 receptor antagonists: BIIE 0246 and JNJ-31020028. While both compounds are potent and selective antagonists of the Y2 receptor, their distinct chemical properties and pharmacokinetic profiles position BIIE 0246 as a valuable positive control in experiments designed to characterize the activity of newer small molecule antagonists like JNJ-31020028.

Introduction to the NPY Y2 Receptor and its Antagonists

The neuropeptide Y (NPY) system is integral to a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1] The NPY Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located presynaptically and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1][2] This inhibitory feedback mechanism makes the Y2 receptor a compelling target for therapeutic intervention in various disorders.

BIIE 0246 is a potent and highly selective, first-generation non-peptide Y2 receptor antagonist.[3][4] Due to its high affinity and selectivity, it has been widely used as a research tool to investigate the physiological functions of the Y2 receptor.[2] However, its utility in in vivo studies targeting the central nervous system is limited by its poor brain penetration.[5]

JNJ-31020028 is a more recently developed, selective, and brain-penetrant small molecule NPY Y2 receptor antagonist.[6][7] Its favorable pharmacokinetic properties make it a suitable candidate for investigating the central effects of Y2 receptor antagonism.[6]

The following diagram illustrates the signaling pathway of the NPY Y2 receptor and the mechanism of action of its antagonists.

NPY_Y2_Signaling_Pathway NPY Y2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_antagonists Antagonists NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Binds to Gi Gi Protein Y2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Ca_influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Prevents Fusion Release Neurotransmitter Release Inhibition Vesicle->Release BIIE_0246 BIIE 0246 BIIE_0246->Y2R Blocks JNJ_31020028 JNJ-31020028 JNJ_31020028->Y2R Blocks

Caption: NPY Y2 receptor signaling and antagonist action.

Comparative Performance Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of BIIE 0246 and JNJ-31020028, highlighting their similarities and differences. This data underscores the role of BIIE 0246 as a well-characterized standard against which the performance of JNJ-31020028 can be benchmarked.

ParameterBIIE 0246JNJ-31020028References
Chemical Class PeptidomimeticSmall Molecule[5],[6]
Molecular Weight 896.1 g/mol 565.7 g/mol [1],[7]
Binding Affinity (pIC50/IC50) pIC50: ~8.5 (human Y2) IC50: 3.3 nM (human Y2) IC50: 15 nM (rat Y2)pIC50: 8.07 (human Y2) pIC50: 8.22 (rat Y2) IC50: 6 nM (human Y2)[1][4][8],[5][6][7]
Selectivity >650-fold selective for Y2 over Y1, Y4, and Y5 receptors.>100-fold selective for Y2 over human Y1, Y4, and Y5 receptors.[9],[6]
Functional Activity (pA2/pKB) pA2: 8.1 (rat vas deferens)pKB: 8.04[10],[5][6]
Brain Penetration PoorGood[5],[6]
In Vivo Efficacy Anxiolytic-like and antidepressant-like effects with central administration. Reduces alcohol consumption in dependent rats.Antidepressant-like effects with systemic administration. Blocks stress-induced corticosterone (B1669441) elevation.[2][5][11],[6][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to characterize NPY Y2 receptor antagonists.

Receptor Binding Assay

Objective: To determine the binding affinity of the antagonist for the NPY Y2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably transfected with the human or rat NPY Y2 receptor (e.g., KAN-Ts cells) are cultured under standard conditions.[6][10]

    • For endogenous receptor studies, rat hippocampal tissue is used.[6]

    • Cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C.

  • Binding Reaction:

    • Membrane preparations are incubated with a radiolabeled Y2 receptor-preferring agonist, such as [¹²⁵I]Peptide YY (PYY).[6]

    • A range of concentrations of the unlabeled antagonist (BIIE 0246 or JNJ-31020028) is added to compete with the radioligand for binding to the Y2 receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture and Loading:

    • KAN-Ts cells expressing the human Y2 receptor and a chimeric G-protein (Gqi5) to couple the Gi-linked receptor to the calcium signaling pathway are used.[6]

    • Cells are plated in black-walled, clear-bottom microplates and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Antagonist and Agonist Addition:

    • Cells are pre-incubated with varying concentrations of the antagonist (BIIE 0246 or JNJ-31020028) or vehicle.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR).

    • A submaximal concentration of the Y2 receptor agonist, PYY, is added to stimulate an increase in intracellular calcium.[6]

  • Data Acquisition and Analysis:

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

    • The antagonist's ability to inhibit the agonist-induced calcium response is quantified.

    • The pKB value, a measure of the antagonist's potency, is calculated from the concentration-response curves.[6]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the evaluation and comparison of NPY Y2 receptor antagonists, using BIIE 0246 as a positive control for the characterization of JNJ-31020028.

Experimental_Workflow Experimental Workflow for Y2 Receptor Antagonist Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Affinity & Selectivity) Functional Functional Assays (Antagonist Potency) Binding->Functional Confirm Functional Antagonism PK Pharmacokinetic Studies (Brain Penetration, Half-life) Functional->PK Proceed if Potent & Selective PD Pharmacodynamic Studies (Receptor Occupancy) PK->PD Correlate Exposure with Target Engagement Efficacy Efficacy Models (e.g., Anxiety, Feeding Behavior) PD->Efficacy Link Target Engagement to Physiological Effect Data_Analysis Comparative Data Analysis & Conclusion Efficacy->Data_Analysis Start Start: Synthesize/Acquire JNJ-31020028 Start->Binding Positive_Control Positive Control: BIIE 0246 Positive_Control->Binding Benchmark Positive_Control->Functional Benchmark

Caption: Workflow for Y2 antagonist characterization.

Conclusion

BIIE 0246 serves as an indispensable positive control in the preclinical evaluation of novel NPY Y2 receptor antagonists like JNJ-31020028. Its well-documented high affinity and selectivity provide a robust benchmark for in vitro characterization. While JNJ-31020028 offers the significant advantage of brain penetrance for in vivo studies of central Y2 receptor function, comparative experiments utilizing BIIE 0246 are essential for validating assay performance and ensuring the accurate pharmacological profiling of new chemical entities. This guide provides the foundational data and experimental framework to support such comparative investigations, ultimately advancing our understanding of the NPY Y2 receptor and the development of novel therapeutics targeting this system.

References

JNJ-31020028: A Comparative Analysis of its Antidepressant-like Efficacy in the Olfactory Bulbectomized Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, in an established animal model of depression. The data presented herein is intended to inform researchers and drug development professionals on the potential of JNJ-31020028 as a novel antidepressant agent.

Overview of JNJ-31020028

JNJ-31020028 is a brain-penetrant small molecule that acts as a selective antagonist for the neuropeptide Y receptor subtype 2 (Y2). The Y2 receptor is a Gi-protein coupled receptor involved in the regulation of neurotransmitter release. By blocking this receptor, JNJ-31020028 is hypothesized to enhance the release of certain neurotransmitters implicated in mood regulation, thereby exerting its antidepressant-like effects.

Comparative Efficacy in the Olfactory Bulbectomized (OBX) Rat Model of Depression

The primary animal model used to evaluate the antidepressant-like properties of JNJ-31020028 is the olfactory bulbectomized (OBX) rat. This model is widely recognized for its ability to mimic several behavioral and neurochemical alterations observed in human depression. Chronic administration of JNJ-31020028 has been shown to reverse some of the behavioral deficits induced by olfactory bulbectomy.

Data Presentation

The following table summarizes the key quantitative findings from a pivotal study by Morales-Medina et al. (2012) investigating the effects of chronic intracerebroventricular (ICV) administration of JNJ-31020028 in OBX rats.

Behavioral TestAnimal GroupTreatmentOutcome
Forced Swim Test OBX RatsJNJ-31020028 (5.6 µ g/day )Decreased immobility time[1]
Control RatsJNJ-31020028 (5.6 µ g/day )No significant effect on immobility time[1]
Grooming Behavior OBX RatsJNJ-31020028 (5.6 µ g/day )Decreased number of grooming events[1]
Open Field Test OBX RatsJNJ-31020028 (5.6 µ g/day )No significant effect on rearing and hyperlocomotion[1]
Social Interaction Test OBX and Control RatsJNJ-31020028 (5.6 µ g/day )No significant effect[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Olfactory Bulbectomy (OBX) Surgery

Male Sprague-Dawley rats are anesthetized, and a burr hole is drilled into the skull over the olfactory bulbs. The olfactory bulbs are then aspirated using a suction pipette. Sham-operated control animals undergo the same surgical procedure without the removal of the olfactory bulbs. The animals are allowed to recover for a period of two weeks before the commencement of behavioral testing to allow for the development of the depressive-like phenotype.

Drug Administration

JNJ-31020028 is administered via chronic intracerebroventricular (ICV) infusion using osmotic mini-pumps. The pumps are implanted subcutaneously on the back of the animals and connected to a cannula stereotaxically implanted into the lateral ventricle of the brain. This method ensures a continuous and steady delivery of the compound directly into the central nervous system.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy. The protocol involves two sessions:

  • Pre-test Session (Day 1): Rats are individually placed in a transparent Plexiglas cylinder filled with water (25 ± 1°C) for a 15-minute period.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are returned to the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Grooming Behavior Analysis

Grooming behavior is often altered in animal models of depression. In the open field test, the number of grooming events is manually scored by a trained observer over a specific period, typically during the initial minutes of the test when exploratory behavior is also being assessed.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of JNJ-31020028

The antidepressant-like effects of JNJ-31020028 are believed to be mediated through the blockade of the NPY Y2 receptor. The following diagram illustrates the proposed signaling cascade.

G cluster_presynaptic Presynaptic Neuron cluster_intervention cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R NPY Y2 Receptor (Gi-coupled) NPY->Y2R Binds to AC_inhibition Adenylyl Cyclase Inhibition Y2R->AC_inhibition Activates Gi Neurotransmitter_Release_Increase ↑ Neurotransmitter Release (e.g., NE, Glutamate) cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_decrease ↓ PKA cAMP_decrease->PKA_decrease Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release (e.g., NE, Glutamate) PKA_decrease->Neurotransmitter_Release_Inhibition JNJ JNJ-31020028 JNJ->Y2R Antagonizes MAPK_ERK MAPK/ERK Pathway CREB_Phosphorylation ↑ CREB Phosphorylation MAPK_ERK->CREB_Phosphorylation Antidepressant_Effects Antidepressant-like Effects CREB_Phosphorylation->Antidepressant_Effects Neurotransmitter_Release_Increase->MAPK_ERK G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Olfactory Bulbectomy (OBX) or Sham Surgery A->B C Recovery Period (2 weeks) B->C D Implantation of Osmotic Mini-pumps (JNJ-31020028 or Vehicle) C->D E Chronic ICV Infusion (e.g., 14 days) D->E F Open Field Test (Locomotion, Grooming) E->F G Forced Swim Test (Immobility Time) F->G H Social Interaction Test G->H I Statistical Analysis of Behavioral Data H->I

References

Head-to-Head Comparison: JNJ-31020028 vs. BIIE0246 in Neuropeptide Y Y2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent non-peptide, selective antagonists of the Neuropeptide Y (NPY) Y2 receptor: JNJ-31020028 and BIIE0246. Both molecules have been instrumental as pharmacological tools for investigating the physiological and pathological roles of the Y2 receptor. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in experimental design and interpretation.

Mechanism of Action

Both JNJ-31020028 and BIIE0246 are competitive antagonists of the NPY Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly located on presynaptic neurons and its activation by endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY) typically leads to the inhibition of neurotransmitter release.[1][2] By blocking this receptor, JNJ-31020028 and BIIE0246 prevent this inhibitory feedback, thereby enhancing neurotransmitter release.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters for JNJ-31020028 and BIIE0246, facilitating a direct comparison of their potency, selectivity, and functional activity.

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetSpeciesAssay SystemRadioligandAffinity MetricValueReference(s)
JNJ-31020028 Y2 ReceptorHumanKAN-Ts Cells[125I]PYYpIC508.07 ± 0.05[4]
Y2 ReceptorRatRat Hippocampus[125I]PYYpIC508.22 ± 0.06[4]
Y2 ReceptorMouseRecombinant-pIC508.21[5]
BIIE0246 Y2 ReceptorHumanSMS-KAN Cells[125I]NPYIC503.3 nM[6][7][8]
Y2 ReceptorRatHEK293 Cells[125I]PYY3-36IC5015 ± 3 nM[9]
Y2 ReceptorRatBrain Homogenates[125I]PYY3-36Ki8 - 15 nM[7]
Table 2: Receptor Selectivity
CompoundPrimary TargetSelectivity OverSpeciesFold SelectivityReference(s)
JNJ-31020028 Y2 ReceptorY1, Y4, Y5 ReceptorsHuman>100-fold[4][10]
BIIE0246 Y2 ReceptorY1, Y4, Y5 ReceptorsRat>600-fold[6]
Table 3: In Vitro Functional Antagonist Activity
CompoundTargetSpeciesBioassayAgonistPotency MetricValueReference(s)
JNJ-31020028 Y2 ReceptorHumanKAN-Ts Cells (Ca2+ response)PYYpKB8.04 ± 0.13[4]
BIIE0246 Y2 ReceptorRatVas DeferensNPYpA28.1[6][9]
Y2 ReceptorDogSaphenous VeinNPYpA28.6[9][11]
Table 4: In Vivo Profile
CompoundSpeciesAdministrationDoseKey Finding(s)Reference(s)
JNJ-31020028 RatSubcutaneous10 mg/kg~90% Y2 receptor occupancy in the brain.[4][10]
RatIntracerebroventricular-Antidepressant-like effects in the olfactory bulbectomized rat model.[12]
BIIE0246 PigIntravenous1-100 nmol/kgPotent antagonism of NPY Y2 receptor-mediated vasoconstriction.[13]
RatIntracerebroventricular1.0 nmolAnxiolytic-like effect in the elevated plus-maze test.[14]
MouseIntraperitoneal1.3 mg/kg/dayPrevents diet-induced obesity in mice with excess NPY.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are outlines of common experimental protocols used to characterize Y2 receptor antagonists.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of a test compound for the Y2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the Y2 receptor (e.g., KAN-Ts or HEK293 cells) under standard conditions.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled Y2 receptor ligand (e.g., [125I]PYY or [125I]PYY3-36).

    • Add increasing concentrations of the unlabeled test compound (JNJ-31020028 or BIIE0246).

    • To determine non-specific binding, add a high concentration of an unlabeled NPY or PYY to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

Functional Antagonism Assay (Calcium Mobilization)

This protocol assesses the ability of a test compound to block the functional response (intracellular calcium increase) mediated by Y2 receptor activation.

  • Cell Preparation:

    • Culture cells co-expressing the Y2 receptor and a chimeric G-protein (e.g., Gqi5) that couples the Gi/o-linked Y2 receptor to the Gq pathway, enabling a calcium response.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (JNJ-31020028 or BIIE0246) for a specified time.

    • Stimulate the cells with a fixed concentration of a Y2 receptor agonist (e.g., PYY).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Construct concentration-response curves for the antagonist's inhibition of the agonist-induced calcium signal.

    • Calculate the pKB value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant, using the Schild equation or a similar pharmacological model.

Visualizations

Neuropeptide Y Y2 Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor (GPCR) NPY->Y2R Binds and Activates G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca2+ influx triggers Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion and Release Antagonist JNJ-31020028 or BIIE0246 Antagonist->Y2R Blocks

Caption: NPY Y2 receptor signaling pathway leading to inhibition of neurotransmitter release.

Experimental Workflow for Antagonist Comparison

G start Start invitro In Vitro Characterization start->invitro binding Receptor Binding Assay (Affinity & Selectivity) invitro->binding functional Functional Antagonism Assay (Potency) invitro->functional invivo In Vivo Evaluation invitro->invivo compare Head-to-Head Data Comparison binding->compare functional->compare pkpd Pharmacokinetics & Receptor Occupancy invivo->pkpd efficacy Behavioral/Physiological Models invivo->efficacy pkpd->compare efficacy->compare end End compare->end

Caption: A generalized workflow for the comparative evaluation of Y2 receptor antagonists.

References

JNJ-31020028: A Small Molecule Advantage Over Peptidic Antagonists for Neuropeptide Y2 Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel, non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist, JNJ-31020028, with traditional peptidic Y2 antagonists. The information presented is intended for researchers, scientists, and drug development professionals investigating the NPY system and its therapeutic potential.

The NPY system, particularly the Y2 receptor, is a key target for drug discovery, implicated in a range of physiological processes including appetite regulation, anxiety, and pain. While peptidic antagonists have been instrumental in the initial exploration of the Y2 receptor's function, their inherent physicochemical properties present significant challenges for clinical development. JNJ-31020028, a small molecule antagonist, offers several distinct advantages over these first-generation compounds.

Key Advantages of JNJ-31020028:

  • Superior Pharmacokinetic Profile: As a non-peptidic small molecule, JNJ-31020028 is expected to have improved oral bioavailability and metabolic stability compared to peptidic antagonists, which are often susceptible to rapid degradation by proteases.

  • Enhanced Blood-Brain Barrier Penetration: The structural characteristics of JNJ-31020028 facilitate its ability to cross the blood-brain barrier, a critical feature for targeting central nervous system disorders. Peptidic antagonists, due to their larger size and polar nature, generally exhibit poor brain penetration.

  • High Affinity and Selectivity: JNJ-31020028 demonstrates high binding affinity for the human and rat Y2 receptor and exhibits excellent selectivity over other NPY receptor subtypes (Y1, Y4, and Y5).

Performance Comparison: JNJ-31020028 vs. Peptidic Y2 Antagonists

The following tables summarize the available quantitative data to facilitate a direct comparison between JNJ-31020028 and the well-characterized peptidic Y2 antagonist, BIIE0246.

Table 1: In Vitro Pharmacological Profile

ParameterJNJ-31020028BIIE0246 (Peptidic)
Binding Affinity (pIC50 / IC50) pIC50 = 8.07 (human Y2)[1]IC50 = 3.3 nM (rat Y2)[2]
pIC50 = 8.22 (rat Y2)[1]IC50 = 8-15 nM (human Y2)[2]
Functional Antagonism (pKB / pA2) pKB = 8.04[1]pA2 = 8.1 (rat vas deferens)[2]
Selectivity >100-fold selective vs. Y1, Y4, Y5[1]Highly selective for Y2 over Y1, Y4, Y5

Table 2: Pharmacokinetic Properties

ParameterJNJ-31020028Peptidic Y2 Antagonists (General)
Oral Bioavailability Poor (specific value not available)Generally very low to negligible
Brain Penetration YesGenerally poor
Metabolic Stability Expected to be higherSusceptible to proteolytic degradation
Half-life (t1/2) 0.83 h (rat, subcutaneous)Typically short

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the Y2 receptor by endogenous ligands like NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

NPY_Y2_Signaling cluster_membrane Cell Membrane NPY_PYY NPY / PYY Y2R Y2 Receptor NPY_PYY->Y2R binds G_protein Gαi/o βγ Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release leads to

Figure 1. Simplified signaling pathway of the NPY Y2 receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

Radioligand Binding Assay for Y2 Receptor

This protocol outlines the determination of the binding affinity of a test compound for the NPY Y2 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing NPY Y2 receptor start->prep_membranes incubation Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]PYY) and varying concentrations of test compound prep_membranes->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end

Figure 2. Experimental workflow for the radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing the human or rat NPY Y2 receptor (e.g., KAN-Ts cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).

  • Test compound (e.g., JNJ-31020028).

  • Non-specific binding control: High concentration of unlabeled NPY.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter and vials.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of unlabeled NPY.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for Y2 Receptor Antagonism

This protocol describes a functional assay to determine the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production mediated by the Y2 receptor.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing NPY Y2 receptor into a multi-well plate start->seed_cells pre_incubation Pre-incubate cells with varying concentrations of the test antagonist seed_cells->pre_incubation stimulation Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and a fixed concentration of a Y2 receptor agonist (e.g., PYY) pre_incubation->stimulation incubation Incubate to allow for cAMP production stimulation->incubation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) incubation->lysis_detection analysis Analyze data to determine the antagonist's pKB value lysis_detection->analysis end End analysis->end

Figure 3. Experimental workflow for the functional cAMP assay.

Materials:

  • A cell line stably expressing the human or rat NPY Y2 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Test antagonist (e.g., JNJ-31020028).

  • Y2 receptor agonist (e.g., PYY).

  • Adenylyl cyclase activator (e.g., Forskolin).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Multi-well plates.

Procedure:

  • Seed the cells into a 96- or 384-well plate and culture overnight.

  • Remove the culture medium and replace it with assay buffer.

  • Add varying concentrations of the test antagonist to the wells and pre-incubate for a defined period (e.g., 30 minutes).

  • Add a fixed concentration of the Y2 receptor agonist along with an appropriate concentration of Forskolin to all wells (except for the basal control).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

  • Calculate the pKB value from the dose-response curve, which represents the antagonist's potency.

In Vivo Receptor Occupancy Study

This protocol provides a general framework for determining the in vivo receptor occupancy of a test compound in a preclinical animal model.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Test compound (e.g., JNJ-31020028).

  • Vehicle for drug administration.

  • Radiolabeled tracer specific for the Y2 receptor.

  • Anesthesia and surgical tools.

  • Tissue homogenization equipment.

  • Gamma counter or other appropriate detection system.

Procedure:

  • Administer the test compound to the animals at various doses via the desired route (e.g., oral, intravenous, subcutaneous). Administer vehicle to a control group.

  • At a predetermined time point after drug administration, inject the animals with the radiolabeled tracer.

  • Allow sufficient time for the tracer to distribute and bind to the Y2 receptors.

  • Euthanize the animals and collect the target tissues (e.g., brain regions known to express Y2 receptors).

  • Homogenize the tissues and measure the amount of radioactivity in each sample using a gamma counter.

  • A separate group of animals can be used to determine non-specific binding by co-administering a saturating dose of a non-radiolabeled Y2 receptor ligand with the tracer.

  • Calculate the specific binding of the tracer in each tissue sample.

  • Determine the receptor occupancy as the percentage reduction in specific tracer binding in the drug-treated animals compared to the vehicle-treated control animals.

  • Correlate the receptor occupancy with the plasma and/or brain concentrations of the test compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

JNJ-31020028 represents a significant advancement in the development of NPY Y2 receptor antagonists. Its non-peptidic, small molecule nature overcomes the inherent limitations of peptidic compounds, offering a more drug-like profile with the potential for oral administration and central nervous system activity. The data presented in this guide highlight the superior properties of JNJ-31020028 and provide a foundation for its further investigation as a promising therapeutic candidate for a variety of disorders.

References

Reproducibility of Behavioral Effects of (R)-JNJ-31020028: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-JNJ-31020028 , a selective, brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor, has demonstrated a range of behavioral effects in preclinical studies, primarily showing potential as an antidepressant and anxiolytic agent. This guide provides a comprehensive comparison of the reported behavioral effects of this compound with alternative NPY Y2 receptor antagonists, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.

Comparative Analysis of NPY Y2 Receptor Antagonists

The behavioral effects of this compound are most frequently compared with BIIE0246 , another widely studied NPY Y2 receptor antagonist. A key differentiator is that this compound is brain-penetrant following systemic administration, a significant advantage for in vivo behavioral research over BIIE0246, which often necessitates direct intracerebral administration. Other emerging Y2 receptor antagonists include SF-11 and JNJ-5207787 , for which initial behavioral data are becoming available.

CompoundBehavioral EffectAnimal ModelKey Findings
This compound Antidepressant-likeOlfactory Bulbectomized (OBX) RatChronic intracerebroventricular (icv) administration decreased immobility time in the forced swim test.[1]
Anxiolytic-likeAlcohol Withdrawal in RatsReversed the anxiogenic effects of acute alcohol withdrawal in the elevated plus maze test.
Social AnxietyNicotine (B1678760) Abstinence in RatsReversed nicotine-induced social anxiety-like behavior in the social interaction test.[2]
BIIE0246 Antidepressant-likeOlfactory Bulbectomized (OBX) RatShowed antidepressant effects in the OBX rat model.[1]
Anxiolytic-likeElevated Plus Maze in RatsDemonstrated anxiolytic-like effects in the elevated plus maze test.[3]
SF-11 Antidepressant-likeForced Swim Test in RatsDecreased immobility time after acute peripheral administration, suggesting antidepressant potential.[3][4]
JNJ-5207787 N/AN/ACharacterized as a potent and selective Y2 receptor antagonist with brain penetrance, but specific behavioral data on anxiety or depression is limited in the reviewed literature.[5]

Mechanism of Action: NPY Y2 Receptor Signaling

This compound and its alternatives exert their effects by blocking the NPY Y2 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, these compounds prevent the binding of endogenous ligands like NPY and peptide YY (PYY), thereby disinhibiting the release of various neurotransmitters, including norepinephrine. This increase in neurotransmitter release in key brain regions is thought to underlie the observed antidepressant and anxiolytic effects.

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NT_release ↓ Neurotransmitter Release Gi->NT_release cAMP ↓ cAMP AC->cAMP JNJ This compound (Antagonist) JNJ->Y2R Blocks

Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

Detailed Experimental Protocols

Reproducibility in behavioral neuroscience is highly dependent on the meticulous replication of experimental procedures. Below are detailed protocols for the key behavioral assays used to characterize the effects of this compound.

Forced Swim Test (Antidepressant-like effects)
  • Animal Model: Olfactory Bulbectomized (OBX) rats.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Habituation (Day 1): Rats are placed in the cylinder for a 15-minute pre-swim session.

    • Testing (Day 2): 24 hours after the pre-swim, rats are again placed in the cylinder for a 5-minute test session. The session is video-recorded.

    • Drug Administration: this compound is administered chronically via intracerebroventricular (icv) infusion for 14 days prior to testing.

  • Data Analysis: The duration of immobility (floating without struggling, making only small movements to keep the head above water) during the 5-minute test session is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is interpreted as an antidepressant-like effect.

FST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Apparatus Cylinder with water (25°C) Animals Olfactory Bulbectomized Rats DrugAdmin Chronic this compound (14 days, icv) Habituation Day 1: 15 min Pre-swim DrugAdmin->Habituation Testing Day 2: 5 min Test Swim Habituation->Testing Recording Video Recording Testing->Recording Scoring Score Immobility Time Recording->Scoring Interpretation ↓ Immobility = Antidepressant-like Effect Scoring->Interpretation

Figure 2: Experimental workflow for the Forced Swim Test with this compound.

Elevated Plus Maze (Anxiolytic-like effects)
  • Animal Model: Rats undergoing acute alcohol withdrawal.

  • Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm above the floor.

  • Procedure:

    • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.

    • Drug Administration: this compound (e.g., 15 mg/kg, s.c.) is administered prior to testing.

    • Testing: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are measured. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Social Interaction Test (Social Anxiety)
  • Animal Model: Rats undergoing nicotine withdrawal.[2]

  • Apparatus: A dimly lit, open-field arena (e.g., 100 x 100 cm).

  • Procedure:

    • Habituation: The test rat is habituated to the arena for a set period.

    • Interaction: An unfamiliar, weight- and age-matched "partner" rat is introduced into the arena.

    • Testing: The social interaction (e.g., sniffing, grooming, following) between the two rats is recorded for a defined period (e.g., 10 minutes).

    • Drug Administration: this compound (e.g., 20 mg/kg/day, i.p.) is administered daily during the nicotine abstinence period.[6]

  • Data Analysis: The total time spent in active social interaction is scored. An increase in social interaction time in the drug-treated group compared to the vehicle-treated group suggests a reduction in social anxiety.[2]

Conclusion

This compound consistently demonstrates antidepressant- and anxiolytic-like effects in various preclinical models. Its favorable pharmacokinetic profile, particularly its ability to penetrate the brain after systemic administration, makes it a valuable tool for behavioral neuroscience research compared to less brain-penetrant alternatives like BIIE0246. While direct reproducibility studies are lacking, the convergence of findings from multiple independent studies supports the potential of NPY Y2 receptor antagonism as a therapeutic strategy for mood and anxiety disorders. Future research, ideally including multi-laboratory studies, will be crucial to definitively establish the reproducibility and translational validity of the behavioral effects of this compound and other emerging NPY Y2 receptor antagonists.

References

Safety Operating Guide

Personal protective equipment for handling (R)-JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-JNJ-31020028 is publicly available. The following guidance is based on best practices for handling potent, powdered neurochemical research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.

This compound is a selective and brain-penetrant antagonist of the neuropeptide Y Y2 receptor.[1][2] As with any potent, small-molecule compound intended for research, careful handling is paramount to ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE is contingent on the specific laboratory task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/P100 respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3]
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection.[3]
In Vitro / In Vivo Dosing - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound.Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat. - Safety glasses. - Gloves.Standard laboratory practice to protect against incidental contact.

Operational Plans for Safe Handling

A systematic workflow is essential for the safe handling of potent compounds from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase receipt Receipt & Inventory: Log compound, verify integrity, and store appropriately. review Review Safety Information: Consult available data and conduct a risk assessment. receipt->review prep_area Prepare Work Area: Ensure fume hood is certified, decontaminate surfaces, and prepare spill kit. review->prep_area don_ppe Don Appropriate PPE: Select PPE based on the risk assessment. prep_area->don_ppe perform_exp Perform Experiment: Weigh, dissolve, and handle the compound within a containment device. don_ppe->perform_exp decontaminate Decontaminate: Clean equipment and work surfaces with an appropriate deactivating solution. perform_exp->decontaminate doff_ppe Doff PPE: Remove PPE in the correct sequence to avoid contamination. decontaminate->doff_ppe segregate_waste Segregate & Label Waste: Collect all contaminated materials in designated, sealed waste containers. doff_ppe->segregate_waste store_waste Store Waste Securely: Keep waste in a designated, secure area until disposal. segregate_waste->store_waste dispose_vendor Dispose via Approved Vendor: Arrange for pickup and disposal by a certified hazardous waste contractor. store_waste->dispose_vendor

Caption: General workflow for the safe handling of a potent research compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste StreamDisposal ProcedureRationale
Solid Waste (unused compound) - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through a certified vendor.Prevents accidental exposure and environmental release.
Contaminated Sharps - Dispose of in a designated sharps container for hazardous chemical waste.Prevents puncture injuries and subsequent exposure.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and concentration.
Empty Containers - Rinse three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Deface the label before disposing of the container in accordance with institutional guidelines.Ensures removal of residual compound before disposal of the container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-JNJ-31020028
Reactant of Route 2
Reactant of Route 2
(R)-JNJ-31020028

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.